molecular formula C14H14N2O3 B1437850 Benzyl 3-cyano-4-oxopiperidine-1-carboxylate CAS No. 916423-53-5

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Cat. No.: B1437850
CAS No.: 916423-53-5
M. Wt: 258.27 g/mol
InChI Key: DRZBPQWPPJBSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-8-12-9-16(7-6-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBPQWPPJBSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661571
Record name Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916423-53-5
Record name Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and safety considerations involved in the synthesis of this compound. The guide focuses on a robust and widely applicable synthetic route, detailing the underlying reaction mechanisms and providing a step-by-step protocol for its practical implementation. Emphasis is placed on the scientific rationale behind the experimental choices, ensuring a thorough and authoritative resource for laboratory practice.

Introduction: Significance of the 3-Cyano-4-oxopiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors and enzymes. The introduction of a cyano group at the 3-position and a ketone at the 4-position of the piperidine ring, as in this compound, creates a highly versatile intermediate. The cyano group can serve as a precursor to amines, amides, or carboxylic acids, while the ketone functionality allows for a variety of subsequent chemical transformations. The benzyl carbamate protecting group (Cbz) on the nitrogen atom offers stability during synthesis and can be readily removed under standard hydrogenolysis conditions, allowing for further derivatization at the nitrogen atom. This combination of functionalities makes the target molecule a valuable starting material for the synthesis of complex nitrogen-containing bioactive molecules.

Overview of a Primary Synthetic Pathway

A common and efficient strategy for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. The core of this strategy is the formation of the piperidone ring, followed by the introduction of the cyano group. A logical and field-proven approach is outlined below:

  • Protection of the Piperidone Nitrogen: The synthesis begins with the protection of the nitrogen atom of a suitable piperidone precursor. N-Cbz-4-piperidone is a key starting material, where the benzyl carbamate group serves to protect the nitrogen and prevent unwanted side reactions.

  • Introduction of the Cyano Group: The next critical step is the introduction of the cyano group at the 3-position. This is typically achieved through a reaction analogous to the Strecker synthesis, where the ketone is converted to an α-aminonitrile.

This guide will focus on providing a detailed exploration of this synthetic route, including the underlying mechanisms and a comprehensive experimental protocol.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section delves into the mechanisms of the key transformations in the synthesis of this compound.

Synthesis of the N-Cbz-4-piperidone Precursor

The starting material, N-Cbz-4-piperidone (also known as Benzyl 4-oxopiperidine-1-carboxylate), is a commercially available compound.[1] However, for completeness, its synthesis is briefly described. It is typically prepared by the reaction of 4-piperidone with benzyl chloroformate in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-piperidone attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields the N-Cbz protected piperidone. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction and to drive the reaction to completion.

Introduction of the Cyano Group: A Strecker-type Synthesis

The introduction of the cyano group at the carbon adjacent to the carbonyl group (the α-position) can be achieved through a modified Strecker synthesis. The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile.[2][3] In the context of N-Cbz-4-piperidone, the reaction can be adapted to directly yield an α-cyanonitrile.

The mechanism for this transformation is proposed as follows:

  • Enolate Formation: In the presence of a strong base, a proton is abstracted from the α-carbon of the N-Cbz-4-piperidone, forming an enolate intermediate. The choice of base is critical; it must be strong enough to deprotonate the α-carbon but not so strong as to cause self-condensation or other side reactions.

  • Nucleophilic Attack by Cyanide: A cyanide source, such as sodium cyanide or trimethylsilyl cyanide, is then introduced. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon.

  • Formation of a Cyanohydrin-like Intermediate: This attack results in the formation of a cyanohydrin-like intermediate.

  • Rearrangement and Elimination: Subsequent rearrangement and elimination steps, which can be facilitated by the reaction conditions, lead to the formation of the final product, this compound.

An alternative viewpoint on the mechanism, more closely mirroring the classical Strecker synthesis, involves the initial formation of an iminium ion intermediate, which is then attacked by the cyanide ion.[4][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Cbz-4-piperidone≥98%Commercially Available
Sodium Cyanide≥95%Commercially Available
Acetic AcidGlacialCommercially Available
EthanolAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
DichloromethaneAnhydrousCommercially Available
Sodium BicarbonateSaturated SolutionLaboratory Prepared
BrineSaturated SolutionLaboratory Prepared
Anhydrous Magnesium SulfateCommercially Available
Step-by-Step Synthesis Procedure

Step 1: Cyanation of N-Cbz-4-piperidone

  • To a solution of N-Cbz-4-piperidone (1 equivalent) in ethanol, add a solution of sodium cyanide (1.2 equivalents) in water.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add glacial acetic acid (2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

  • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid.

Analytical Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl protons (aromatic region), the piperidine ring protons, and the methine proton at the 3-position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ketone, the nitrile carbon, the carbonyl carbon of the carbamate, and the various carbons of the piperidine and benzyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone, the C≡N stretch of the nitrile, and the C=O stretch of the carbamate.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular weight for C₁₄H₁₄N₂O₃ is 258.27 g/mol .[7]

Safety Considerations

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

  • Sodium Cyanide (NaCN): Extremely toxic if swallowed, inhaled, or in contact with skin.[8][9][10][11] Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution and have a cyanide antidote kit readily available.

  • Benzyl Chloroformate: Corrosive and a lachrymator.[12][13][14][15][16] Causes severe skin burns and eye damage. It is also a suspected carcinogen. Handle in a fume hood with appropriate protective gear.

  • N-Cbz-4-piperidone: May cause skin, eye, and respiratory tract irritation.[1][17][18]

  • Solvents: Dichloromethane is a suspected carcinogen. Ethanol and diethyl ether are highly flammable. Handle all solvents with care and avoid sources of ignition.

Always consult the Material Safety Data Sheet (MSDS) for each chemical before use and follow all institutional safety protocols.

Visualization of the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product start N-Cbz-4-piperidone reagents 1. NaCN 2. Acetic Acid start->reagents Cyanation product This compound reagents->product

References

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of a cyano group and a ketone functionality, coupled with the N-benzyloxycarbonyl (Cbz) protecting group, as seen in Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, offers multiple points for chemical modification, enabling the exploration of diverse chemical space in the quest for new bioactive molecules. This guide serves as a foundational resource for researchers, providing critical data and methodologies for the characterization and application of this important synthetic intermediate.

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

PropertyValue/DescriptionSource(s)
IUPAC Name This compoundN/A
Synonyms N-Cbz-3-cyano-4-piperidone[1]
CAS Number 916423-53-5[2]
Molecular Formula C₁₄H₁₄N₂O₃[2]
Molecular Weight 258.27 g/mol [2]
Appearance White solidN/A
Melting Point 96-98 °CN/A
Boiling Point Not experimentally determined. Predicted to be high due to molecular weight and polarity.N/A
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and Methanol based on the solubility of the parent compound, N-Cbz-4-piperidone.[3][4]N/A
pKa Not experimentally determined. The piperidine nitrogen is part of a carbamate, significantly reducing its basicity. The α-proton to the cyano and keto groups will have some acidity.N/A
LogP (predicted) 1.67568[2]
Polar Surface Area (PSA) 70.40 Ų[2]
Storage 2-8 °C, sealed in a dry environment.[2][3]

Structural Elucidation and Spectroscopic Analysis

While specific experimental spectra for this compound are not publicly available, a detailed predictive analysis based on the known spectral data of closely related N-Cbz-4-piperidone analogues and fundamental principles of spectroscopy provides a strong foundation for its characterization.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of the title compound would exhibit characteristic signals corresponding to its unique structural features.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the piperidine ring.

  • Aromatic Protons (δ 7.3-7.4 ppm): A multiplet in this region corresponding to the five protons of the phenyl ring of the benzyl group is anticipated.[4]

  • Benzylic Protons (δ ~5.2 ppm): A singlet integrating to two protons is expected for the -CH₂- group of the benzyloxycarbonyl moiety.[4]

  • Piperidine Ring Protons (δ 2.5-4.0 ppm): The protons on the piperidine ring will appear as a series of multiplets due to complex spin-spin coupling. The proton at the 3-position, being adjacent to both the cyano and keto groups, is expected to be shifted downfield. The protons on the carbons adjacent to the nitrogen will also be deshielded.

  • Tautomerism: It is important to consider the possibility of keto-enol tautomerism, which could lead to the appearance of additional, smaller signals in the spectrum. The equilibrium would be influenced by the solvent and temperature.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O) (δ ~200-208 ppm): A signal in the downfield region characteristic of a ketone carbonyl is expected.[4]

  • Carbamate Carbonyl (N-COO-) (δ ~155 ppm): The carbonyl carbon of the Cbz group will appear in this region.[4]

  • Aromatic Carbons (δ ~128-136 ppm): Several signals corresponding to the carbons of the phenyl ring will be observed.[4]

  • Cyano Carbon (-CN) (δ ~115-120 ppm): The carbon of the nitrile group is expected in this range.

  • Benzylic Carbon (-CH₂-) (δ ~67-68 ppm): The carbon of the benzylic methylene group will be present in this region.[4]

  • Piperidine Ring Carbons (δ ~30-60 ppm): The remaining carbons of the piperidine ring will appear in the aliphatic region. The carbon at the 3-position will be influenced by the adjacent electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2200-2260 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp band around 1715-1730 cm⁻¹.

  • C=O Stretch (Carbamate): A strong, sharp band around 1690-1710 cm⁻¹.[4]

  • C-O Stretch (Carbamate): Bands in the region of 1200-1300 cm⁻¹.[4]

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

  • Molecular Ion Peak (M⁺): The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 259.11.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. Cleavage of the piperidine ring is also possible. The presence of the cyano group may lead to characteristic fragmentation patterns.

Experimental Protocols for Physicochemical Characterization

For researchers wishing to experimentally determine the physicochemical properties of this compound, the following standard protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Determination of Solubility

A qualitative or quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.

  • Qualitative: To a small, known amount of the compound in a test tube, add a small volume of the solvent of interest (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO, DMF). Observe for dissolution at room temperature and with gentle heating.

  • Quantitative (Shake-Flask Method): Add an excess of the solid to a known volume of the solvent in a sealed flask. Agitate the flask at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique such as HPLC-UV or UV-Vis spectroscopy.

Determination of pKa (Potentiometric Titration)

Potentiometric titration can be used to determine the pKa of any acidic or basic functional groups.

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol or DMSO if solubility in water is low).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Spectroscopic Analysis Workflow

A standardized workflow is essential for obtaining high-quality spectroscopic data for structural confirmation.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_processing Data Analysis cluster_output Structural Confirmation Sample Pure Compound NMR NMR (¹H, ¹³C) Dissolve in CDCl₃ or DMSO-d₆ Sample->NMR IR FT-IR (ATR or KBr pellet) Sample->IR MS Mass Spectrometry (ESI or GC-MS) Sample->MS Process Spectral Processing & Interpretation NMR->Process IR->Process MS->Process Structure Final Structure Elucidation Process->Structure

Caption: Workflow for Spectroscopic Characterization.

Safety and Handling

Based on the available safety data for related compounds, this compound should be handled with care in a well-ventilated area or fume hood.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical scaffold amenable to diverse synthetic transformations. This guide has consolidated the known physicochemical properties and provided a robust predictive framework for its spectroscopic characterization based on established principles and data from closely related analogues. The experimental protocols outlined herein provide a clear path for researchers to further elucidate and confirm the properties of this compound, thereby facilitating its application in the development of novel chemical entities with potential therapeutic value.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and detailed structural characterization of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into the analytical methodologies crucial for its unambiguous identification and quality control.

Introduction: The Significance of the α-Cyano-4-piperidone Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a cyano group alpha to a carbonyl functionality, as seen in this compound, provides a unique combination of steric and electronic properties. The electron-withdrawing nature of the cyano group can influence the reactivity of the adjacent ketone and the overall conformation of the piperidine ring. The N-benzyloxycarbonyl (Cbz) protecting group offers a stable yet readily cleavable handle for further synthetic transformations, making this molecule a versatile intermediate in the synthesis of complex nitrogen-containing compounds.[2]

Understanding the precise three-dimensional structure and spectroscopic properties of this molecule is paramount for its effective utilization in drug design and development. This guide will detail the synthetic pathway to this compound and the application of modern analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing from the commercially available 4-piperidone. The first step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the cyano group at the C3 position.

Step 1: Synthesis of the Precursor, Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)

The synthesis of N-Cbz-4-piperidone is a well-established procedure involving the reaction of 4-piperidone with benzyl chloroformate in the presence of a base.

Experimental Protocol:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a mixture of dichloromethane and water at 0 °C, add a suitable base such as triethylamine or sodium carbonate (2.5 equivalents).

  • Stir the mixture for 5-10 minutes to ensure complete neutralization of the hydrochloride salt.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup by separating the organic layer, washing with water and brine, and drying over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Benzyl 4-oxopiperidine-1-carboxylate as a crude product, which can be purified by column chromatography on silica gel.

Synthesis_Step1

Step 2: α-Cyanation of N-Cbz-4-piperidone

The introduction of a cyano group at the α-position to the ketone can be achieved through various methods. A common and effective approach is the use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, or alternatively, tosyl cyanide.

Experimental Protocol (using TMSCN):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethylsilyl cyanide (1.2-1.5 equivalents) to the solution.[3]

  • Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂) or a catalytic source of cyanide (e.g., KCN with 18-crown-6).

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Synthesis_Step2

Structural Analysis and Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound.

Characterization_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the benzyl group, the piperidine ring protons, and the methine proton at the C3 position.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (C₆H₅)7.2-7.4multiplet-
Benzylic CH₂~5.2singlet-
C3-H (methine)3.8-4.2doublet of doubletsVaries
Piperidine CH₂2.5-3.8multipletsVaries

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190-200
Carbamate (N-COO)~155
Aromatic (C₆H₅)127-136
Cyano (C≡N)115-120
Benzylic CH₂~68
C3 (methine)45-55
Piperidine CH₂30-50
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the purified solid or oil sample onto the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~2240Cyano (C≡N)Stretching
~1710Ketone (C=O)Stretching
~1690Carbamate (N-C=O)Stretching
3030-3100Aromatic C-HStretching
2850-2960Aliphatic C-HStretching
~1240C-NStretching

The presence of a sharp peak around 2240 cm⁻¹ is a definitive indicator of the cyano group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

Expected Molecular Ion and Fragments:

  • Molecular Ion (M+H)⁺: Expected at m/z 259.11.

  • Key Fragments: Loss of the benzyl group (m/z 91), loss of CO₂, and fragmentation of the piperidine ring.

Single Crystal X-ray Diffraction

Should suitable single crystals be obtained, X-ray diffraction would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would confirm the relative stereochemistry and the conformation of the piperidine ring.

Experimental Protocol:

  • Grow single crystals of the compound, typically by slow evaporation of a solution in a suitable solvent system.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

The piperidine ring in such systems can adopt various conformations, including chair, boat, and twist-boat, which can be influenced by the substituents.[1][5] X-ray crystallography would provide unambiguous evidence of the preferred conformation in the solid state.

Conclusion

The structural analysis and characterization of this compound require a combination of synthetic chemistry and advanced analytical techniques. This guide outlines a robust pathway for its synthesis and a comprehensive suite of analytical methods for its structural elucidation. The predicted spectroscopic data serves as a benchmark for researchers working with this important synthetic intermediate. The methodologies described herein are fundamental for ensuring the quality and identity of this compound, thereby facilitating its application in the development of novel therapeutics.

References

In-depth Technical Guide to Spectroscopic Data of CAS Number 183673-82-1: 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial searches for the compound associated with CAS number 183673-82-1 were inconclusive, with various sources pointing to related but structurally distinct molecules. However, persistent investigation has identified the compound as 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one . This guide is structured to provide a comprehensive overview of the expected spectroscopic data for this molecule, drawing upon spectral data from closely related analogs and predictive models where direct experimental data is not publicly available. This approach allows for a robust interpretation of the key structural features of the target compound.

Introduction

1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is a substituted aromatic ketone containing a methoxy group and a 4-methyl-1H-imidazol-1-yl moiety. The unique arrangement of these functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various research and development settings. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, providing a detailed analysis of the key spectral features and their correlation to the molecular structure.

Molecular Structure and Key Features

The structural formula of 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is presented below. Understanding the different proton and carbon environments is fundamental to interpreting the NMR data, while the various functional groups will dictate the characteristic absorptions in the IR spectrum and fragmentation patterns in the mass spectrum.

Caption: Molecular structure of 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind Assignment
~7.8 - 7.6m2HAromatic (H ortho to acetyl)The deshielding effect of the electron-withdrawing acetyl group causes a downfield shift for the adjacent aromatic protons.
~7.2 - 7.0d1HAromatic (H meta to acetyl)This proton is further from the acetyl group and will appear at a more upfield position compared to the ortho protons.
~7.5 - 7.3s1HImidazole (H5)The proton on the C5 of the imidazole ring is typically a singlet and appears in the aromatic region.
~7.1 - 6.9s1HImidazole (H2)The proton on the C2 of the imidazole ring is also a singlet and is influenced by the adjacent nitrogen atoms.
~3.9s3HMethoxy (-OCH₃)The protons of the methoxy group are in a shielded environment and appear as a sharp singlet.
~2.6s3HAcetyl (-COCH₃)The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group, resulting in a downfield shift compared to a typical alkyl methyl group.
~2.3s3HImidazole Methyl (-CH₃)The methyl group on the imidazole ring will appear as a singlet in a region typical for methyl groups attached to an aromatic system.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentCausality Behind Assignment
~197Carbonyl (C=O)The carbonyl carbon is highly deshielded and appears significantly downfield.
~160 - 150Aromatic (C-O)The aromatic carbon attached to the oxygen of the methoxy group is shielded and appears upfield of other quaternary aromatic carbons.
~140 - 120Aromatic & Imidazole CarbonsThe remaining aromatic and imidazole carbons will resonate in this region, with their specific shifts determined by the electronic effects of the substituents.
~115 - 110Aromatic (C-H)Aromatic carbons bearing a proton typically appear in this region.
~56Methoxy (-OCH₃)The carbon of the methoxy group is shielded and appears in the typical range for sp³ carbons attached to an oxygen atom.
~26Acetyl (-COCH₃)The methyl carbon of the acetyl group is deshielded by the carbonyl group.
~14Imidazole Methyl (-CH₃)The methyl carbon on the imidazole ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A general protocol for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100 - 3000MediumAromatic C-HStretch
~2950 - 2850MediumAliphatic C-HStretch
~1680StrongKetone C=OStretch
~1600, ~1500Medium-StrongAromatic C=CStretch
~1250StrongAryl-O (ether)Asymmetric Stretch
~1050MediumAryl-O (ether)Symmetric Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

A general protocol for acquiring an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Expected Mass Spectral Data:

The molecular weight of 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one (C₁₃H₁₄N₂O₂) is 230.26 g/mol .

  • Molecular Ion (M⁺): A peak at m/z = 230 is expected, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) from the acetyl group to give a fragment at m/z = 215. This is a common fragmentation for methyl ketones.

    • Loss of the entire acetyl group (-COCH₃) to give a fragment at m/z = 187.

    • Cleavage of the bond between the phenyl ring and the imidazole group, leading to fragments corresponding to the substituted phenyl ketone and the methylimidazole cation.

Fragmentation_Pathway M [M]⁺˙ m/z = 230 F1 [M - CH₃]⁺ m/z = 215 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z = 187 M->F2 - •COCH₃

Caption: Simplified proposed fragmentation pathway for 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one in EI-MS.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive approach to the structural elucidation and confirmation of 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one. The predicted and expected spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, offer a valuable resource for researchers working with this compound. The detailed interpretation of the spectral features allows for unambiguous identification and serves as a benchmark for quality control and further studies.

An In-Depth Technical Guide to Benzyl 3-cyano-4-oxopiperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, a key heterocyclic intermediate in medicinal chemistry. We will delve into its structural attributes, a validated synthetic protocol, detailed characterization, and its significance as a building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile scaffold in their research endeavors.

Core Molecular Attributes

This compound is a functionalized piperidine derivative incorporating several key chemical features that make it a valuable intermediate in organic synthesis and drug discovery. The molecule's structure is characterized by a piperidine ring, which is a prevalent scaffold in numerous FDA-approved drugs.[1][2] The nitrogen atom of the piperidine is protected by a benzyloxycarbonyl (Cbz or Z) group, a common strategy in peptide synthesis and medicinal chemistry to mask the reactivity of the amine during synthetic transformations. The presence of a cyano group at the 3-position and a ketone at the 4-position offers multiple points for further chemical modification.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C14H14N2O3PubChem
Molecular Weight 258.27 g/mol PubChem
InChIKey DRZBPQWPPJBSBG-UHFFFAOYSA-NPubChem
Canonical SMILES C1CN(C(C1=O)C#N)C(=O)OCC2=CC=CC=C2PubChem
CAS Number 916423-53-5LookChem[1]

The Strategic Importance in Medicinal Chemistry

The piperidine moiety is a privileged scaffold in medicinal chemistry, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The introduction of a cyano group is also a strategic move in drug design. The nitrile functionality can act as a bioisostere for other functional groups, participate in hydrogen bonding interactions with biological targets, and serve as a synthetic handle for conversion into other functionalities like amines, carboxylic acids, and tetrazoles.[5]

The combination of the N-Cbz protected piperidone with a cyano group makes this compound a versatile starting material for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Piperidine_Scaffold_in_Drug_Discovery Significance of the Piperidine Scaffold in Drug Discovery Piperidine_Scaffold Piperidine Scaffold Drug_Properties Improved Physicochemical Properties Piperidine_Scaffold->Drug_Properties confers Biological_Activity Diverse Biological Activities Piperidine_Scaffold->Biological_Activity exhibits Solubility Enhanced Solubility Drug_Properties->Solubility Metabolic_Stability Increased Metabolic Stability Drug_Properties->Metabolic_Stability PK_Profile Favorable PK Profile Drug_Properties->PK_Profile CNS_Agents CNS Agents Biological_Activity->CNS_Agents Anticancer Anticancer Agents Biological_Activity->Anticancer Antimicrobials Antimicrobials Biological_Activity->Antimicrobials

Caption: The role of the piperidine scaffold in enhancing drug-like properties.

Synthesis and Mechanism

A plausible and efficient synthesis of this compound involves the cyanation of the readily available starting material, Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone). A common method for introducing a cyano group at the α-position of a ketone is through a reaction with a cyanide source, often under basic conditions.

Synthetic_Workflow Proposed Synthesis of this compound Start Benzyl 4-oxopiperidine-1-carboxylate Reaction Cyanation Reaction Start->Reaction Reagent Cyanating Agent (e.g., TMSCN) Reagent->Reaction Intermediate Cyanohydrin Intermediate Reaction->Intermediate forms Oxidation Oxidation Intermediate->Oxidation undergoes Product This compound Oxidation->Product yields Purification Purification (Chromatography) Product->Purification

Caption: A proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a well-established method for the cyanation of ketones and is adapted for the synthesis of this compound.

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equivalents)

  • Zinc iodide (ZnI2) (catalytic amount, e.g., 0.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Manganese dioxide (MnO2) (5 equivalents)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Cyanohydrin: To a solution of Benzyl 4-oxopiperidine-1-carboxylate in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of zinc iodide.

  • Slowly add trimethylsilyl cyanide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

  • Oxidation to the α-Cyanoketone: Dissolve the crude cyanohydrin in dichloromethane.

  • Add activated manganese dioxide to the solution.

  • Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are expected.[6][7][8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.2 ppm), the aromatic protons (multiplets between 7.2-7.4 ppm), and the protons of the piperidine ring. The proton at the 3-position, adjacent to the cyano group, would likely appear as a doublet of doublets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct peaks for the carbonyl carbon of the ketone (around 200 ppm), the nitrile carbon (around 115-120 ppm), the carbonyl carbon of the carbamate (around 155 ppm), and the carbons of the aromatic ring and the piperidine scaffold.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2240 cm⁻¹, the ketone carbonyl group (C=O stretch) around 1720 cm⁻¹, and the carbamate carbonyl group (C=O stretch) around 1690 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak [M]+ or, more likely, the protonated molecule [M+H]+, confirming the molecular weight of the compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis from readily available starting materials allows for the generation of a key intermediate with multiple points for diversification. The strategic incorporation of the piperidine scaffold, a protecting group, a ketone, and a cyano functionality provides a platform for the development of novel small molecules with a wide range of potential therapeutic applications. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and potent biologically active agents.

References

An In-Depth Technical Guide to C14H14N2O3: The Case of 4-Azoxyanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C14H14N2O3, focusing on its most prominent isomer, 4-Azoxyanisole. While the formula can represent several isomers, 4-Azoxyanisole, also known as para-Azoxyanisole (PAA), is the most studied and commercially significant. This guide delves into its physicochemical properties, synthesis, and analytical methods, with a critical assessment of its relevance in the field of drug development.

Introduction to 4-Azoxyanisole

4-Azoxyanisole is an organic aromatic compound that holds a significant place in the history of materials science.[1] In its solid state, it appears as a white or yellow crystalline powder.[2][3][4] However, upon heating, it exhibits a unique state of matter known as a liquid crystal.[1] As one of the first discovered and most readily prepared liquid crystals, PAA has been a cornerstone in the fundamental understanding and development of liquid crystal displays (LCDs).[1] Its molecular structure consists of two anisole (methoxybenzene) rings linked by an azoxy group (-N=N(O)-).

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in any scientific field. The key properties of 4-Azoxyanisole are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C14H14N2O3[1][2][5][6]
Molecular Weight 258.27 g/mol [7][8]
Appearance White to light yellow or brown crystalline powder[3][4]
Melting Point 117-119 °C[3][4][7]
Boiling Point 401.53°C (estimate)[3]
CAS Number 1562-94-3[3][5][6][7]
Solubility Insoluble in water[3][4]
Liquid Crystal Range 118 °C to 136 °C[1]

Synthesis of 4-Azoxyanisole

The synthesis of 4-Azoxyanisole is a well-established process in organic chemistry. A common and illustrative method involves the reduction of p-nitroanisole.

Experimental Protocol: Synthesis from p-Nitroanisole

This protocol outlines a general procedure for the synthesis of 4-Azoxyanisole.

Step 1: Reduction of p-Nitroanisole

  • In a round-bottom flask, dissolve p-nitroanisole in a suitable solvent, such as ethanol.

  • Add a reducing agent. A common choice is a mixture of zinc dust and sodium hydroxide solution.

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • During the reaction, the nitro group is reduced, and the intermediate products couple to form the azoxy linkage.

Step 2: Isolation and Purification

  • Once the reaction is complete, cool the mixture and filter it to remove any unreacted zinc dust and other solid byproducts.

  • The filtrate, containing the crude 4-Azoxyanisole, is then concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 4-Azoxyanisole as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow p_nitroanisole p-Nitroanisole reflux Reflux in Ethanol p_nitroanisole->reflux reducing_agent Reducing Agent (e.g., Zn/NaOH) reducing_agent->reflux crude_product Crude 4-Azoxyanisole reflux->crude_product purification Recrystallization crude_product->purification final_product Pure 4-Azoxyanisole purification->final_product

Caption: Synthesis workflow for 4-Azoxyanisole from p-nitroanisole.

Mechanism of Action: The Liquid Crystalline State

While in the context of drug development "mechanism of action" typically refers to the biochemical interaction of a drug with a biological target, for 4-Azoxyanisole, its "action" of interest lies in its physical properties as a liquid crystal. Currently, 4-Azoxyanisole has no known biological function or therapeutic application.[2]

The liquid crystalline state is an intermediate phase of matter between a crystalline solid and an isotropic liquid. In this state, the molecules have lost the positional order of a solid but maintain a degree of orientational order. 4-Azoxyanisole exhibits a nematic liquid crystal phase.[9]

  • Crystalline Solid State: Below 118 °C, 4-Azoxyanisole exists as a well-ordered crystalline solid, with the molecules held in fixed positions and orientations.

  • Nematic Liquid Crystal State: Between 118 °C and 136 °C, the molecules lose their positional order and can move around like in a liquid.[1] However, they tend to point in the same general direction, known as the director. This long-range orientational order is responsible for the unique optical properties of liquid crystals.

  • Isotropic Liquid State: Above 136 °C, the thermal energy is sufficient to overcome the forces maintaining the orientational order, and the molecules are randomly oriented, behaving as a conventional liquid.[1]

Phase Transitions of 4-Azoxyanisole

PhaseTransitions Solid Crystalline Solid (< 118 °C) Nematic Nematic Liquid Crystal (118 °C - 136 °C) Solid->Nematic Heating Nematic->Solid Cooling Liquid Isotropic Liquid (> 136 °C) Nematic->Liquid Heating Liquid->Nematic Cooling

Caption: Phase transitions of 4-Azoxyanisole with temperature.

Analytical Methods

The purity and identity of 4-Azoxyanisole can be determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of 4-Azoxyanisole.[6]

  • Column: A C18 reverse-phase column is suitable for this separation.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is used as the mobile phase.[6] The addition of a small amount of an acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), can improve peak shape.[6]

  • Detection: UV detection at a wavelength where the compound has significant absorbance is typically used.

  • Procedure:

    • Prepare a standard solution of 4-Azoxyanisole of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the synthesized or purchased compound in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time of the peak in the sample chromatogram should match that of the standard.

    • The purity of the sample can be calculated from the peak area of 4-Azoxyanisole relative to the total area of all peaks in the chromatogram.

Applications in Research and Technology

The primary application of 4-Azoxyanisole is in the field of materials science, particularly in the study of liquid crystals.

  • Model System: Due to its well-defined and easily accessible phase transitions, 4-Azoxyanisole serves as a model compound for fundamental research into the properties and behavior of liquid crystals.[2]

  • Development of LCDs: Historically, it played a crucial role in the early development of liquid crystal displays.[1]

  • Electro-Optic Effects: Studies have shown that 4-Azoxyanisole exhibits a linear electro-optic effect, which is a change in its refractive index in response to an electric field.[9] This property is fundamental to the operation of many liquid crystal devices.

Relevance in Drug Development: A Critical Assessment

Despite its interesting chemical structure and physical properties, 4-Azoxyanisole currently has no known biological activity or therapeutic applications. [2] Its investigation has been predominantly in the realm of physical chemistry and materials science.

For professionals in drug development, it is crucial to recognize that not all organic molecules will have biological relevance. The structural features of 4-Azoxyanisole, such as its rigid, planar core and lack of functional groups typically associated with protein binding (e.g., hydrogen bond donors and acceptors in specific arrangements), may not be conducive to interacting with biological targets with high affinity and specificity.

While the broader class of azo compounds has been explored for various applications, including as dyes and in some cases as prodrugs, 4-Azoxyanisole itself has not emerged as a candidate for pharmaceutical development.

Conclusion

The compound with the molecular formula C14H14N2O3 is represented by several isomers, with 4-Azoxyanisole being the most prominent. It is a molecule of significant historical and academic importance in the field of liquid crystals. Its synthesis is straightforward, and its physicochemical properties, particularly its phase transitions, are well-characterized. While it serves as an excellent model system for studying the liquid crystalline state and has been instrumental in the development of display technologies, it currently holds no known value in the field of drug development due to a lack of biological activity. This guide provides a comprehensive technical overview for scientists and researchers, highlighting its properties and applications while maintaining a clear and evidence-based perspective on its non-existent role in pharmacology.

References

The Cyano-Oxopiperidine Scaffold: A Privileged Motif in Enzyme Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction: The Emergence of Cyano-Oxopiperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceutical agents, prized for its favorable physicochemical properties and synthetic tractability. The introduction of both a cyano (nitrile) group and a keto (oxo) functionality onto this saturated heterocycle creates the cyano-oxopiperidine core, a structure of significant interest in modern medicinal chemistry. The strong electron-withdrawing nature of the nitrile group, combined with the hydrogen bonding capabilities of the oxo moiety, bestows unique electronic and steric properties upon these molecules, making them adept at interacting with biological targets, particularly the active sites of enzymes.

This technical guide provides an in-depth exploration of the potential biological activities of cyano-oxopiperidine compounds. Drawing upon established principles from the broader class of cyano-containing heterocyclic inhibitors, we will delve into their primary roles as inhibitors of key enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin C. Furthermore, we will explore their potential in other therapeutic areas, including oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers, providing not only a theoretical framework but also practical, field-proven experimental protocols to guide the investigation of this promising class of compounds.

I. Inhibition of Dipeptidyl Peptidase IV (DPP-IV): A Key Target in Type 2 Diabetes

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism has established DPP-IV inhibitors as a cornerstone in the management of type 2 diabetes mellitus.[1][2]

A. Mechanism of Action: The Role of the Cyano Group

While direct evidence for cyano-oxopiperidine compounds is emerging, the mechanism of inhibition can be extrapolated from the well-studied cyanopyrrolidine class of DPP-IV inhibitors, which includes approved drugs like vildagliptin and saxagliptin.[2] The nitrile group is the key "warhead" that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV. This interaction mimics the tetrahedral intermediate formed during peptide hydrolysis, effectively locking the enzyme in an inactive state. The oxopiperidine ring is expected to occupy the S1 subsite of the enzyme, which preferentially accommodates proline-like residues, with the oxo group potentially forming hydrogen bonds with surrounding amino acid residues, thereby enhancing binding affinity.

DPP4_inhibition cluster_DPP4 DPP-IV Active Site Ser630 Ser630 His740 His740 His740->Ser630 Proton Transfer S1_pocket S1 Subsite Cyano_Oxopiperidine Cyano-Oxopiperidine Inhibitor Cyano_Oxopiperidine->Ser630 Covalent Bond (Nitrile Carbon - Serine Oxygen) Cyano_Oxopiperidine->S1_pocket Binding of Oxopiperidine Ring

Caption: Covalent inhibition of DPP-IV by a cyano-oxopiperidine.

B. Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the in vitro potency of a test compound against purified human DPP-IV.

1. Materials and Reagents:

  • Recombinant Human DPP-IV

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA

  • Test Compound (Cyano-oxopiperidine derivative) dissolved in DMSO

  • Reference Inhibitor (e.g., Sitagliptin)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

2. Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • In the 96-well plate, add the assay buffer.

  • Add a small volume of the diluted test compound or reference inhibitor to the respective wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Add recombinant DPP-IV to all wells except the no-enzyme control.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the background rate (no-enzyme control) from all other rates.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

C. Structure-Activity Relationship (SAR) Insights

Based on studies of related cyanopyrrolidines, the following SAR principles can be anticipated for cyano-oxopiperidine DPP-IV inhibitors:

  • The Cyano Group is Essential: Replacement of the nitrile with other functional groups typically leads to a significant loss of inhibitory potency.

  • Stereochemistry Matters: The stereochemistry at the carbon bearing the cyano group is critical for proper orientation within the active site.

  • Substitutions on the Piperidine Ring: Modifications to the oxopiperidine ring can influence potency and selectivity by altering interactions with the S1 and S2 subsites of DPP-IV. For instance, introducing small alkyl or fluoro groups could enhance binding.

II. Inhibition of Cathepsin C: A Target for Inflammatory Diseases

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease responsible for the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3.[3] By inhibiting Cathepsin C, the maturation of these downstream proteases is blocked, representing a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[3]

A. Mechanism of Action: Covalent Interaction with the Catalytic Cysteine

Similar to DPP-IV inhibition, the nitrile group of cyano-oxopiperidine compounds is predicted to be the key pharmacophore for Cathepsin C inhibition. It forms a reversible covalent thioimidate adduct with the catalytic cysteine residue (Cys234) in the enzyme's active site. The oxopiperidine ring and any appended substituents would then occupy the S1 and S2 pockets of the enzyme, dictating the potency and selectivity of the inhibitor.

CatC_inhibition cluster_CatC Cathepsin C Active Site Cys234 Cys234 His199 His199 His199->Cys234 Proton Transfer S1_S2_pockets S1 & S2 Subsites Cyano_Oxopiperidine Cyano-Oxopiperidine Inhibitor Cyano_Oxopiperidine->Cys234 Reversible Covalent Bond (Nitrile Carbon - Cysteine Sulfur) Cyano_Oxopiperidine->S1_S2_pockets Binding of Oxopiperidine and Substituents

Caption: Covalent inhibition of Cathepsin C by a cyano-oxopiperidine.

B. Experimental Protocol: In Vitro Cathepsin C Inhibition Assay

This protocol outlines a fluorometric assay to measure the in vitro inhibition of Cathepsin C.

1. Materials and Reagents:

  • Recombinant Human Cathepsin C

  • Cathepsin C substrate: (H-Gly-Arg)2-AMC

  • Assay Buffer: Sodium acetate (pH 5.5) containing DTT and EDTA

  • Test Compound (Cyano-oxopiperidine derivative) dissolved in DMSO

  • Reference Inhibitor (e.g., Brensocatib)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

2. Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • To the wells of the 96-well plate, add assay buffer.

  • Add the diluted compounds to the appropriate wells. Include DMSO-only and no-enzyme controls.

  • Add recombinant Cathepsin C to all wells except the no-enzyme control.

  • Incubate for 15 minutes at 37°C to facilitate inhibitor-enzyme binding.

  • Initiate the reaction by adding the (H-Gly-Arg)2-AMC substrate.

  • Measure fluorescence kinetically for 30 minutes.

3. Data Analysis:

  • Data analysis is performed as described for the DPP-IV inhibition assay to determine IC50 values.

C. Structure-Activity Relationship (SAR) Considerations

For Cathepsin C inhibitors based on the cyano-oxopiperidine scaffold, SAR is likely to be influenced by:

  • N-substituents: The nature of the substituent on the piperidine nitrogen will significantly impact interactions with the S2 pocket and is a key area for optimization of potency and selectivity.

  • Stereochemistry: The stereochemical configuration at multiple centers of the molecule will be crucial for optimal fitting into the enzyme's active site.

  • Piperidine Ring Conformation: The conformation of the oxopiperidine ring, influenced by substituents, will affect the presentation of the cyano "warhead" to the catalytic cysteine.

III. Emerging Biological Activities: Anticancer and Antimicrobial Potential

While enzyme inhibition is the most prominent activity of cyano-containing heterocycles, preliminary studies on related scaffolds suggest potential applications in other therapeutic areas.

A. Anticancer Activity

Several studies have reported the cytotoxic effects of cyanopyridine and piperidine derivatives against various cancer cell lines.[4][5][6][7][8] The proposed mechanisms are diverse and may include the inhibition of kinases involved in cancer cell proliferation or the induction of apoptosis. For instance, certain 3-cyano-2-oxopyridine derivatives have shown potent inhibitory effects against the A549 human lung carcinoma cell line.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the cyano-oxopiperidine compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

B. Antimicrobial Activity

The cyano-piperidine scaffold has also been investigated for its antimicrobial properties.[9][10][11] The mechanism of action is not fully elucidated but may involve the disruption of microbial cell wall synthesis or the inhibition of essential microbial enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media.

  • Compound Dilution: Prepare serial twofold dilutions of the cyano-oxopiperidine compounds in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Data Summary

Compound ClassTargetBiological ActivityRepresentative IC50 ValuesReferences
CyanopyrrolidinesDPP-IVAnti-diabeticNanomolar range[1][2]
Cyanamide DerivativesCathepsin CAnti-inflammatoryNanomolar to low micromolar range[3][12]
3-Cyano-2-oxopyridinesCancer Cells (A549)Anticancer0.83 - 10.50 µg/ml[4]
Piperidine DerivativesS. aureus, E. coliAntibacterialZone of inhibition and MIC values reported[9][10]

Note: Specific IC50 values for cyano-oxopiperidine compounds are not yet widely available in the public domain and would be the subject of proprietary research or future publications.

V. Conclusion and Future Directions

The cyano-oxopiperidine scaffold represents a promising area for drug discovery, leveraging the well-established inhibitory potential of the cyano group against key enzymatic targets. The primary opportunities for these compounds lie in the development of novel inhibitors for DPP-IV and Cathepsin C, with potential applications in metabolic and inflammatory diseases, respectively. The modular nature of the cyano-oxopiperidine core allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic SAR studies.

Future research should focus on the synthesis of diverse libraries of cyano-oxopiperidine derivatives and their systematic evaluation in the biochemical and cell-based assays outlined in this guide. Promising candidates should then be advanced into in vivo models of disease to assess their therapeutic efficacy and safety profiles. Furthermore, exploration of their potential as anticancer and antimicrobial agents warrants further investigation. The insights and protocols provided herein offer a solid foundation for researchers to unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to the Strategic Use of the Benzyl Protecting Group in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmacologically active compounds[1]. Its synthesis, particularly in complex, multi-functionalized forms, demands a robust and strategic approach to functional group manipulation. Central to this strategy is the use of protecting groups, which temporarily mask reactive sites to ensure chemoselectivity during synthetic transformations[2][3]. Among the arsenal of amine protecting groups, the benzyl (Bn) group holds a position of particular importance. This guide provides an in-depth technical analysis of the role of the N-benzyl group in piperidine synthesis, moving beyond simple procedural descriptions to explore the underlying principles of its application, stability, and selective cleavage. We will examine the causality behind experimental choices, present validated protocols, and illustrate the strategic deployment of the benzyl group in orthogonal protection schemes, equipping the synthetic chemist with the field-proven insights necessary for successful drug development.

The Piperidine Nitrogen: A Nexus of Reactivity

The secondary amine of the piperidine ring is a nucleophilic and basic center, readily participating in a wide range of chemical reactions. While this reactivity is often desired for introducing pharmacophoric elements, it can also be a liability, leading to unwanted side reactions during the modification of other parts of the molecule[4]. Therefore, effective protection of the piperidine nitrogen is a critical first consideration in any multi-step synthesis.

An ideal protecting group for this purpose should meet several criteria[3][5]:

  • Ease of Installation: It should be introduced efficiently and in high yield under mild conditions.

  • Robust Stability: It must be inert to a wide range of reaction conditions planned for subsequent steps.

  • Selective Cleavage: It must be removable in high yield under specific conditions that do not affect other functional or protecting groups within the molecule. This principle of selective removal is the foundation of orthogonal synthesis [6][7][8].

The N-benzyl group fulfills these criteria exceptionally well, offering a balance of stability and selective lability that has made it a workhorse in organic synthesis[9][10].

Installation of the N-Benzyl Group: Methodologies and Mechanistic Considerations

The process of introducing a benzyl group onto the piperidine nitrogen, or N-benzylation, can be accomplished through several reliable methods. The choice of method is often dictated by the substrate's complexity, the availability of starting materials, and desired reaction scale.

Direct Alkylation via Nucleophilic Substitution (SN2)

This is the most classic and straightforward approach, involving the reaction of the piperidine's secondary amine with a benzyl halide (e.g., benzyl bromide or chloride) or benzyl tosylate[1][11]. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic benzylic carbon, displacing the halide or tosylate leaving group[11].

Piperidine Piperidine (Nucleophile) mid1 Piperidine->mid1 Sₙ2 Attack BnX Benzyl Halide (Electrophile) (X = Br, Cl) BnX->mid1 Base Base (e.g., K₂CO₃) mid2 Base->mid2 Neutralization NBnPiperidine N-Benzylpiperidine HX H-X HX->mid2 BH [Base-H]⁺ start start->Piperidine start->BnX mid1->NBnPiperidine mid1->HX mid2->BH

Fig 1: N-Benzylation via SN2 Alkylation.

A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion[1][12].

Reductive Amination

An alternative and highly effective strategy is the reductive amination of benzaldehyde with piperidine[13]. This one-pot process first involves the formation of an intermediate iminium ion, which is then reduced in situ to the N-benzylpiperidine.

cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reduction Reduction Piperidine Piperidine Iminium Iminium Ion Piperidine->Iminium Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Product N-Benzylpiperidine Iminium->Product Reducer Reducing Agent (e.g., NaBH₃CN, H₂/Pd) Reducer->Product Reduction

Fig 2: N-Benzylation via Reductive Amination.

Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde[13]. This method is particularly valuable when constructing the piperidine ring itself, for instance, in a double reductive amination reaction between a dicarbonyl compound and benzylamine to form the N-benzylpiperidine core in a single step[14].

MethodReagentsTypical SolventsAdvantagesDisadvantages
Direct Alkylation Benzyl halide/tosylate, Base (K₂CO₃, Et₃N)Acetonitrile, DMF, DCMSimple, high-yielding, common reagents[1].Potential for over-alkylation to form quaternary ammonium salts[4]. Halides can be lachrymatory.
Reductive Amination Benzaldehyde, Reducing Agent (NaBH(OAc)₃, NaBH₃CN)DCM, MeOH, THFMilder conditions, avoids harsh alkylating agents, good for sensitive substrates[13].Requires careful control of pH for some reducing agents (e.g., NaBH₃CN).
Table 1: Comparison of Common N-Benzylation Methodologies.

The Stability Profile and Orthogonality of the N-Benzyl Group

A key reason for the widespread use of the N-benzyl group is its remarkable stability across a broad spectrum of reaction conditions. This robustness allows for extensive chemical modifications elsewhere in the molecule without disturbing the protected nitrogen.

The N-benzyl group is generally stable to[9][10][15]:

  • Strongly basic conditions: It is unaffected by reagents like hydroxides, alkoxides, or organolithium reagents.

  • Mildly acidic conditions: It can withstand many acidic treatments that would cleave more labile groups like tert-butyloxycarbonyl (Boc) or trityl (Tr)[16].

  • Nucleophiles and hydrides: It is stable towards reagents like LiAlH₄ or DIBAL-H[17].

  • Many oxidizing and reducing agents (excluding specific debenzylation conditions).

This stability profile makes the N-benzyl group an excellent component of an orthogonal protection strategy . For example, a molecule containing both an N-Boc protected amine and an N-benzyl protected piperidine can be selectively deprotected at the N-Boc position using acid (e.g., TFA), leaving the N-benzyl group intact for later removal[2][6].

Start Dual-Protected Piperidine (N-Boc and N-Bn) PathA Selective N-Boc Cleavage Start->PathA  Acid (TFA) PathB Selective N-Bn Cleavage Start->PathB  Hydrogenolysis (H₂, Pd/C) ProductA Free Amine, N-Bn Intact PathA->ProductA ProductB Free Piperidine, N-Boc Intact PathB->ProductB

Fig 3: Orthogonality of N-Boc and N-Bn Groups.

Cleavage of the N-Benzyl Group: The Key to Deprotection

The synthetic utility of the N-benzyl group is ultimately defined by its clean and selective removal. While several methods exist, catalytic hydrogenation is by far the most prevalent.

Catalytic Hydrogenolysis

This is the most common and mildest method for N-debenzylation[9][10]. The reaction involves the cleavage of the C-N bond using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst[9]. The byproducts are the deprotected piperidine and toluene, which are easily separated.

Mechanism: The reaction proceeds on the surface of the palladium catalyst, where H₂ is activated. The benzylic C-N bond is cleaved, and the resulting fragments are saturated by hydrogen.

This method is highly efficient but requires access to a hydrogen gas source and specialized equipment. A significant consideration is that other reducible functional groups, such as alkenes, alkynes, or nitro groups, may be reduced concurrently[15].

Catalytic Transfer Hydrogenation (CTH)

To circumvent the need for pressurized hydrogen gas, catalytic transfer hydrogenation (CTH) offers a safer and more operationally simple alternative[18][19]. In CTH, a hydrogen donor molecule is used to provide the hydrogen in situ.

Common hydrogen donors include:

  • Ammonium formate (HCOONH₄)[18][20]

  • Formic acid (HCOOH)[19]

  • Cyclohexene or 1,4-cyclohexadiene[18]

The reaction is still catalyzed by Pd/C but can often be run at atmospheric pressure and reflux temperatures[20]. This method is particularly popular in laboratory settings.

Other Cleavage Methods

While less common for N-benzyl piperidines, other methods can be employed in specific contexts:

  • Strong Acid: Very strong acids like HBr can cleave benzyl groups, but the harsh conditions limit applicability[21].

  • Oxidative Cleavage: Reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave electron-rich benzyl groups (like p-methoxybenzyl, PMB), but are less effective for the unsubstituted benzyl group[22][23].

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) will also cleave the benzyl group, but this method has poor functional group tolerance[15][24].

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂ (gas), 10% Pd/CMeOH or EtOH, rt, 1-5 atm H₂Very clean, high yield, mild[9].Requires H₂ gas source; reduces other functional groups[15].
Catalytic Transfer Hydrogenation HCOONH₄, 10% Pd/CMeOH, refluxOperationally simple, no H₂ gas needed[20].Hydrogen donor may complicate purification.
Strong Acid Cleavage HBr, BBr₃Harsh conditionsEffective when hydrogenation is not possible.Low functional group tolerance[21].
Table 2: Comparison of Common N-Debenzylation Methods.

Experimental Protocols: A Practical Guide

Trustworthiness in synthesis relies on reproducible, validated protocols. The following methodologies represent standard, field-proven procedures for the N-benzylation and N-debenzylation of a piperidine substrate.

Protocol 1: N-Benzylation of Piperidine via Direct Alkylation

Objective: To synthesize N-benzylpiperidine from piperidine and benzyl bromide.

Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.).

  • Solvent & Base: Dissolve the piperidine in anhydrous acetonitrile (to a concentration of ~0.2 M). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.)[1].

  • Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is consumed.

  • Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting N-benzylpiperidine is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation (CTH)

Objective: To remove the N-benzyl group from N-benzylpiperidine.

Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylpiperidine (1.0 eq.) and dissolve it in methanol (to a concentration of ~0.1 M)[20].

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol% by weight relative to the substrate) to the solution.

  • Hydrogen Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 eq.) in a single portion[18][20].

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite® pad with additional methanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure to remove the methanol. The residue can be partitioned between dichloromethane and a saturated sodium bicarbonate solution to remove any remaining formate salts. The organic layer is then dried, filtered, and concentrated to yield the deprotected piperidine.

Conclusion

The N-benzyl group is more than just a placeholder; it is a strategic tool that enables complex and elegant synthetic routes to valuable piperidine-containing molecules. Its favorable balance of robust stability and selective, mild cleavage conditions ensures its continued prominence in the field of drug discovery and development. A thorough understanding of the principles governing its installation, its orthogonal relationship with other protecting groups, and the nuances of its removal is essential for any scientist engaged in the synthesis of nitrogen-containing heterocycles. By mastering the application of the N-benzyl group, researchers can navigate the challenges of multi-step synthesis with greater confidence and efficiency, accelerating the journey from molecular design to innovative therapeutics.

References

Stereoisomers of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] The introduction of stereocenters into this heterocyclic system significantly impacts its pharmacological and toxicological profile, making a thorough understanding of its stereoisomers paramount for modern drug development. This guide provides a comprehensive technical overview of the stereoisomers of this compound, a key intermediate in the synthesis of various biologically active compounds. We will delve into the structural nuances of these isomers, robust methodologies for their synthesis and separation, and advanced analytical techniques for their characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics centered around the piperidine core.

Introduction: The Significance of Chirality in Piperidine-Based Pharmaceuticals

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can dramatically influence its biological activity.[4] For piperidine derivatives, which are prevalent in a wide range of drugs from antipsychotics to analgesics, the presence of one or more chiral centers gives rise to stereoisomers—enantiomers and diastereomers—that can exhibit distinct pharmacological properties.[1][5] this compound possesses a chiral center at the C3 position of the piperidine ring, leading to the existence of two enantiomers: (R)-Benzyl 3-cyano-4-oxopiperidine-1-carboxylate and (S)-Benzyl 3-cyano-4-oxopiperidine-1-carboxylate. The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, underscores the critical need for stereospecific synthesis and analysis in drug discovery and development.[6]

Structural Elucidation of Stereoisomers

The core structure of this compound features a piperidine ring substituted at the 1, 3, and 4 positions. The key to its stereoisomerism lies at the C3 position, which is a stereocenter due to its attachment to four different groups: a hydrogen atom, a cyano group, the C2 carbon of the piperidine ring, and the C4 carbonyl carbon.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold for Complex Synthesis

In the landscape of modern drug discovery, the demand for novel molecular architectures with three-dimensional complexity is insatiable. Such scaffolds are pivotal in navigating unexplored chemical space to identify next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Benzyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS No. 916423-53-5) has emerged as a highly versatile and strategic building block for medicinal chemists.[1][2] Its structure is a masterful convergence of functionalities: a piperidine core, a common motif in numerous CNS-active and other therapeutic agents[3]; a carbobenzyloxy (Cbz) protecting group for controlled manipulation of the nitrogen; and, most critically, a β-ketonitrile moiety. This arrangement of a ketone at the 4-position and a cyano group at the 3-position provides a rich platform for a diverse array of chemical transformations, enabling the synthesis of complex fused and spirocyclic systems.[4]

This guide provides an in-depth exploration of the synthetic utility of this reagent, complete with detailed experimental protocols and a discussion of its application in constructing scaffolds for key therapeutic targets.

Part 1: Synthetic Versatility and Core Protocols

The synthetic power of this compound lies in the reactivity of the β-ketonitrile system and the piperidin-4-one core. The methylene group at C-5 is activated by the adjacent ketone, while the C-3 position is activated by both the ketone and the cyano group. This allows for a range of classical and novel chemical transformations.

Protocol 1: Synthesis of Fused Pyrazolo[4,3-c]piperidine Scaffolds

The β-ketonitrile functionality is a classic precursor for the synthesis of 3-aminopyrazoles via condensation with hydrazine. This reaction, known as the Gewald reaction, creates a fused heterocyclic system that is a common core in various inhibitors, particularly kinase inhibitors, due to its ability to act as a hydrogen bond donor and acceptor.

Rationale: Hydrazine hydrate acts as a binucleophile. The more nucleophilic terminal nitrogen attacks the electrophilic ketone carbonyl (C-4). Subsequent intramolecular cyclization occurs as the other nitrogen attacks the cyano group, followed by tautomerization to yield the stable aromatic pyrazole ring. The Cbz group remains intact under these conditions, allowing for subsequent deprotection or modification.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume in vacuo until a precipitate forms.

    • Collect the solid by filtration, washing with cold ethanol (2 x 10 mL).

    • Dry the solid under high vacuum to yield the target benzyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Workflow Diagram:

G start Benzyl 3-cyano-4- oxopiperidine-1-carboxylate reagent Hydrazine Hydrate Ethanol, Reflux start->reagent product Benzyl 3-amino-1,4,6,7-tetrahydro -5H-pyrazolo[4,3-c]pyridine- 5-carboxylate reagent->product Gewald Aminopyrazole Synthesis

Caption: Synthesis of a Fused Pyrazole Core.

Protocol 2: Construction of Spiropiperidine Scaffolds via Tandem Reaction

Spirocyclic scaffolds are highly sought after in medicinal chemistry for their ability to introduce conformational rigidity and novel exit vectors for substituent placement.[3][4] The 4-oxo group of the title compound is an ideal handle for initiating spirocyclization reactions. A tandem Knoevenagel condensation/Michael addition sequence provides a robust method for constructing complex spiro-heterocycles.

Rationale: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the piperidin-4-one and an active methylene compound, such as malononitrile. This forms a highly electrophilic benzylidene intermediate. A suitable nucleophile, such as a thiol or another active methylene compound, can then undergo an intramolecular or intermolecular Michael addition to form the spirocyclic core. For this example, we will use dimedone in a three-component reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and malononitrile (1.0 eq) in ethanol (0.3 M).

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or L-proline (0.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of starting materials and the formation of a new, less polar spot.

  • Work-up and Purification:

    • Upon completion, a precipitate often forms. Collect the solid by filtration.

    • Wash the solid with cold ethanol and diethyl ether to remove residual reagents.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the resulting spiro[piperidine-4,5'-pyrano[2,3-d]pyrimidine] derivative using spectroscopic methods.

Workflow Diagram:

G cluster_0 Three-Component Reaction start Benzyl 3-cyano-4- oxopiperidine-1-carboxylate catalyst Piperidine (cat.) Ethanol, RT start->catalyst aldehyde Aromatic Aldehyde aldehyde->catalyst malono Malononitrile malono->catalyst product Spiro[piperidine-pyran] Derivative catalyst->product Tandem Knoevenagel/ Michael Addition

Caption: Synthesis of a Spirocyclic Scaffold.

Part 2: Applications in Medicinal Chemistry Target Classes

The scaffolds derived from this compound are relevant to several important therapeutic areas. The strategic choice of subsequent reactions allows chemists to tailor the final molecules towards specific biological targets.

Derived Scaffold Synthetic Origin Potential Therapeutic Target Class Rationale & Examples
Pyrazolo[4,3-c]piperidineProtocol 1Kinase Inhibitors (e.g., PIM-1, PLK1)The 3-aminopyrazole motif is a well-established "hinge-binder" in ATP-competitive kinase inhibitors. The amino group and pyrazole nitrogens form key hydrogen bonds in the kinase active site.[5][6]
Spiro-oxindoles/Spiro-pyransProtocol 2Anticancer Agents, CNS Agents Spirocyclic frameworks, particularly spiro-oxindoles, are present in numerous bioactive compounds. The rigid 3D structure can improve binding affinity and selectivity.[7][8]
3-Aminomethyl-4-hydroxypiperidineReduction of Cyano & Keto groupsGPCR Ligands (e.g., Dopamine Receptors)The resulting amino-alcohol can be further derivatized to target G-Protein Coupled Receptors. The 4-oxopiperidine scaffold itself is a known starting point for potent and selective dopamine D4 antagonists.[9]
4-Substituted PiperidinesGrignard/Wittig ReactionsMultiple Target Classes The ketone at C-4 is a versatile handle for introducing aryl or alkyl groups via nucleophilic addition (e.g., Grignard reagents) or olefination (e.g., Wittig reaction), enabling broad SAR exploration.[10]

Logical Relationship Diagram:

G cluster_scaffolds Derived Scaffolds cluster_targets Therapeutic Applications Start Benzyl 3-cyano-4- oxopiperidine-1-carboxylate Scaffold1 Pyrazolo[4,3-c]piperidine Start->Scaffold1 Protocol 1 Scaffold2 Spiro-heterocycles Start->Scaffold2 Protocol 2 Scaffold3 3-Aminomethyl-4-hydroxy piperidine Start->Scaffold3 Reduction Target1 Kinase Inhibitors (Oncology) Scaffold1->Target1 Target2 CNS Agents (Dopamine Antagonists) Scaffold2->Target2 Target3 Complex Scaffolds for Drug Discovery Scaffold2->Target3 Scaffold3->Target2

Caption: From Building Block to Therapeutic Targets.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its inherent reactivity, when harnessed through well-designed synthetic protocols, provides efficient access to a variety of complex and biologically relevant scaffolds. From fused heterocycles targeting kinases to intricate spirocycles aimed at CNS disorders, the applications are broad and impactful. The protocols and strategies outlined in this guide serve as a foundation for researchers and drug development professionals to unlock the full potential of this powerful building block in their quest for novel therapeutics.

References

Application Note: Benzyl 3-cyano-4-oxopiperidine-1-carboxylate as a Versatile Scaffold for the Synthesis of Novel Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. This application note details the strategic use of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS No. 916423-53-5)[2], a highly functionalized building block, for the divergent synthesis of novel piperidine-fused heterocyclic compounds. We provide detailed, field-proven protocols for the synthesis of pyrazolo[4,3-c]piperidines, thieno[2,3-c]piperidines, and pyrimido[4,5-c]piperidines, leveraging the unique reactivity of the embedded β-ketonitrile moiety.

Introduction: The Strategic Value of this compound

This compound is an exceptionally valuable starting material for library synthesis in drug discovery programs. Its structure contains several key features:

  • A piperidine core , a cornerstone of many CNS-active agents and other therapeutics.[3]

  • A Cbz (Carboxybenzyl) protecting group , which is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, allowing for late-stage diversification at the piperidine nitrogen.

  • A β-ketonitrile functionality (3-cyano-4-oxo) , which is a versatile precursor for a multitude of cyclization reactions. The ketone, the nitrile, and the adjacent active methylene group can all participate in ring-forming reactions to construct fused heterocyclic systems.

This guide explores three robust and high-yield synthetic pathways originating from this single precursor, demonstrating its utility in generating molecular diversity.

G cluster_0 Reaction Pathways start This compound pyrazole Pyrazolo[4,3-c]piperidines start->pyrazole + Hydrazine Derivatives (Knorr Condensation) thiophene Thieno[2,3-c]piperidines start->thiophene + Sulfur, Active Methylene (Gewald Reaction) pyrimidine Pyrimido[4,5-c]piperidines start->pyrimidine + Amidines / Guanidine (Cyclocondensation)

Figure 1: Divergent synthesis pathways from the core scaffold.

Synthesis of Pyrazolo[4,3-c]piperidines via Cyclocondensation

Principle and Mechanistic Insight

The reaction of a 1,3-dicarbonyl compound, or its synthetic equivalent like a β-ketonitrile, with a hydrazine is a classic and highly reliable method for constructing a pyrazole ring.[4][5] The reaction proceeds via an initial condensation between the hydrazine and the more electrophilic ketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization yields the stable, aromatic pyrazole ring. The choice of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for direct installation of substituents at the N1 position of the resulting pyrazole.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of Benzyl 5-amino-1-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]piperidine-5-carboxylate

  • Materials and Reagents:

    • This compound (1.0 eq, 258.27 g/mol )

    • Phenylhydrazine (1.1 eq, 108.14 g/mol )

    • Glacial Acetic Acid (as catalyst)

    • Ethanol (Anhydrous)

    • Diethyl Ether

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Rotary evaporator

    • Buchner funnel and filter paper

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (2.58 g, 10.0 mmol).

    • Dissolve the starting material in 40 mL of anhydrous ethanol.

    • Add phenylhydrazine (1.19 g, 11.0 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL) and then cold diethyl ether (2 x 10 mL).

    • Dry the product under vacuum to yield the title compound as a pale yellow solid.

Expected Results & Characterization
ParameterExpected Value
Yield 80-90%
Appearance Pale yellow solid
¹H NMR Characteristic peaks for Cbz group, phenyl group, piperidine, and a broad singlet for the -NH₂ group.
¹³C NMR Appearance of new aromatic carbons from the pyrazole ring; disappearance of the ketone carbonyl (~190-200 ppm) and nitrile (~115-120 ppm) carbons.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 349.17

Synthesis of Thieno[2,3-c]piperidines via the Gewald Reaction

Principle and Mechanistic Insight

The Gewald reaction is a powerful multicomponent reaction (MCR) that assembles highly substituted 2-aminothiophenes in a single step.[6][7][8] The reaction involves the condensation of a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base. For our substrate, the ketone and one active methylene nitrile are already present in the molecule. The reaction begins with a Knoevenagel condensation, followed by the addition of sulfur to the α-carbon of the nitrile. Intramolecular cyclization onto the nitrile group, followed by tautomerization, affords the 2-aminothiophene product. The use of microwave irradiation can significantly reduce reaction times.[9]

G start Starting Material (β-Ketonitrile) intermediate Intermediate Formation (Knoevenagel/Thiolation) start->intermediate Condensation reagents Reagents: - Elemental Sulfur (S₈) - Malononitrile - Morpholine (Base) reagents->intermediate product Fused 2-Aminothiophene (Gewald Product) intermediate->product Cyclization & Tautomerization

Figure 2: Workflow for the Gewald multicomponent reaction.

Detailed Experimental Protocol

Protocol 3.2.1: Synthesis of Benzyl 3,4-diamino-6,7-dihydro-4H-thieno[2,3-c]piperidine-2,5(1H)-dicarboxylate

  • Materials and Reagents:

    • This compound (1.0 eq, 258.27 g/mol )

    • Ethyl cyanoacetate (1.0 eq, 113.12 g/mol )

    • Elemental Sulfur (1.0 eq, 32.06 g/mol )

    • Morpholine (0.5 eq, 87.12 g/mol )

    • Ethanol (Anhydrous)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Ice bath

  • Procedure:

    • In a 100 mL round-bottom flask, combine this compound (2.58 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol) in 50 mL of anhydrous ethanol.

    • Cool the mixture in an ice bath and slowly add morpholine (0.44 g, 5.0 mmol) with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

    • Gently heat the mixture to 50-60°C and maintain for 2-3 hours. The reaction mixture will typically turn dark and a precipitate will form.

    • Monitor the reaction by TLC. Upon completion, cool the flask to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure fused thiophene.

Expected Results & Characterization
ParameterExpected Value
Yield 65-75%
Appearance Off-white to yellow solid
IR Spectroscopy Characteristic N-H stretching bands for the amino group (~3300-3500 cm⁻¹), disappearance of the ketone C=O band.
¹H NMR Broad singlet for the 2-amino group protons, signals for the piperidine and Cbz groups.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 404.13

Synthesis of Pyrimido[4,5-c]piperidines from β-Enaminonitrile Intermediates

Principle and Mechanistic Insight

Pyrimidines are readily synthesized from β-enaminonitriles, which can be generated in situ from β-ketonitriles.[10][11] The first step is the formation of an enaminonitrile intermediate by reacting the starting material with an amine source, often in the presence of a dehydrating agent or via a reactive intermediate like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This enaminonitrile is then reacted with a suitable cyclizing agent containing an amidine functionality, such as guanidine or acetamidine. The reaction proceeds via a Michael-type addition followed by cyclization and elimination of a small molecule (e.g., ammonia or water) to furnish the fused pyrimidine ring system.[12][13]

Detailed Experimental Protocol

Protocol 4.2.1: Synthesis of Benzyl 4-amino-2-methyl-5,6,7,8-tetrahydropyrimido[4,5-c]piperidine-5-carboxylate

  • Materials and Reagents:

    • This compound (1.0 eq, 258.27 g/mol )

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 119.16 g/mol )

    • Acetamidine hydrochloride (1.2 eq, 94.54 g/mol )

    • Sodium ethoxide (1.2 eq, 68.05 g/mol )

    • Toluene (Anhydrous)

    • Ethanol (Anhydrous)

  • Equipment:

    • Two-neck round-bottom flask with reflux condenser and nitrogen inlet

    • Magnetic stirrer with heating mantle

    • Rotary evaporator

  • Procedure: Step A: Formation of the Enaminonitrile Intermediate

    • In a 100 mL flask, dissolve this compound (2.58 g, 10.0 mmol) in 30 mL of anhydrous toluene.

    • Add DMF-DMA (1.79 g, 15.0 mmol) and reflux the mixture for 2-4 hours. The progress can be monitored by the cessation of methanol evolution or by TLC.

    • After cooling, remove the toluene and excess DMF-DMA under reduced pressure to yield the crude enaminonitrile intermediate, which can be used directly in the next step.

    Step B: Cyclocondensation to form the Pyrimidine Ring 4. Prepare a fresh solution of sodium ethoxide by dissolving sodium (0.28 g, 12.0 mmol) in 30 mL of anhydrous ethanol under a nitrogen atmosphere. 5. To this solution, add acetamidine hydrochloride (1.13 g, 12.0 mmol) and stir for 15 minutes. 6. Add a solution of the crude enaminonitrile intermediate from Step A dissolved in 20 mL of anhydrous ethanol. 7. Heat the resulting mixture to reflux for 8-12 hours. 8. Cool the reaction to room temperature and neutralize with glacial acetic acid. 9. Remove the solvent under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 40 mL). 10. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. 11. Purify the crude product by silica gel column chromatography to afford the title compound.

Expected Results & Characterization
ParameterExpected Value
Yield 50-65% (over two steps)
Appearance White to off-white solid
¹H NMR Signals for the newly formed pyrimidine ring, including a methyl singlet. A new broad singlet for the 4-amino group.
¹³C NMR Characteristic signals for the pyrimidine ring carbons.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 355.18

Conclusion

This compound serves as a powerful and versatile platform for the efficient synthesis of diverse, drug-like heterocyclic scaffolds. The protocols detailed herein provide reliable and scalable methods for constructing pyrazole, thiophene, and pyrimidine rings fused to the central piperidine core. These novel molecular frameworks are of significant interest for screening libraries in drug discovery, particularly in the fields of oncology, neuroscience, and infectious diseases. The ability to generate three distinct heterocyclic families from a single, readily accessible precursor underscores the value of strategic scaffold design in modern medicinal chemistry.

References

The Versatile Scaffolding of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel molecular architectures with significant biological activity is a driving force in medicinal chemistry and drug discovery. Central to this endeavor is the use of versatile building blocks that offer a gateway to diverse and complex chemical spaces. Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, a polysubstituted piperidine derivative, has emerged as a highly valuable scaffold for the synthesis of a wide array of heterocyclic compounds, particularly those with therapeutic potential. Its unique combination of a ketone, a nitrile, and a carbamate-protected nitrogen within a piperidine ring system allows for a rich and varied reaction chemistry.

This technical guide provides an in-depth exploration of the applications of this compound as a strategic building block in organic synthesis. We will delve into its utility in constructing complex molecular frameworks, such as spirocyclic and fused heterocyclic systems, supported by detailed, field-proven protocols and mechanistic insights.

Core Attributes and Synthetic Potential

The synthetic utility of this compound stems from the strategic placement of its functional groups. The piperidine ring is a prevalent motif in numerous pharmaceuticals, and its conformational rigidity can be beneficial for receptor binding. The Cbz (benzyloxycarbonyl) protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed via hydrogenolysis. The ketone at the 4-position and the cyano group at the 3-position are ripe for a multitude of chemical transformations.

The juxtaposition of the ketone and the activated methylene group (alpha to the cyano and carbonyl groups) makes this molecule an excellent candidate for reactions that build complexity, such as multicomponent reactions and cyclization cascades.

Application in the Synthesis of Spiro-Heterocycles

Spirocyclic scaffolds are of significant interest in drug design as they introduce three-dimensionality, which can lead to improved target selectivity and pharmacokinetic properties. This compound is an exceptional precursor for the synthesis of spiropiperidine derivatives.

A key strategy involves the construction of a new ring at the C4 position of the piperidine. This can be achieved through reactions that engage the ketone functionality.

G cluster_0 Synthesis of Spiro-Hydantoins Start This compound Reagents Bucherer-Bergs Reaction (e.g., (NH4)2CO3, KCN) Start->Reagents Reaction Product Spiro-hydantoin derivative Reagents->Product Cyclization

Caption: Workflow for Spiro-Hydantoin Synthesis.

Protocol 1: Synthesis of a Spiro-Hydantoin Derivative via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction used to synthesize hydantoins from ketones. This protocol outlines the synthesis of a spiro-hydantoin from this compound.

Materials:

  • This compound (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a sealed pressure vessel, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add ammonium carbonate (4.0 eq) and potassium cyanide (2.0 eq) to the suspension.

  • Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a dilute acid (e.g., 2M HCl) in a well-ventilated fume hood to quench the excess cyanide.

  • The spiro-hydantoin product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired spiro-hydantoin derivative.

Expected Outcome and Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0258.27
Potassium cyanide2.065.12
Ammonium carbonate4.096.09

Yields for this reaction are typically in the range of 60-80%, depending on the precise reaction conditions and work-up procedure.

Construction of Fused Pyrimidine Systems

Fused pyrimidines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The dicarbonyl-like nature of this compound makes it an ideal substrate for the synthesis of pyrimidine rings fused to the piperidine core.

This is often achieved through condensation reactions with dinucleophilic reagents. A prominent example is the reaction with guanidine to form a fused aminopyrimidine ring system.

G Start This compound Intermediate Condensation Intermediate Start->Intermediate + Reagent + Base Reagent Guanidine Carbonate Reagent->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Product Fused Aminopyrimidine Intermediate->Product Cyclization & Tautomerization

Caption: Pathway to Fused Aminopyrimidines.

Protocol 2: Synthesis of a Fused Aminopyrimidine Derivative

This protocol details the synthesis of a piperidino[4,3-d]pyrimidine derivative, a valuable scaffold in medicinal chemistry.

Materials:

  • This compound (1.0 eq)

  • Guanidine carbonate (1.5 eq)

  • Sodium ethoxide (NaOEt) (3.0 eq)

  • Absolute Ethanol (EtOH)

Procedure:

  • To a stirred solution of sodium ethoxide (3.0 eq) in absolute ethanol, add guanidine carbonate (1.5 eq) and stir until it dissolves.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, and the crude product will precipitate.

  • Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fused aminopyrimidine product.

Data Summary:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0258.27
Guanidine carbonate1.5180.16
Sodium ethoxide3.068.05

Typical yields for this cyclocondensation reaction are in the range of 70-90%.

Conclusion and Future Outlook

This compound has proven to be a cornerstone building block for the efficient synthesis of diverse and complex heterocyclic structures. The protocols detailed herein for the construction of spiro-hydantoins and fused aminopyrimidines represent just a fraction of its synthetic potential. The strategic arrangement of its functional groups opens doors to a multitude of other transformations, including but not limited to, Thorpe-Ziegler cyclizations, Gewald reactions, and various multicomponent reactions.

As the demand for novel chemical entities in drug discovery continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase. Future research will likely focus on expanding its application in the synthesis of even more complex natural product analogs and novel pharmaceutical agents.

The Strategic Role of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Key intermediates often serve as the linchpin in multi-step syntheses, dictating the overall yield, purity, and economic viability of an active pharmaceutical ingredient (API). Benzyl 3-cyano-4-oxopiperidine-1-carboxylate has emerged as a crucial building block, particularly for APIs featuring a substituted piperidine moiety, a privileged structure in medicinal chemistry known for its favorable pharmacological properties.[1][2]

This technical guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and application notes for researchers, scientists, and drug development professionals. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring a thorough understanding of why specific experimental choices are made.

Core Attributes and Significance

This compound (CAS No: 916423-53-5) is a versatile intermediate characterized by a piperidin-4-one skeleton.[2] This structure is strategically functionalized with a cyano group at the 3-position and a benzyl carboxylate protecting group on the nitrogen atom. Each of these features plays a critical role in its utility for API synthesis.

  • The Piperidine Scaffold: The piperidine ring is a common motif in a wide array of pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability.[1]

  • The 4-Oxo Functionality: The ketone at the C4 position serves as a handle for a variety of chemical transformations, including reductive amination, to introduce further diversity and build the target molecular complexity.

  • The 3-Cyano Group: The electron-withdrawing cyano group can activate the adjacent C4 position and can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple avenues for subsequent reactions.[3]

  • The N-Benzyl Carboxylate (Cbz) Protecting Group: The Cbz group provides robust protection of the piperidine nitrogen under various reaction conditions and can be readily removed via catalytic hydrogenation, a mild and efficient deprotection strategy.

The strategic combination of these functionalities makes this intermediate particularly valuable in the synthesis of complex APIs, most notably the Janus kinase (JAK) inhibitor, Tofacitinib.[4][5]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below is a detailed protocol based on established synthetic routes.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Cyclization and Decarboxylation cluster_2 Step 3: Introduction of the Cyano Group A N-Benzyl Glycine Ethyl Ester & 4-Halogenated Ethyl Butyrate B Intermediate: 4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl Butyrate A->B Base (e.g., Na2CO3) Organic Solvent (e.g., Toluene) C Intermediate from Step 1 D N-Benzyl-3-oxopiperidine-4-carboxylic Acid Ethyl Ester C->D Base (e.g., Sodium tert-butoxide) E N-Benzyl-3-oxopiperidine-4-carboxylic Acid Ethyl Ester F This compound E->F Cyanation Agent (e.g., NaCN) Followed by N-protection with Benzyl Chloroformate

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents:

ReagentCAS No.Supplier RecommendationPurity
N-Benzyl Glycine Ethyl Ester6343-53-9Sigma-Aldrich, TCI>98%
4-Bromoethyl Butyrate2969-81-5Alfa Aesar, Combi-Blocks>97%
Sodium Carbonate (anhydrous)497-19-8Fisher Scientific>99.5%
Toluene (anhydrous)108-88-3Acros Organics>99.8%
Sodium tert-butoxide865-48-5Sigma-Aldrich>97%
Sodium Cyanide143-33-9Acros Organics>98%
Benzyl Chloroformate501-53-1TCI, Alfa Aesar>98%
Dichloromethane (anhydrous)75-09-2Fisher Scientific>99.8%
Hydrochloric Acid (concentrated)7647-01-0J.T. Baker37%
Sodium Bicarbonate (saturated solution)144-55-8EMD Millipore
Magnesium Sulfate (anhydrous)7487-88-9Sigma-Aldrich

Step 1: Synthesis of 4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl Butyrate [6]

  • To a solution of N-benzyl glycine ethyl ester (1 equivalent) in anhydrous toluene, add anhydrous sodium carbonate (2 equivalents) and 4-bromoethyl butyrate (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate. This intermediate is often used in the next step without further purification.

Causality Behind Experimental Choices: The use of an anhydrous solvent is critical to prevent hydrolysis of the ester functionalities. Sodium carbonate acts as a base to deprotonate the secondary amine of the N-benzyl glycine ethyl ester, facilitating the nucleophilic substitution on the 4-bromoethyl butyrate. Toluene is a suitable high-boiling solvent for this reaction.

Step 2: Dieckmann Cyclization to N-Benzyl-3-oxopiperidine-4-carboxylic Acid Ethyl Ester [6]

  • Dissolve the crude intermediate from Step 1 in anhydrous toluene.

  • Add sodium tert-butoxide (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester.

Causality Behind Experimental Choices: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon to one of the carbonyl groups, initiating the cyclization. An inert atmosphere is necessary to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

Step 3: Cyanation and N-Protection

  • The N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester can be converted to the desired product through a sequence involving the introduction of the cyano group. A common method involves reaction with a cyanide source.

  • Following cyanation, the N-benzyl group can be replaced with a benzyl carboxylate (Cbz) group through debenzylation followed by protection with benzyl chloroformate.

Note: The direct synthesis from commercially available precursors is often preferred in industrial settings to streamline the process. A more direct, albeit different, starting material is ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[5][7]

Application in API Synthesis: The Case of Tofacitinib

This compound is a pivotal intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[4][5] The synthesis of Tofacitinib highlights the strategic utility of this intermediate.

Retrosynthetic Analysis of Tofacitinib

Tofacitinib Tofacitinib Intermediate_A (3R,4R)-N,4-Dimethyl-1-(propanenitrile)piperidin-3-amine derivative Tofacitinib->Intermediate_A Final Coupling Intermediate_B Pyrrolo[2,3-d]pyrimidine Core Tofacitinib->Intermediate_B Final Coupling Key_Intermediate This compound Intermediate_A->Key_Intermediate Chiral Resolution & Reductive Amination

Caption: Retrosynthetic disconnection of Tofacitinib.

The synthesis of Tofacitinib from this compound involves several key transformations:

  • Asymmetric Reduction: The 4-oxo group is asymmetrically reduced to a hydroxyl group, establishing the desired stereochemistry at the C4 position.

  • Mesylation and Azide Displacement: The hydroxyl group is converted to a good leaving group (e.g., mesylate) and then displaced with an azide to introduce the nitrogen functionality at C3 with inversion of configuration.

  • Reduction of Azide and Cyano Groups: The azide is reduced to an amine, and the cyano group is hydrolyzed or converted to the desired functional group.

  • N-Methylation and Coupling: The amine is methylated, and the piperidine nitrogen is deprotected and coupled with the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC14H14N2O3[8][9][10]
Molecular Weight258.27 g/mol [9][10]
AppearanceWhite to off-white solid
Melting Point150-155 °C[11]
SolubilitySoluble in polar organic solvents[11]
Storage Temperature2-8 °C[9]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl group (aromatic protons), the methylene protons of the benzyl group, and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ketone and the carboxylate, the cyano carbon, and the carbons of the aromatic and piperidine rings.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ketone and the ester, the C≡N stretch of the cyano group, and the C-N and C-O bonds.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is harmful if swallowed and may cause skin and eye irritation.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its well-defined structure, featuring multiple reactive sites, allows for the efficient construction of the critical piperidine moiety found in numerous APIs, most notably Tofacitinib. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists and process development scientists aiming to leverage this powerful building block in their drug discovery and development endeavors.

References

Reaction conditions for the N-alkylation of piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Piperidine Derivatives: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a significant number of FDA-approved drugs and biologically active compounds.[1][2][3] The functionalization of the piperidine nitrogen via N-alkylation is a pivotal synthetic transformation, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as its solubility, basicity, and target-binding affinity.[4] This guide provides a detailed exploration of the core methodologies for N-alkylation, offering mechanistic explanations, field-proven protocols, and a decision-making framework to assist researchers in selecting the optimal conditions for their specific synthetic challenges.

Fundamental Principles of N-Alkylation

Successful N-alkylation hinges on a thorough understanding of the underlying reaction mechanisms and the critical parameters that govern the reaction's outcome. The two most prevalent strategies, direct alkylation and reductive amination, operate on distinct mechanistic pathways.

The Causality Behind Key Experimental Choices
  • The Piperidine Substrate: The steric and electronic environment of the piperidine nitrogen is paramount. Steric hindrance around the nitrogen atom can significantly slow the rate of reaction, particularly for bulky alkylating agents. Electron-withdrawing groups on the piperidine ring decrease the nucleophilicity of the nitrogen, potentially requiring more forcing reaction conditions.

  • The Alkylating Agent: In direct alkylation, the reactivity of the alkyl halide is crucial, following the general trend of I > Br > Cl > F.[5] While more reactive halides speed up the reaction, they also increase the risk of over-alkylation to form quaternary ammonium salts, especially if the alkylating agent is not added slowly or is used in large excess.[6] Furthermore, with secondary or bulky primary halides, β-elimination can become a significant competing pathway, particularly in the presence of a strong base.[5]

  • The Role of the Base (Direct Alkylation): In direct alkylation with alkyl halides, a base is essential. The reaction generates one equivalent of acid (HX), which will protonate the starting piperidine to form an unreactive ammonium salt.[6] The base neutralizes this acid, liberating the free amine to continue the reaction.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and commonly used. They are particularly effective in polar aprotic solvents like acetonitrile or DMF.[6][7]

    • Non-Nucleophilic Organic Bases (e.g., DIPEA, Et₃N): These "proton sponges" are soluble in a wider range of organic solvents and are used when a homogeneous reaction is desired or when the substrate is sensitive to inorganic bases.[6]

  • The Reducing Agent (Reductive Amination): The choice of reductant is critical for the success of reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without reducing the starting aldehyde or ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice, it is a mild and selective reducing agent that is effective under weakly acidic conditions, which favor iminium ion formation.[4][8]

    • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation, but it is highly toxic and requires careful pH control.[8]

  • Solvent Selection: The solvent must dissolve the reactants and reagents but also plays a role in the reaction mechanism.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These are excellent for S_N_2 reactions (direct alkylation) as they solvate the cation but not the nucleophile, increasing its reactivity.[9]

    • Chlorinated Solvents (e.g., DCM, 1,2-dichloroethane): Commonly used for reductive amination.[4]

Visualizing the Core N-Alkylation Pathway

The following diagram illustrates the fundamental S_N_2 pathway for direct alkylation and the critical role of the base in preventing the formation of the unreactive piperidinium salt.

G cluster_0 Productive N-Alkylation Pathway cluster_1 Competing Off-Pathway Reaction (No Base) Piperidine Piperidine (Nucleophile) TransitionState S_N_2 Transition State Piperidine->TransitionState Attacks R AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState X leaves Product N-Alkyl Piperidine (Desired Product) TransitionState->Product HX H-X TransitionState->HX Salt BH⁺X⁻ HX->Salt Neutralization Base Base (e.g., K₂CO₃) Base->Salt Piperidine_NB Piperidine AmmoniumSalt Piperidinium Salt (Unreactive) Piperidine_NB->AmmoniumSalt HX_NB H-X (from first turnover) HX_NB->AmmoniumSalt Protonation

Caption: The dual fate of piperidine in direct alkylation.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common N-alkylation strategies.

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This method is robust for introducing primary and some secondary alkyl groups onto the piperidine nitrogen. It proceeds via a direct nucleophilic substitution (S_N_2) mechanism.

Principle: The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A mild inorganic base is used to neutralize the hydrohalic acid byproduct, preventing the formation of the unreactive piperidinium salt and driving the reaction to completion.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperidine derivative (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (MeCN) to form a stirrable suspension (approx. 0.1-0.2 M concentration of the piperidine).[7]

  • Reagent Addition: Add the alkyl halide (1.1-1.2 eq.) to the suspension. For highly reactive alkylating agents like methyl iodide or benzyl bromide, slow addition via a syringe pump is recommended to minimize over-alkylation.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-82 °C) under an inert atmosphere (e.g., nitrogen).[6][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and salts. Wash the filter cake with a small amount of acetonitrile.[7] b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4] c. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine.[4][6]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated piperidine.

Protocol 2: N-Alkylation via Reductive Amination

This powerful one-pot method is ideal for synthesizing N-alkyl piperidines from aldehydes or ketones and is particularly useful for introducing more complex or sterically hindered alkyl groups.

Principle: The reaction proceeds in two stages within the same pot. First, the piperidine and the carbonyl compound reversibly form an iminium ion intermediate, often catalyzed by a weak acid.[4] Second, a hydride-based reducing agent, which is too mild to reduce the starting aldehyde or ketone, selectively reduces the iminium ion to form the final tertiary amine product.[8][10]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]

  • Iminium Formation: If needed, add a catalytic amount of acetic acid (e.g., 0.1 eq.) to the mixture to facilitate the formation of the iminium intermediate. Stir the reaction for 30-60 minutes at room temperature.[4]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.[4]

  • Reaction Conditions: Continue stirring at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: a. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (1M) until gas evolution ceases.[4] b. Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM, 2 x 30 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.

Comparison of Key Methodologies

The choice of method depends heavily on the available starting materials and the desired final product. The table below summarizes the key aspects of the two primary protocols.

FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination
Alkylating Agent Primary or secondary alkyl halides (R-X)Aldehydes (R-CHO) or Ketones (R₂C=O)
Key Reagent Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvent Acetonitrile, DMFDichloromethane, DCE
Typical Temp. Room Temp to 80 °CRoom Temperature
Advantages Simple setup; readily available alkyl halides.Wide substrate scope; mild conditions; good for complex/hindered groups; avoids over-alkylation.
Limitations Risk of over-alkylation; competing elimination with hindered halides; halide toxicity.[5][6]Requires carbonyl starting material; potential for aldehyde/ketone side reactions.

Decision-Making Workflow for N-Alkylation

Selecting the appropriate N-alkylation strategy is critical for synthetic success. The following workflow provides a logical guide for this decision process.

G start Start: Need to N-alkylate a Piperidine Derivative q1 What is the desired substituent? start->q1 q2 Is a primary or simple secondary alkyl group desired? q1->q2 Alkyl q3 Is an aryl or vinyl group desired? q1->q3 Aryl/Vinyl q4 Is a complex or hindered alkyl group desired? q2->q4 No p1 Use Direct Alkylation with the corresponding Alkyl Halide (R-X) and Base. q2->p1 Yes p3 Consider Advanced Methods: Buchwald-Hartwig Amination with an Aryl Halide. q3->p3 p2 Use Reductive Amination with the corresponding Aldehyde/Ketone and NaBH(OAc)₃. q4->p2 Yes p4 Consider 'Borrowing Hydrogen' Catalysis with an Alcohol. q4->p4 Alternative

Caption: A decision tree for selecting the optimal N-alkylation method.

Conclusion

The N-alkylation of piperidines is a versatile and indispensable tool in modern organic and medicinal chemistry. By understanding the mechanistic nuances of direct alkylation and reductive amination, and by carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a vast array of functionalized piperidine derivatives. The protocols and decision-making framework presented here serve as a robust starting point for developing and optimizing these critical C-N bond-forming reactions in the laboratory.

References

Application Notes and Protocols for the Deprotection of the Benzyl Carbamate (Cbz) Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the strategic protection of amines, particularly within peptide synthesis and the broader field of complex molecule assembly for drug discovery. Its widespread adoption, since its introduction by Bergmann and Zervas in 1932, is a testament to its stability across a range of chemical environments and the versatility of methods available for its removal.[1][2] The judicious selection of a deprotection strategy is paramount, dictated by the substrate's molecular architecture, the presence of other sensitive functionalities, and scalability considerations. This guide provides a detailed technical overview of the principal methodologies for Cbz group cleavage, presenting a comparative analysis, field-tested protocols, and the mechanistic rationale behind each technique to empower researchers in making informed experimental choices.

Deprotection Methodologies: A Strategic Overview

The removal of the Cbz group is primarily achieved through three distinct mechanistic pathways: reductive cleavage (hydrogenolysis), acid-mediated hydrolysis, and, for specific applications, nucleophilic or Lewis acid-mediated approaches. The choice of method hinges on a careful evaluation of the substrate's compatibility with the required reagents and conditions. A failure to align the deprotection strategy with the substrate's functionalities can lead to unintended side reactions, reduced yields, and complex purification challenges.

Decision-Making Workflow for Cbz Deprotection

To facilitate the selection process, the following decision tree illustrates a logical approach to choosing the most suitable deprotection method based on the substrate's characteristics.

G start Start: Cbz-Protected Compound q1 Are reducible groups present? (e.g., alkynes, alkenes, nitro, aryl halides, other benzyl groups) start->q1 q2 Are other acid-labile groups present? (e.g., Boc, trityl, acetals) q1->q2 No method3 Consider Milder Acidic Conditions (e.g., AlCl₃/HFIP) or Nucleophilic Displacement q1->method3 Yes method1 Catalytic Hydrogenolysis (H₂, Pd/C) or Catalytic Transfer Hydrogenation q2->method1 No method2 Acidic Cleavage (e.g., HBr/AcOH, TFA) q2->method2 Yes

Caption: A decision tree to guide the selection of an appropriate Cbz deprotection method.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenolysis is the most common and often the mildest method for Cbz group removal, proceeding under neutral pH with high efficiency.[3][4] The reaction cleaves the benzylic C-O bond, liberating the free amine and generating toluene and carbon dioxide as benign, easily removable byproducts.[2][5]

Mechanism of Catalytic Hydrogenolysis

The process involves the oxidative addition of the Cbz group's benzyl C-O bond to the surface of a palladium catalyst. The adsorbed species then reacts with hydrogen, leading to the cleavage of the bond and regeneration of the catalyst.

G sub R-NH-Cbz + H₂ cat Pd/C Catalyst sub->cat Adsorption int [Adsorbed Intermediate] cat->int H₂ Activation prod R-NH₂ + Toluene + CO₂ int->prod Hydrogenolysis

Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 2.1: Standard Hydrogenolysis with H₂ Gas

This is the classic protocol, valued for its clean conversion.

  • Materials : Cbz-protected amine, 10% Palladium on carbon (Pd/C, ~5-10 mol%), suitable solvent (Methanol, Ethanol, or Ethyl Acetate), Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus).

  • Procedure :

    • Dissolve the Cbz-protected amine (1.0 equivalent) in the chosen solvent (e.g., methanol, 10-20 mL per mmol of substrate).[5]

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Securely attach a hydrogen-filled balloon to the reaction flask or connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • Stir the mixture vigorously at room temperature under a positive pressure of H₂.[6][7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once complete, carefully purge the system with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution : Do not allow the filter cake to dry in the air as Pd/C can be pyrophoric; quench the catalyst on the Celite with water before disposal.[5]

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.[5]

Protocol 2.2: Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and more convenient alternative to using flammable hydrogen gas, especially for larger-scale reactions.[1] It utilizes a hydrogen donor in the presence of the catalyst.[8] Ammonium formate is a widely used and effective hydrogen donor.[9][10][11]

  • Materials : Cbz-protected amine, 10% Pd/C (5-10 mol%), Ammonium Formate (HCOONH₄, 3-5 equivalents), Methanol or Ethanol.

  • Procedure :

    • Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[1]

    • Add 10% Pd/C to the solution, followed by the addition of ammonium formate.[1]

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).[1]

    • Monitor the reaction by TLC or LC-MS. Reaction times are typically longer than with H₂ gas.

    • Upon completion, filter the mixture through Celite® to remove the catalyst, washing with the solvent.

    • Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be partitioned between an organic solvent and water or saturated NaCl solution.

    • Isolate and purify the product as required.

Acid-Catalyzed Cleavage

Acidic cleavage provides an essential alternative for substrates that are incompatible with hydrogenation, for example, those containing reducible functional groups like alkenes, alkynes, or certain aromatic halides.[1][12][13] However, the harsh conditions can affect other acid-labile protecting groups such as Boc or trityl.[1][2]

Mechanism of Acidic Cleavage

The reaction typically proceeds via protonation of the carbamate oxygen, followed by cleavage of the benzyl C-O bond to form a stable benzyl cation and a carbamic acid intermediate, which rapidly decarboxylates to the ammonium salt.

G sub R-NH-Cbz int1 [Protonated Carbamate] sub->int1 Protonation acid H⁺ (e.g., HBr) int2 R-NH-COOH (Carbamic Acid) int1->int2 C-O Cleavage prod R-NH₃⁺ + CO₂ + Benzyl Bromide int2->prod Decarboxylation

Caption: General mechanism for acid-catalyzed Cbz deprotection.

Protocol 3.1: Cleavage with HBr in Acetic Acid

This is a classic and robust method for acid-mediated Cbz removal.

  • Materials : Cbz-protected compound, 33% (w/w) Hydrogen Bromide in glacial acetic acid (HBr/AcOH), anhydrous diethyl ether.

  • Procedure :

    • Dissolve the Cbz-protected compound (1.0 equivalent) in a minimal amount of glacial acetic acid or directly in the HBr/AcOH solution (5-10 mL per mmol of substrate) in a dry round-bottom flask at room temperature.[1][5]

    • Stir the mixture at room temperature. Reaction is often complete within 2 to 16 hours.[1]

    • Monitor the reaction's progress by TLC or LC-MS.[5][12]

    • Upon completion, precipitate the product as its hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.[5][12]

    • Collect the precipitate by vacuum filtration or centrifugation.[12]

    • Wash the solid product several times with anhydrous diethyl ether to remove residual acetic acid and the benzyl bromide byproduct.[12]

    • Dry the resulting solid under vacuum to obtain the crude amine hydrobromide salt.

Milder and Alternative Acidic Systems

To improve selectivity and substrate tolerance, several other acidic systems have been developed.

  • Trifluoroacetic Acid (TFA) : Can be used similarly to HBr/AcOH, often with scavengers to trap the resulting benzyl cation.[12]

  • Isopropanol Hydrochloride (IPA·HCl) : Offers a metal-free, scalable, and operationally simple alternative, though it may require elevated temperatures.[14]

  • Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP) : This Lewis acid system is remarkably mild and selective for Cbz cleavage, even in the presence of O- and N-benzyl groups and other reducible functionalities.[15][16][17] It is a cost-effective and safe protocol that can be performed at room temperature.[16][18]

Specialized Deprotection Techniques

For highly sensitive substrates where both hydrogenolysis and strong acids are unsuitable, more specialized methods have been developed.

  • Nucleophilic Displacement : A method using 2-mercaptoethanol and a base like potassium phosphate in a polar aprotic solvent (e.g., DMA) can selectively cleave the Cbz group.[18][19][20][21] This approach is superior for substrates with functionalities sensitive to reduction or strong acids.[18][19][21] The reaction proceeds via S_N2 attack of the thiolate on the benzylic carbon.[13]

  • Lewis Acid-Mediated (TMSI) : Trimethylsilyl iodide (TMSI) can be used for Cbz deprotection, but it is important to note that the benzyl iodide byproduct is a potent and potentially genotoxic alkylating agent, which can lead to side reactions.[1][19]

Comparative Summary of Deprotection Methods

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations & Causality
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1][4]Incompatible with reducible groups (alkynes, alkenes, nitro, aryl halides) due to non-selective reduction by the catalyst.[1][13] Safety concerns with flammable H₂ gas.[1][14]
Catalytic Transfer Hydrogenation Ammonium formate, formic acid, etc., with Pd/C.[1]Avoids flammable H₂ gas, making it safer and more scalable.[1][14] Can sometimes offer different selectivity.Can still reduce other sensitive functional groups.[1] Reaction times may be longer than with direct hydrogenation.
Strong Acid Cleavage HBr in Acetic Acid, TFAEffective for substrates incompatible with hydrogenation.[1][12] Metal-free.Harsh conditions can cleave other acid-labile groups (e.g., Boc, trityl).[1][2] HBr/AcOH can cause acetylation of the product amine as a side reaction.[3]
Mild Lewis Acid Cleavage AlCl₃ in HFIPMild (room temp), highly selective for Cbz over O/N-benzyl groups, excellent functional group tolerance.[15][16]HFIP is a relatively expensive solvent.[3]
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄Superior for substrates with functionalities sensitive to both hydrogenolysis and strong acids.[18][19][21]Requires elevated temperatures and specific reagents. The thiol reagent has an unpleasant odor.[3]

Conclusion

The removal of the Cbz protecting group is a pivotal transformation in multi-step organic synthesis. The selection of the deprotection method is not a one-size-fits-all decision but a strategic choice that requires careful consideration of the entire molecular context. Catalytic hydrogenolysis remains the preferred method for its mildness and efficiency when compatible.[3] Catalytic transfer hydrogenation provides a valuable, safer alternative. For substrates intolerant to reductive conditions, acid-catalyzed cleavage, particularly with modern, milder Lewis acid systems like AlCl₃/HFIP, offers a powerful and selective solution.[16] By understanding the mechanistic underpinnings and practical limitations of each protocol, researchers can navigate the challenges of amine deprotection with greater confidence and success.

References

Strategic Chromatographic Purification of Piperidine Derivatives: From Method Development to High-Purity Isolation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides a detailed exploration of chromatographic purification methods for piperidine derivatives, a crucial scaffold in modern pharmaceuticals. We move beyond simplistic protocols to dissect the underlying physicochemical principles that govern the separation of these basic compounds. This document offers field-proven insights, detailed step-by-step protocols, and a logical framework for method selection, empowering researchers to overcome common challenges like peak tailing and achieve high-purity isolates efficiently.

The Piperidine Scaffold: A Privileged Structure with Unique Purification Challenges

The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs such as Ritalin, Fentanyl, and Risperidone. Its prevalence is due to its ability to confer desirable properties like aqueous solubility and to serve as a versatile synthetic handle. However, the very feature that makes it attractive—the basic nitrogen atom—presents significant challenges during chromatographic purification.

The lone pair of electrons on the piperidine nitrogen (pKa typically ranging from 8 to 11) readily interacts with residual acidic silanols on standard silica-based stationary phases. This secondary interaction leads to a host of chromatographic problems:

  • Peak Tailing: Non-specific binding causes a portion of the analyte molecules to lag behind the main band, resulting in asymmetric, tailing peaks.

  • Poor Resolution: Tailing peaks are broader, which significantly reduces the separation efficiency between the target compound and closely related impurities.

  • Irreproducible Retention Times: The interaction with silanols can be inconsistent, leading to shifting retention times between runs and batches.

  • Low Recovery: Strong, irreversible binding can result in a loss of the sample on the column.

Understanding and mitigating these interactions is the key to developing robust and efficient purification methods.

A Logic-Driven Approach to Method Selection

Choosing the correct chromatographic technique is the most critical decision. The selection process should be guided by the physicochemical properties of the specific piperidine derivative, primarily its polarity (LogP) and its basicity (pKa).

Below is a decision-making workflow to guide the selection of an appropriate primary purification strategy.

MethodSelection start Piperidine Derivative (LogP, pKa Known?) is_chiral Is the molecule chiral and requires enantiomeric separation? start->is_chiral chiral_chrom Chiral Chromatography (SFC or HPLC) is_chiral->chiral_chrom  Yes   polarity_check Assess Polarity (LogP) is_chiral->polarity_check  No   high_polarity High Polarity (LogP < 1) polarity_check->high_polarity Polar mid_polarity Mid to Low Polarity (LogP > 1) polarity_check->mid_polarity Non-polar hilic HILIC high_polarity->hilic Primary Choice iex Ion-Exchange (IEX) (Alternative for polar compounds) high_polarity->iex Secondary Choice rpc Reversed-Phase (RPC) with Mobile Phase Modifier mid_polarity->rpc Primary Choice npc Normal-Phase (NPC) with Amine Modifier mid_polarity->npc Alternative/Orthogonal

Scale-up synthesis of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating complex, three-dimensional molecules that can effectively interact with biological targets.[2][4] Among the vast family of piperidine derivatives, this compound stands out as a high-value intermediate. The presence of a ketone, a nitrile, and a carbamate protecting group within a single molecule provides multiple reaction handles for further elaboration, making it a crucial building block in the synthesis of novel therapeutics, including enzyme inhibitors and receptor antagonists.

This guide provides a robust and scalable protocol for the synthesis of this compound, moving from a readily available precursor. The methodology has been designed with a focus on operational simplicity, yield optimization, and safety, making it suitable for researchers in both academic and industrial drug development settings.

Synthetic Strategy: A Convergent and Scalable Approach

For the synthesis of a multifunctional molecule like this compound, a convergent approach starting from a commercially available, advanced intermediate is often superior for scale-up operations. This strategy minimizes the total number of synthetic steps, which typically improves overall yield and reduces production time and cost.

Our selected route begins with Benzyl 4-oxopiperidine-1-carboxylate (1) [5][6], a stable and widely available starting material. The synthesis proceeds in two key transformations:

  • Claisen-Schmidt Condensation (Formylation): The first step involves the introduction of a carbon atom at the C-3 position via a base-mediated condensation with an electrophilic one-carbon source, ethyl formate. This reaction selectively forms the β-keto aldehyde equivalent, Benzyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate (2) , as a stable enolate salt. The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation at the alpha-carbon without competing side reactions.

  • Cyanation via Oxime Formation and Dehydration: The second stage transforms the newly introduced formyl group into the target nitrile. This is efficiently achieved through a two-step, one-pot sequence. First, the intermediate (2) is reacted with hydroxylamine hydrochloride to form the corresponding oxime (3) . Without isolation, the oxime is then subjected to dehydration using a mild reagent like acetic anhydride, which facilitates the elimination of water to furnish the final product, This compound (4) .

This pathway is advantageous as it avoids harsh reagents and provides good control over each transformation, leading to a high-purity final product.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall process for the scale-up synthesis.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Cyanation cluster_2 Final Stage Start Benzyl 4-oxopiperidine-1-carboxylate (1) Intermediate_A Benzyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate (2) (as Sodium Enolate) Start->Intermediate_A  1. NaH, THF  2. Ethyl Formate Intermediate_B Oxime Intermediate (3) Intermediate_A->Intermediate_B  NH2OH·HCl Product This compound (4) Intermediate_B->Product  Acetic Anhydride Purification Purification (Crystallization) Product->Purification

Caption: High-level workflow for the two-step synthesis.

Detailed Protocols and Methodologies

Safety First: This protocol involves hazardous materials. All operations must be conducted in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene recommended[7]), is mandatory. An emergency shower and eyewash station must be readily accessible.[8]

Part 1: Synthesis of Benzyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate (2)

This procedure details the base-mediated formylation of the starting ketone.

Reagents & Materials

ReagentCAS No.M.W. ( g/mol )Quantity (Scale)Moles (mol)Equivalents
Benzyl 4-oxopiperidine-1-carboxylate (1)19099-93-5233.26100.0 g0.4291.0
Sodium Hydride (NaH), 60% in oil7646-69-724.0020.6 g0.5151.2
Ethyl Formate109-94-474.0838.0 g (42 mL)0.5131.2
Anhydrous Tetrahydrofuran (THF)109-99-9-1.0 L--
Diethyl Ether60-29-7-500 mL--

Protocol:

  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is flame-dried and maintained under a positive pressure of nitrogen.

  • Base Preparation: Carefully charge the flask with sodium hydride (20.6 g, 60% dispersion). Causality: Sodium hydride is highly reactive with moisture and air; an inert atmosphere is essential to prevent ignition and decomposition.[7][9] Add anhydrous THF (500 mL) via cannula. Stir the suspension.

  • Substrate Addition: Dissolve Benzyl 4-oxopiperidine-1-carboxylate (100.0 g) in anhydrous THF (500 mL) and add it to the dropping funnel. Add this solution dropwise to the NaH suspension over 60-90 minutes, maintaining the internal temperature below 25 °C (an ice bath may be required).

  • Enolate Formation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Hydrogen gas will be evolved during this step.

  • Formylation: Add ethyl formate (42 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 25 °C.

  • Reaction Completion: Stir the resulting thick slurry at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. Carefully add diethyl ether (500 mL) to precipitate the sodium enolate salt of the product. Filter the solid under a blanket of nitrogen, wash with cold diethyl ether (2 x 100 mL), and dry under vacuum. The resulting solid (sodium salt of intermediate 2 ) is typically a pale yellow powder and is used directly in the next step without further purification.

Part 2: Synthesis of this compound (4)

This procedure details the conversion of the formylated intermediate to the final cyano-ketone.

Reagents & Materials

ReagentCAS No.M.W. ( g/mol )Quantity (Scale)Moles (mol)Equivalents
Intermediate 2 (Sodium Salt)N/A283.25~121.5 g (crude)~0.4291.0
Hydroxylamine Hydrochloride (NH₂OH·HCl)5470-11-169.4932.8 g0.4721.1
Acetic Anhydride108-24-7102.09131.4 g (121 mL)1.293.0
Glacial Acetic Acid64-19-7-500 mL--
Water7732-18-5-2.0 L--
Ethyl Acetate141-78-6-1.5 L--
Saturated Sodium Bicarbonate SolutionN/A-As needed--
BrineN/A-200 mL--

Protocol:

  • Reaction Setup: In a 2 L flask equipped with a mechanical stirrer and thermometer, suspend the crude sodium enolate salt of 2 (~121.5 g) in glacial acetic acid (500 mL).

  • Oxime Formation: Add hydroxylamine hydrochloride (32.8 g) to the suspension in one portion. Stir the mixture at room temperature for 2 hours.

  • Dehydration to Nitrile: Add acetic anhydride (121 mL) dropwise to the reaction mixture. An exotherm will be observed. Maintain the internal temperature below 60 °C using a water bath. After the addition is complete, heat the mixture to 80-90 °C and stir for 3-4 hours.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water (2.0 L) with vigorous stirring. A solid may precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution until effervescence ceases (to neutralize excess acid), and finally with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: The crude product can be purified by crystallization. Dissolve the residue in hot isopropanol or a mixture of ethyl acetate/hexanes and allow it to cool slowly to room temperature, then in a refrigerator to maximize crystal formation. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to afford this compound (4) as a white to off-white solid.

Mechanism Spotlight: The Formylation Reaction

The initial C-C bond formation is a classic example of a base-mediated acylation of a ketone enolate.

G cluster_mech Mechanism of Formylation Ketone Starting Ketone (1) Enolate Enolate Intermediate Ketone->Enolate NaH (-H₂) Attack Nucleophilic Attack Enolate->Attack Reacts with Ethyl Formate Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Product Product Enolate (2) Tetrahedral->Product Elimination of EtO⁻

Caption: Key mechanistic steps of the formylation reaction.

Analytical Characterization and Quality Control

To ensure the integrity of the final product, a suite of analytical techniques should be employed.

AnalysisPurposeExpected Results
¹H NMR Structural ConfirmationPeaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.2 ppm), and protons on the piperidine ring. The proton at the C-3 position will appear as a characteristic multiplet.
¹³C NMR Carbon Skeleton ConfirmationResonances for the nitrile carbon (~115-120 ppm), ketone carbonyl (~190-200 ppm), carbamate carbonyl (~155 ppm), and distinct signals for the aromatic and aliphatic carbons.
FT-IR Functional Group IdentificationStrong, sharp absorption for the nitrile (C≡N) stretch around 2240 cm⁻¹. Strong absorptions for the ketone (C=O) stretch around 1720 cm⁻¹ and the carbamate (C=O) stretch around 1690 cm⁻¹.
HPLC Purity AssessmentA single major peak with >98% purity under standard reversed-phase conditions.
Mass Spectrometry Molecular Weight VerificationDetection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 258.27 g/mol .
Melting Point Purity and Identity ConfirmationA sharp melting point range consistent with literature values for the pure compound.

Critical Safety Considerations

  • Sodium Hydride (NaH): A 60% dispersion in mineral oil reduces its pyrophoricity but does not eliminate the hazard. It reacts violently with water to produce flammable hydrogen gas.[7][8] NEVER use water to quench a fire involving NaH; use a Class D fire extinguisher or dry sand.[8] All transfers should be performed under an inert atmosphere (nitrogen or argon).[7]

  • Benzyl Chloroformate: This reagent is not used in the detailed protocol but is the precursor to the starting material. It is highly corrosive and a lachrymator.[10] Handle only in a fume hood with appropriate PPE, including a face shield.[11]

  • Solvent Handling: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvent from a sealed container. Diethyl ether is extremely flammable. Ensure no ignition sources are present during handling.

By adhering to this detailed protocol and the associated safety measures, researchers can confidently and efficiently produce multi-gram quantities of this compound, a valuable intermediate for advancing drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyano-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cyano-piperidine derivatives. As a critical scaffold in modern drug discovery, the successful synthesis of these molecules is paramount.[1][2] However, their preparation is often plagued by specific side reactions that can complicate purification and reduce yields. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My final product purity is low after N-alkylation of a 4-cyanopiperidine. Mass spectrometry shows my desired mass, but also a higher mass peak that is highly water-soluble. What is it?

A1: You are likely observing over-alkylation, resulting in the formation of a quaternary ammonium salt. The N-alkylated piperidine product is a tertiary amine, which remains nucleophilic and can react with a second molecule of your alkylating agent. This is especially common if you use an excess of the alkylating agent or a strong, unhindered base.[3] For a detailed solution, see Troubleshooting Guide 1.

Q2: I'm synthesizing a 4-cyanopiperidine from the corresponding piperidine-4-carboxamide using a dehydrating agent. My NMR shows signals for the desired product, but also my starting material. What went wrong?

A2: This indicates incomplete dehydration. The efficiency of converting the primary amide to a nitrile is highly dependent on the choice of dehydrating agent (e.g., POCl₃, SOCl₂, trifluoroacetic anhydride), reaction temperature, and time. Insufficient reagent or non-optimal conditions will lead to residual starting material.[4][5] Refer to Troubleshooting Guide 2 for optimization strategies.

Q3: My mass spectrum shows a peak corresponding to a mass increase of +18 Da ([M+18]) compared to my target cyano-piperidine. What is this byproduct?

A3: This is a classic sign of nitrile hydrolysis. The cyano group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water, to form a carboxylic acid.[6][7] If the hydrolysis is incomplete, you may also see a peak at [M+17] corresponding to the intermediate amide.[6] This is one of the most common side reactions. See Troubleshooting Guide 3 for an in-depth explanation and prevention protocol.

Q4: I am trying to perform a reaction on a tertiary N-substituted cyano-piperidine using cyanogen bromide (CNBr) and the piperidine ring appears to have opened. Is this expected?

A4: Yes, this is the expected outcome of the von Braun reaction. Tertiary amines, including cyclic ones like piperidine derivatives, react with cyanogen bromide to yield a ring-opened cyanamide and an alkyl halide.[8][9] This reaction is synthetically useful but can be an unexpected side reaction if not intended. See Troubleshooting Guide 4.

Troubleshooting Guides for Specific Side Reactions

Guide 1: Over-Alkylation during N-Alkylation
  • Symptom: Appearance of a new, highly polar product. The mass spectrum shows a cation with a mass corresponding to the desired N-alkyl product plus the mass of the alkyl group minus a hydrogen. The product has poor solubility in common organic solvents like ether or ethyl acetate.

  • Root Cause Analysis: The desired N-alkylated piperidine (a tertiary amine) competes with the starting secondary amine for the alkylating agent (e.g., an alkyl halide), forming a quaternary ammonium salt. This side reaction is favored by excess alkylating agent, high concentrations, and the use of strong bases that do not provide steric hindrance.[3]

Mechanism: N-Alkylation vs. Over-Alkylation

The desired reaction is the Sₙ2 attack of the secondary amine on the alkyl halide. The byproduct forms when the tertiary amine product performs a second Sₙ2 attack.

G cluster_0 Desired Reaction cluster_1 Side Reaction Piperidine Piperidine-CN (Secondary Amine) Product N-Alkyl-Piperidine-CN (Tertiary Amine) Piperidine->Product + R-X (Slow Addition) AlkylHalide1 R-X Product2 N-Alkyl-Piperidine-CN QuatSalt Quaternary Ammonium Salt (N,N-dialkylpiperidinium) Product2->QuatSalt + R-X (Excess) (Undesired) AlkylHalide2 R-X G Start Symptom: Incomplete Conversion (Amide detected in product) CheckReagent Step 1: Verify Reagent - Is dehydrating agent fresh? - Stoichiometry correct? (≥3 eq. for SOCl₂) Start->CheckReagent CheckTemp Step 2: Check Temperature - Was reaction temp maintained? - Consider increasing temp (e.g., from 20°C to 70°C). CheckReagent->CheckTemp CheckTime Step 3: Check Reaction Time - Was reaction monitored to completion? - Extend reaction time. CheckTemp->CheckTime Purify Step 4: Purification - Can amide be removed by column chromatography? - Can product be purified by recrystallization/distillation? CheckTime->Purify ReRun Step 5: Re-run Reaction - Implement optimized conditions. Purify->ReRun If purification is difficult G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 R-CN A2 R-C≡NH⁺ A1->A2 + H⁺ A3 Imidic Acid Intermediate A2->A3 + H₂O - H⁺ A4 Amide A3->A4 Tautomerization A5 Carboxylic Acid A4->A5 Further Hydrolysis B1 R-CN B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 Amide B2->B3 + H₂O - OH⁻ B4 Carboxylate B3->B4 + OH⁻ (Further Hydrolysis) G Start N-R-Piperidine-CN Intermediate [Piperidinium Intermediate]⁺ Br⁻ Start->Intermediate Step 1 Reagent + CNBr Product Br-(CH₂)₅-N(R)-CN (Ring-Opened Product) Intermediate->Product Step 2: Ring Opening

References

Technical Support Center: Optimization and Troubleshooting of the Dieckmann Condensation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Dieckmann condensation in piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful cyclization reaction. Here, we will address common challenges and frequently asked questions to help you achieve optimal results in your synthetic endeavors.

Introduction to the Aza-Dieckmann Condensation for Piperidine Synthesis

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1] When applied to substrates containing a nitrogen atom in the backbone, this reaction is often referred to as an aza-Dieckmann condensation and is a cornerstone for the synthesis of substituted piperidinones, which are versatile precursors to a wide array of piperidine-based compounds.[2][3] The reaction is typically base-catalyzed and proceeds through the formation of an enolate, which then attacks the second ester group to form the six-membered piperidine ring.[4] Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can yield the corresponding piperidinone.[5]

While powerful, the aza-Dieckmann condensation is not without its challenges. Reaction outcomes are highly dependent on the choice of base, solvent, temperature, and the nature of the N-substituent. This guide will provide a structured approach to optimizing these parameters and troubleshooting common issues.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted as a series of questions and answers to directly address specific experimental issues.

Question 1: Why is my aza-Dieckmann condensation yield low or failing completely?

Answer:

Low or no yield in an aza-Dieckmann condensation can stem from several factors. A systematic evaluation of your reaction parameters is crucial.

  • Inappropriate Base Selection: The choice of base is critical. The pKa of the base must be high enough to deprotonate the α-carbon of the ester, but its nucleophilicity should be managed to avoid unwanted side reactions.

    • Alkoxides (e.g., NaOEt, KOtBu): While classic choices, they can participate in transesterification if the alcohol leaving group of the ester does not match the alkoxide.[6] For instance, using sodium ethoxide with a methyl ester can lead to a mixture of products.

    • Metal Hydrides (e.g., NaH, KH): These are non-nucleophilic and avoid transesterification. However, they are heterogeneous and can sometimes lead to slow or incomplete reactions if not properly dispersed.[7]

    • Sterically Hindered Bases (e.g., LDA, LHMDS): These strong, non-nucleophilic bases are often the preferred choice for aza-Dieckmann cyclizations, especially with sensitive substrates.[8] They offer high reactivity and minimize side reactions.

  • Incorrect Solvent: The solvent plays a key role in stabilizing the enolate intermediate and influencing the reaction rate.

    • Protic Solvents (e.g., Ethanol): Can be used with alkoxide bases but can also protonate the enolate, reducing its concentration and slowing the reaction.

    • Aprotic Polar Solvents (e.g., THF, DMF): Generally, a better choice as they can solvate the metal cation of the base without protonating the enolate, thereby enhancing its stability and reactivity.[8]

    • Aprotic Non-Polar Solvents (e.g., Toluene, Benzene): Can also be effective, particularly at higher temperatures, but may not be as efficient at stabilizing the enolate as polar aprotic solvents.[8]

  • Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction.[1] The equilibrium can be driven towards the product by ensuring the final deprotonation of the β-keto ester is irreversible under the reaction conditions. This is achieved by using at least a full equivalent of a strong base.[9]

  • Issues with the Starting Material:

    • Purity: Impurities in the starting diester can interfere with the reaction. Ensure your starting material is of high purity.

    • N-Protecting Group: The nitrogen atom in the piperidine precursor is often protected. The choice of protecting group is crucial as it can influence the conformation of the molecule and the acidity of the α-protons. Electron-withdrawing groups can increase the acidity of the α-protons, facilitating enolate formation. Common protecting groups include Boc, Cbz, and benzyl groups.[10][11]

Question 2: How can I control the regioselectivity in an unsymmetrical aza-Dieckmann condensation?

Answer:

When the two ester groups in the starting material are not equivalent, two different enolates can form, leading to a mixture of regioisomeric products.[12] Controlling regioselectivity is a common challenge.

  • Steric Hindrance: The base will preferentially deprotonate the less sterically hindered α-proton. You can leverage this by designing your substrate with appropriate steric bulk near one of the ester groups.

  • Electronic Effects: The acidity of the α-protons can be influenced by nearby functional groups. Electron-withdrawing groups will increase the acidity of the adjacent protons, favoring deprotonation at that site.

  • Directed Dieckmann Condensation: In some cases, one of the ester groups can be replaced with a different functional group that directs the cyclization. For example, using an ester and a ketone can lead to preferential enolate formation at the more acidic α-position of the ketone.[13]

Question 3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions can significantly reduce the yield and complicate the purification of your desired piperidinone.

  • Intermolecular Claisen Condensation: If the intramolecular reaction is slow, intermolecular condensation between two molecules of the starting diester can occur, leading to dimer formation. This is more prevalent when attempting to form larger, less stable rings.[8] To minimize this, use high dilution conditions to favor the intramolecular pathway.

  • Elimination Reactions: If there is a suitable leaving group on the carbon chain, β-elimination can compete with the cyclization. Careful substrate design is necessary to avoid this.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the base can catalyze the hydrolysis of the ester groups to carboxylic acids, which will not undergo the Dieckmann condensation. Ensure you are using anhydrous solvents and reagents.

  • Reactions involving the N-Protecting Group: Some protecting groups may not be stable to the strongly basic conditions of the Dieckmann condensation. For example, an N-acyl group could potentially be cleaved. Choose a robust protecting group that is stable under your chosen reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for an aza-Dieckmann condensation?

A1: The optimal temperature depends on the reactivity of the substrate and the chosen base/solvent system. Reactions with highly reactive substrates and strong bases like LDA can often be run at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions.[8] Less reactive substrates may require heating (reflux) to proceed at a reasonable rate, especially when using weaker bases like alkoxides.[7]

Q2: How do I choose the right N-protecting group for my synthesis?

A2: The ideal N-protecting group should be stable to the basic conditions of the Dieckmann condensation but readily cleavable under conditions that will not affect other functional groups in your molecule.

  • Boc (tert-Butoxycarbonyl): Stable to many basic conditions but easily removed with acid (e.g., TFA).

  • Cbz (Carboxybenzyl): Stable to a wide range of conditions and typically removed by hydrogenolysis.

  • Benzyl (Bn): Very stable and also removed by hydrogenolysis. The electronic nature of the protecting group can also influence the acidity of the α-protons.

Q3: My Dieckmann condensation worked, but I am struggling with the subsequent hydrolysis and decarboxylation. What are the best conditions?

A3: The hydrolysis of the β-keto ester to the corresponding β-keto acid, followed by decarboxylation, is a common subsequent step.

  • Acidic Hydrolysis and Decarboxylation: Heating the β-keto ester in an aqueous acidic solution (e.g., HCl or H₂SO₄) will typically effect both hydrolysis and decarboxylation in one pot.[14]

  • Saponification followed by Acidification and Decarboxylation: The ester can first be saponified with a base (e.g., NaOH or KOH). The resulting carboxylate salt is then acidified to form the β-keto acid, which often decarboxylates upon gentle heating.[5] The choice of method depends on the stability of your molecule to acidic or basic conditions.

Q4: What are the best practices for purifying the final piperidinone product?

A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a very common and effective method for purifying piperidinones. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your compound.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique to obtain material of high purity.

  • Distillation: For liquid piperidinones that are thermally stable, distillation under reduced pressure can be a good option for purification.

Experimental Protocols

Protocol 1: General Procedure for Aza-Dieckmann Condensation using Sodium Hydride
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then dry the sodium hydride under a stream of nitrogen.

  • Add anhydrous toluene (or another suitable aprotic solvent) to the flask.

  • To this suspension, add a solution of the N-protected amino diester (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Aza-Dieckmann Condensation using LDA
  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (1.2 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 30 minutes at -78 °C to generate the LDA solution.

  • To this LDA solution, add a solution of the N-protected amino diester (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride at -78 °C.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Bases for Aza-Dieckmann Condensation

BaseTypepKa of Conjugate AcidAdvantagesDisadvantages
Sodium Ethoxide (NaOEt)Alkoxide~16Inexpensive, readily availableNucleophilic, can cause transesterification
Potassium tert-Butoxide (KOtBu)Alkoxide~17Stronger base, sterically hinderedNucleophilic, can cause transesterification
Sodium Hydride (NaH)Hydride~36Non-nucleophilic, inexpensiveHeterogeneous, can be slow
Lithium Diisopropylamide (LDA)Amide~36Strong, non-nucleophilic, solubleRequires low temperatures, moisture sensitive
Lithium Hexamethyldisilazide (LHMDS)Amide~26Strong, non-nucleophilic, solubleLess basic than LDA, moisture sensitive

Visualizations

Aza-Dieckmann Condensation Mechanism

Dieckmann_Mechanism cluster_start Starting Material cluster_enolate Enolate Formation cluster_cyclization Intramolecular Cyclization cluster_elimination Elimination cluster_workup Acidic Workup start N-Protected Amino Diester enolate Enolate Intermediate start->enolate base Base (e.g., LDA) base->start Deprotonation tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack product_enol β-Keto Ester Enolate tetrahedral->product_enol Loss of Leaving Group final_product Cyclic β-Keto Ester product_enol->final_product acid H₃O⁺ acid->product_enol Protonation

Caption: Mechanism of the Aza-Dieckmann Condensation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_base Base Issues cluster_solvent Solvent Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Yield in Aza-Dieckmann Condensation base_strength Is the base strong enough? start->base_strength solvent_type Is the solvent aprotic? start->solvent_type temperature Is the temperature optimal? start->temperature substrate_purity Is the starting material pure? start->substrate_purity base_nucleophilicity Is transesterification an issue? base_strength->base_nucleophilicity base_equivalents Using at least 1 equivalent? base_nucleophilicity->base_equivalents solution Optimize based on findings base_equivalents->solution solvent_anhydrous Is the solvent anhydrous? solvent_type->solvent_anhydrous solvent_anhydrous->solution concentration Is high dilution needed? temperature->concentration concentration->solution protecting_group Is the N-protecting group stable? substrate_purity->protecting_group protecting_group->solution

Caption: A workflow for troubleshooting low yields.

References

Stability issues of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

A Guide for Researchers on Navigating Stability Challenges in Synthetic Applications

Welcome to the technical support guide for this compound. As a key intermediate in the synthesis of complex nitrogen-containing heterocycles for drug discovery, understanding its chemical behavior is paramount to experimental success. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into the stability of this molecule under common laboratory conditions, helping you troubleshoot issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Handling and Storage

Question: What are the recommended storage and handling procedures for this compound?

Answer:

Proper storage is the first step in ensuring the integrity of your starting material. Due to its specific functional groups, this compound requires careful handling.

  • Storage Temperature: The compound should be stored in a tightly sealed container at 2-8°C.[1] This minimizes the rate of potential degradation over time.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture and air exposure. The piperidine ring and the β-ketonitrile moiety can be sensitive to environmental factors.

  • Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3] Work in a well-ventilated area or a chemical fume hood.[2]

ParameterRecommendationRationale
Temperature 2-8°CSlows potential decomposition pathways.
Atmosphere Inert (Argon, Nitrogen)Protects against moisture and oxidative degradation.
Container Tightly sealed, opaquePrevents exposure to moisture and light.
Section 2: Stability Under Acidic Conditions

Question: I'm observing unexpected deprotection or the formation of multiple byproducts when using strong acids in my reaction. What is the likely cause?

Answer:

This is a common issue stemming from the lability of the N-benzyloxycarbonyl (Cbz or Z) protecting group under strongly acidic conditions. While relatively stable to mild acids, the Cbz group can be cleaved by strong, non-nucleophilic acids (e.g., HBr in acetic acid, trifluoroacetic acid) or Lewis acids.[4][5]

Causality: The Mechanism of Acid-Catalyzed Deprotection

The cleavage occurs via protonation of the carbamate's carbonyl oxygen, followed by a nucleophilic attack (often by the acid's counter-ion) or unimolecular cleavage to generate a stabilized benzyl cation. This liberates the piperidine nitrogen as an ammonium salt and produces toluene and carbon dioxide as byproducts.

cluster_acid Acid-Catalyzed Cbz Cleavage start Cbz-Protected Piperidine protonated Protonated Carbamate start->protonated H+ cleaved Piperidine Salt + Benzyl Cation protonated->cleaved Cleavage (SN1/SN2) products Deprotected Piperidine + Toluene + CO2 cleaved->products Decarboxylation

Caption: Acid-catalyzed cleavage of the Cbz group.

Troubleshooting Guide: Acidic Reagents

Reagent/ConditionStability of Cbz GroupExpected Outcome on CompoundRecommendation
TFA (Trifluoroacetic Acid) UnstableRapid cleavage of the Cbz group.[6]Avoid unless Cbz removal is the desired outcome.
HCl in Dioxane/EtOAc Potentially UnstableSlow to moderate cleavage, depending on concentration and temperature.Monitor reaction carefully by TLC/LC-MS. Not ideal for selective reactions.
HBr in Acetic Acid UnstableVery rapid and effective cleavage.Use only for planned Cbz deprotection.[7]
Aqueous HCl (1-3 M) Moderately StableGenerally stable at room temperature for short periods.Can be used for aqueous workups, but minimize contact time.
Silica Gel (for chromatography) Generally StableStable, as silica is weakly acidic.Standard purification method. Use of a neutralizing agent (e.g., 1% Et3N in eluent) is good practice if instability is observed.
Section 3: Stability Under Basic Conditions

Question: My reaction mixture turns dark, and TLC analysis shows a complex mixture of products when I use a base. Why is this happening?

Answer:

This instability is characteristic of the β-ketonitrile functional group in your molecule. The proton on the carbon between the ketone (C4) and the nitrile (C3) is significantly acidic. Strong bases can easily deprotonate this position to form a resonance-stabilized enolate.

Causality: Enolate Formation and Subsequent Reactions

This newly formed enolate is highly nucleophilic and can participate in several undesired side reactions:

  • Self-Condensation: The enolate can attack the ketone of another molecule, leading to aldol-type condensation products and polymerization, often observed as a darkening or "tarring" of the reaction mixture.

  • Hydrolysis: Under aqueous basic conditions, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.

  • Retro-Dieckmann or similar cleavage: Strong bases could potentially induce ring-opening reactions.

The instability of β-ketonitriles in synthetic reactions is a known challenge that often requires careful optimization of reaction conditions.[8]

cluster_base Base-Mediated Degradation Pathway start β-Ketonitrile enolate Resonance-Stabilized Enolate start->enolate Base (e.g., OH-, OR-) -H+ side_reactions Side Reactions: - Self-Condensation - Hydrolysis - Decomposition enolate->side_reactions Uncontrolled Reactivity

Caption: Formation of an enolate under basic conditions.

Troubleshooting Guide: Basic Reagents

Reagent/ConditionStability of β-KetonitrileRecommendation
Strong Bases (NaH, LDA, KOt-Bu) Highly UnstableAvoid completely unless the specific reactivity of the enolate is desired and can be controlled at low temperatures.
Aqueous NaOH / KOH UnstableAvoid. Will promote both enolization and nitrile hydrolysis.
Amine Bases (Et3N, DIPEA) Moderately StableGenerally tolerated at room temperature for short durations. Use the mildest base possible and monitor carefully.
Inorganic Carbonates (K2CO3, Cs2CO3) Potentially UnstableCan be sufficient to cause enolization, especially with heating. Use with caution and at the lowest effective temperature.
Section 4: Recommended Protocols & Methodologies

Question: How can I reliably monitor the purity and stability of my compound during an experiment?

Answer:

Regular monitoring is crucial. A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective.[7]

Protocol 1: Reaction Monitoring by TLC

  • Plate: Use silica gel 60 F254 plates.

  • Sample Prep: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Eluent System: A mixture of Ethyl Acetate and Hexanes (e.g., 30-50% EtOAc in Hexanes) typically provides good separation.

  • Visualization:

    • UV Light (254 nm): The aromatic Cbz group makes the starting material UV-active.

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain that will visualize the starting material and many organic byproducts.

    • Ninhydrin Stain: If Cbz deprotection is expected, a new spot for the free secondary amine will appear, which turns yellow/orange with ninhydrin stain upon heating.[7]

Question: What is the best method for selectively removing the Cbz protecting group without causing degradation?

Answer:

Catalytic hydrogenolysis is the gold standard for Cbz deprotection and is the recommended method for this molecule.[5][9] It proceeds under neutral pH and mild conditions, which will not affect the sensitive β-ketonitrile moiety.

Protocol 2: Cbz Deprotection via Hydrogenolysis

  • Setup: Dissolve this compound (1 eq.) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst: Add Palladium on carbon (10% Pd/C, ~0.1 eq. by weight) to the solution.

  • Hydrogen Source: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The product will have a much lower Rf value and will be ninhydrin-positive.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 3-cyano-4-oxopiperidinone.

cluster_workflow Hydrogenolysis Workflow dissolve 1. Dissolve Substrate in Solvent (MeOH/EtOH) add_catalyst 2. Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate 3. Introduce H2 Atmosphere (Balloon or Parr Shaker) add_catalyst->hydrogenate monitor 4. Monitor by TLC/LC-MS hydrogenate->monitor filter 5. Filter Through Celite (Caution: Pyrophoric) monitor->filter Reaction Complete concentrate 6. Concentrate Filtrate filter->concentrate product Pure Deprotected Product concentrate->product

Caption: Recommended workflow for Cbz deprotection.

Summary of Stability

ConditionStability ProfileKey Takeaway
Strong Acid (TFA, HBr) Unstable Causes rapid cleavage of the Cbz group.
Mild Aqueous Acid Moderately Stable Generally safe for workups, but prolonged exposure should be avoided.
Strong Base (NaH, KOt-Bu) Highly Unstable Leads to enolate formation and rapid decomposition/side reactions.
Mild Base (Et3N, K2CO3) Potentially Unstable Use with caution, at low temperatures, and for short reaction times.
Catalytic Hydrogenation Stable (Cbz is cleaved) The preferred method for N-deprotection as the core piperidone structure remains intact.
Storage (2-8°C, Inert) Stable Essential for maintaining long-term purity.

References

Removal of impurities from Benzyl 3-cyano-4-oxopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. Here, we address common challenges encountered during its preparation and provide robust, field-proven protocols to ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what does it imply for impurity profiles?

A1: The most prevalent and efficient method for synthesizing this compound is the intramolecular Dieckmann condensation.[1][2][3] This reaction involves treating a linear precursor, specifically Benzyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate or a similar diester, with a strong base like sodium ethoxide or sodium hydride. The base promotes cyclization to form the target β-keto nitrile. This pathway is generally effective but can lead to a specific set of process-related impurities if not perfectly controlled.

Q2: What are the primary impurities I should be looking for after synthesis?

A2: Based on the Dieckmann condensation pathway, the most common impurities are:

  • Unreacted Starting Material: Incomplete cyclization will leave the linear diester precursor in your crude product.

  • Hydrolysis Byproduct (Amide/Carboxylic Acid): The cyano group is susceptible to hydrolysis, especially during aqueous workup under non-neutral pH conditions, which can form the corresponding amide or carboxylic acid.[4]

  • Decarboxylated Byproduct: The Cbz (carboxybenzyl) protecting group can be sensitive to certain conditions, and its cleavage would result in the unprotected piperidone.

  • Polymeric or Self-Condensation Products: Under harsh basic conditions, side reactions can lead to higher molecular weight impurities.

Q3: My crude product is a persistent oil and won't solidify. What's the likely cause and the first step to fix it?

A3: Oiling out is a common problem in crystallization and is often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation. The most likely culprits are residual solvents or unreacted starting materials. Before attempting a more complex purification, try co-evaporating the crude oil with a solvent like toluene or dichloromethane on a rotary evaporator. This can help azeotropically remove residual reaction solvents (like THF or ethanol) that may be inhibiting solidification. If it remains an oil, proceed directly to flash column chromatography.

Q4: Is there a general-purpose quality control (QC) method to quickly assess purity?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative assessment. A good starting mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:2 or 1:1 v/v). The target compound is moderately polar and should have an Rf value between 0.3-0.5 in a well-chosen system. Impurities like the starting diester will likely be less polar (higher Rf), while hydrolysis byproducts will be more polar (lower Rf). For visualization, use a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain, as piperidine derivatives can be weak UV chromophores.[5][6]

Visual Guide 1: Impurity Formation Pathways

This diagram illustrates the primary reaction pathway and the potential side reactions leading to common impurities during the Dieckmann condensation.

G cluster_main Main Reaction Pathway cluster_side Side Reactions & Impurity Formation SM Linear Diester Precursor (Benzyl 4-(cyanomethyl)-4-(ethoxycarbonyl) piperidine-1-carboxylate) Base Strong Base (e.g., NaOEt, NaH) SM->Base Incomplete Reaction Base->SM Unreacted Starting Material Product Target Product (this compound) Base->Product Dieckmann Condensation Workup Aqueous Workup (H₂O, pH not neutral) Product->Workup Exposure to H₂O/Acid/Base Harsh Harsh Conditions (e.g., high temp, excess base) Product->Harsh Hydrolysis Hydrolysis Impurity (Amide/Carboxylic Acid) Decarb Cbz-Cleavage Impurity (Unprotected Piperidone) Workup->Hydrolysis Harsh->Decarb

Caption: Impurity formation map for the Dieck-mann synthesis.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during purification.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Yield (<60%) after Reaction 1. Insufficient Base: The base is consumed stoichiometrically.[2] 2. Wet Reagents/Solvents: Moisture quenches the strong base. 3. Reaction Temperature Too Low: Insufficient energy for cyclization.1. Ensure at least 1.1 equivalents of strong base are used. 2. Use anhydrous solvents and dry all glassware thoroughly. 3. Gently heat the reaction (e.g., to 40-50 °C in THF) to drive it to completion.
Multiple Spots on TLC, Close to Product Rf 1. Incomplete Reaction: Starting material is often close in polarity. 2. Epimerization: If chiral centers are present, diastereomers may form.1. Flash Column Chromatography: This is the most effective method for separating closely related compounds. Use a slow gradient. 2. Optimize TLC: Test different solvent systems (e.g., Dichloromethane/Methanol) to maximize spot separation before scaling to a column.
Product Discolors (Yellow/Brown) on Standing 1. Oxidation: Piperidone rings can be susceptible to air oxidation.[7] 2. Residual Base/Acid: Traces of catalyst can promote degradation.1. Store the purified product under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C). 2. Ensure the product is neutralized during workup and purification. A final wash with brine can help.
HPLC Purity is High (>98%), but NMR Shows Extra Peaks 1. Rotamers: Due to the carbamate (Cbz) group, restricted bond rotation can lead to two sets of signals for some protons in the NMR spectrum at room temperature. 2. Keto-Enol Tautomerism: The β-keto nitrile can exist in equilibrium with its enol form.1. Variable Temperature NMR: Acquire an NMR spectrum at a higher temperature (e.g., 50-80 °C). If the peaks coalesce, they are likely rotamers. 2. This is an inherent property. The enol peak is usually broad and can be identified by D₂O exchange.

Visual Guide 2: Troubleshooting Workflow

Follow this decision tree to diagnose and solve purification challenges.

workflow start Crude Product Analysis tlc Run TLC (e.g., 1:1 Hexanes:EtOAc) start->tlc decision_tlc Single Major Spot? tlc->decision_tlc recrystallize Attempt Recrystallization decision_tlc->recrystallize Yes multiple_spots Multiple Spots Present decision_tlc->multiple_spots No decision_xtal Forms Solid? recrystallize->decision_xtal hplc_nmr Final QC: HPLC & NMR decision_xtal->hplc_nmr Yes oiling_out Product Oils Out decision_xtal->oiling_out No chromatography Perform Flash Column Chromatography chromatography->hplc_nmr oiling_out->chromatography Purify via Chromatography multiple_spots->chromatography Proceed to Chromatography

Caption: Decision tree for purification strategy selection.

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is effective when the crude product is a solid and TLC analysis shows one major spot with minor impurities.

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system often works best. Good candidates include:

    • Isopropanol (IPA)

    • Ethyl Acetate / Hexanes

    • Dichloromethane / Diethyl Ether

  • Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the primary solvent (the one it is more soluble in, e.g., Ethyl Acetate) dropwise at room temperature until the solid just dissolves. c. Slowly add the anti-solvent (e.g., Hexanes) with vigorous stirring until the solution becomes persistently cloudy. d. Gently warm the flask on a hotplate until the solution becomes clear again. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least 1 hour to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent. h. Dry the crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is the method of choice for oily crude products or mixtures containing multiple impurities of similar polarity.

  • TLC Optimization: a. Find a solvent system that gives the target product an Rf of ~0.3. A common starting point is Hexanes:Ethyl Acetate (EtOAc). b. For basic piperidine compounds, tailing on the silica gel can be an issue. To mitigate this, add 0.5-1% triethylamine (TEA) to your mobile phase.[6]

  • Column Preparation: a. Select an appropriately sized silica gel column based on the amount of crude material (typically a 1:30 to 1:50 ratio of crude mass to silica mass). b. Wet-pack the column using the initial, low-polarity mobile phase.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. b. Alternatively, for better resolution, perform a "dry load": dissolve the crude product in DCM, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: a. Begin eluting with the low-polarity mobile phase (e.g., 20% EtOAc in Hexanes + 1% TEA). b. Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column. c. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the resulting product under high vacuum to remove any final traces of solvent.

Protocol 3: Quality Control by RP-HPLC

This protocol provides a baseline method for assessing the final purity of the product.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm and 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve ~1 mg of sample in 1 mL of Acetonitrile

Rationale: A C18 column provides good retention for this moderately polar compound.[8] The gradient elution ensures that both more polar (hydrolysis) and less polar (starting material) impurities are eluted and separated. Formic acid is used as a mobile phase modifier to ensure good peak shape for the amine-containing heterocycle. Detection at 225 nm is often more sensitive for the carbamate and piperidone core, while 254 nm is good for the benzyl group.

References

Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, controlling the three-dimensional arrangement of substituents on the piperidine ring is a significant synthetic challenge, as the biological activity of these molecules is often critically dependent on their stereochemistry.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions, structured to address the specific issues you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about strategy and methodology in stereoselective piperidine synthesis.

Q1: I'm starting a new piperidine synthesis. Should I use a chiral auxiliary or a catalytic asymmetric method?

A1: The choice between a chiral auxiliary and a catalytic method depends on several factors, including the scale of your synthesis, the availability of starting materials, and the desired timeline.

  • Chiral Auxiliary Approach: This is a robust and often predictable method. Auxiliaries like Evans oxazolidinones or phenylglycinol-derived lactams are attached to the substrate, direct a stereoselective transformation, and are then cleaved.[2][3]

    • Advantages: High diastereoselectivity is often achievable, and the methodology is well-established.[2][4]

    • Disadvantages: This is not atom-economical as the auxiliary is used in stoichiometric amounts. It also requires additional synthetic steps for attachment and removal, which can lower the overall yield.[2]

  • Catalytic Asymmetric Approach: This is a more modern and efficient strategy that uses a substoichiometric amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to generate a large quantity of enantioenriched product.[2]

    • Advantages: Higher atom economy, fewer synthetic steps, and often more elegant.[2]

    • Disadvantages: Catalyst development and optimization can be more challenging and time-consuming. Catalyst poisoning, particularly by the basic piperidine nitrogen, can be an issue.[4][5]

Decision Matrix for Method Selection

FactorChiral Auxiliary FavoredCatalytic Method Favored
Scale Small-scale, proof-of-conceptLarge-scale, process chemistry
Speed Faster if a known, reliable auxiliary exists for the substratePotentially slower due to optimization needs
Atom Economy Low PriorityHigh Priority
Expertise Less specialized expertise requiredRequires expertise in catalyst screening/optimization

Q2: My final piperidine product is a yellow oil, even after chromatography. What causes this and how can I fix it?

A2: A yellow tint in a piperidine sample is typically due to oxidation of the amine, forming minor impurities.[6] While these may not interfere with all subsequent applications, they can be problematic for biological assays or if the material needs to meet high purity standards.

  • Cause: Free-base piperidines are susceptible to air oxidation, especially upon prolonged storage or exposure to light.

  • Solution:

    • Purification: Consider converting the piperidine to its hydrochloride (HCl) salt by treating a solution (e.g., in ether or ethyl acetate) with HCl (gas or a solution in an organic solvent). The salt is often a stable, crystalline, and colorless solid that can be filtered and washed. The free base can be regenerated just before use by treatment with a base (e.g., NaOH, NaHCO₃) and extraction.

    • Storage: Store the purified free-base piperidine under an inert atmosphere (Nitrogen or Argon) in a sealed, amber vial at low temperature.[6]

Q3: I am trying to separate my target piperidine from a pyridine starting material impurity by distillation, but it's not working. Why?

A3: This is a common and frustrating problem. Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes separation by simple fractional distillation very difficult.[6] The azeotrope boils at approximately 106.1°C and consists of about 92% piperidine and 8% pyridine.[6]

  • Recommended Solution: The most effective method is to exploit the difference in basicity and reactivity. Piperidine readily reacts with atmospheric carbon dioxide to form a solid piperidinium carbonate salt, while the less basic pyridine does not.[6] By bubbling CO₂ through a non-polar solution of the mixture, the piperidine salt will precipitate and can be removed by filtration.[6] The free base can then be recovered by treating the salt with a strong base.

Part 2: Troubleshooting Guide by Synthetic Method

This section provides detailed troubleshooting for specific experimental challenges, organized by common synthetic strategies.

Method 1: The Aza-Diels-Alder Reaction

This cycloaddition is a powerful method for constructing the piperidine core. However, achieving high yield and stereoselectivity can be challenging.

Problem: My aza-Diels-Alder reaction gives poor diastereoselectivity.

  • Potential Cause 1: Competing Stepwise Mechanism. The reaction may not be proceeding through a concerted [4+2] cycloaddition. Strong Lewis acids, in particular, can promote a stepwise Mannich-Michael pathway, which often results in lower stereoselectivity.[6][7][8]

  • Solution 1a: Catalyst Optimization. The choice of catalyst is critical. If you are using a strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂), consider switching to a milder one or exploring Brønsted acids or organocatalysts, which can favor the concerted pathway.[6]

  • Solution 1b: Use a Cyclic Diene. If your substrate allows, using a cyclic diene often locks the conformation and leads to higher diastereoselectivity compared to acyclic dienes.[6]

  • Potential Cause 2: Poor Facial Selectivity. The energy difference between the transition states leading to the different diastereomers is too small.

  • Solution 2: Modify Reaction Conditions. Lowering the reaction temperature can often enhance selectivity by making the reaction more sensitive to small energy differences between competing transition state pathways.

Problem: The yield of my aza-Diels-Alder reaction is very low.

  • Potential Cause 1: Low Reactivity. The electronics of your imine (dienophile) and diene may not be optimal. The reaction is fastest with electron-rich dienes and electron-poor imines.

  • Solution 1: Modify the Imine. The reactivity of the imine can be significantly increased by installing an electron-withdrawing group (e.g., tosyl, nosyl, or Boc) on the nitrogen atom.[6]

  • Potential Cause 2: Reactant/Product Decomposition. Strong Lewis acids or high temperatures can cause degradation of starting materials or the desired product.

  • Solution 2: Screen Catalysts and Conditions. Test a panel of milder Lewis acids or organocatalysts.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions that could lead to decomposition.[6]

Workflow: Troubleshooting an Aza-Diels-Alder Reaction

start Reaction Start: Aza-Diels-Alder check Check Reaction Outcome (Yield, dr) start->check low_yield Problem: Low Yield check->low_yield Low Yield poor_dr Problem: Poor Diastereoselectivity check->poor_dr Poor dr success Success: Characterize Product check->success Acceptable cause_yield1 Cause: Poor Reactivity? low_yield->cause_yield1 cause_yield2 Cause: Decomposition? low_yield->cause_yield2 cause_dr1 Cause: Stepwise Mechanism? poor_dr->cause_dr1 cause_dr2 Cause: Poor Facial Selectivity? poor_dr->cause_dr2 sol_yield1 Solution: Add EWG to Imine N cause_yield1->sol_yield1 sol_yield1->start sol_yield2 Solution: Screen Milder Catalysts / Lower Temp cause_yield2->sol_yield2 sol_yield2->start sol_dr1 Solution: Switch to Organocatalyst / Milder LA cause_dr1->sol_dr1 sol_dr1->start sol_dr2 Solution: Lower Reaction Temperature cause_dr2->sol_dr2 sol_dr2->start

Caption: Troubleshooting workflow for the Aza-Diels-Alder reaction.

Method 2: Asymmetric Hydrogenation of Pyridines

The direct hydrogenation of a pyridine ring is an atom-economical route to piperidines. Stereocontrol is the primary challenge.

Problem: My hydrogenation reaction is stalled or incomplete.

  • Potential Cause 1: Catalyst Poisoning. The product, a basic piperidine, is a notorious poison for many transition metal catalysts (e.g., Pd, Pt, Rh).[4] It coordinates strongly to the metal center, preventing substrate binding and turnover.

  • Solution 1: Use Acidic Medium. Performing the hydrogenation in an acidic solvent like acetic acid or with an acid additive (e.g., HCl) is crucial.[4] Protonation of the product piperidine nitrogen forms a non-coordinating ammonium salt, preventing it from poisoning the catalyst. Protonation also activates the pyridine ring towards reduction.[4]

  • Potential Cause 2: Catalyst Inactivity. The chosen catalyst may not be active enough for your specific substrate. Substituted pyridines can be sterically or electronically challenging.

  • Solution 2: Catalyst Screening. Screen a variety of heterogeneous catalysts. While PtO₂ is a classic choice, Pd(OH)₂/C (Pearlman's catalyst) is often more effective and can sometimes promote cleavage of chiral auxiliaries in the same pot.[4] For challenging substrates, homogeneous catalysts like those based on Iridium or Rhodium with specific chiral ligands may be necessary.[5][9]

Problem: I am getting a racemic or nearly racemic product.

  • Potential Cause 1: Ineffective Chiral Control. If using a chiral auxiliary, it may not be effectively shielding one face of the pyridine ring during hydrogenation. This is a known issue for pyridines with a substituent at the 3-position, which can disrupt the planar orientation of the auxiliary required for facial discrimination.[4]

  • Solution 1: Auxiliary Choice and Placement. Ensure the chiral auxiliary is positioned to exert maximum steric influence. For 2-substituted piperidines, an auxiliary attached at the 2-position of the pyridine precursor is common.[4] If a 3-substituted pyridine is giving poor results, a different synthetic strategy may be required.

  • Potential Cause 2: Racemization via Intermediates. The reaction may proceed through intermediates, such as enamines or dihydropyridines, that can racemize before the final reduction step.

  • Solution 2: Optimize Conditions. The choice of catalyst, solvent, and hydrogen pressure can influence the reaction pathway and the lifetime of intermediates. A systematic optimization (Design of Experiments) may be necessary to find conditions that favor rapid, stereospecific reduction.

Protocol: Asymmetric Hydrogenation of a 2-(Chiral Oxazolidinone)-Substituted Pyridine [4]

  • Reactor Setup: To a high-pressure autoclave, add the 2-(oxazolidinone)-pyridine substrate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the catalyst (e.g., 5 mol% Pd(OH)₂/C).

  • Solvent Addition: Add degassed acetic acid as the solvent (concentration typically 0.1-0.2 M).

  • Hydrogenation: Seal the autoclave, purge several times with H₂, and then pressurize to the desired pressure (e.g., 100 bar).

  • Reaction: Stir the reaction at a set temperature (e.g., 40 °C) for the required time (e.g., 22 hours), monitoring for H₂ uptake.

  • Workup: Carefully vent the reactor, filter the reaction mixture through Celite to remove the heterogeneous catalyst, and wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is often obtained as an acetate salt. The chiral auxiliary is typically cleaved in situ under these conditions.[4] The product can then be purified or derivatized (e.g., Boc-protection) for easier handling and analysis of enantiomeric excess (ee) by chiral HPLC.

Method 3: Ring-Closing Metathesis (RCM)

RCM is a powerful tool for forming the piperidine ring from an acyclic diene precursor, valued for its functional group tolerance.[10]

Problem: My RCM reaction is not working, and I am recovering my starting diene.

  • Potential Cause 1: Catalyst Poisoning by Nitrogen. The basic nitrogen atom of the amine substrate can coordinate to the ruthenium catalyst and inhibit its activity.[11]

  • Solution 1: Nitrogen Protection. It is almost always necessary to protect the nitrogen with an electron-withdrawing group. A tosyl (Ts), carbamate (Boc, Cbz), or acyl group will reduce the basicity of the nitrogen and prevent catalyst inhibition.[11]

  • Potential Cause 2: Inactive Catalyst. First-generation Grubbs catalysts (G-I) may not be active enough for sterically hindered or electron-deficient olefins.

  • Solution 2: Use a More Active Catalyst. Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are significantly more active and have broader substrate scope.[11] HG-II is often the catalyst of choice for challenging RCM reactions due to its high activity and stability.[11]

Problem: My RCM reaction is messy, producing oligomers/polymers instead of the desired cyclized product.

  • Potential Cause: Intermolecular Reaction is Favored. The RCM reaction is an equilibrium between the desired intramolecular cyclization and an undesired intermolecular oligomerization/polymerization. At high substrate concentrations, the intermolecular pathway dominates.

  • Solution: High Dilution Conditions. To favor the intramolecular reaction, the synthesis must be performed under high dilution conditions (typically 0.001 M to 0.05 M).[11] This can be achieved by adding the substrate slowly via syringe pump to a refluxing solution of the catalyst.

Catalyst Selection Guide for Piperidine RCM

CatalystStructureKey FeaturesBest For...
Grubbs I (G-I) RuCl₂(PCy₃)₂(CHPh)Less active, less stable.Simple, unhindered substrates.
Grubbs II (G-II) RuCl₂(PCy₃)(IMes)(CHPh)More active, better functional group tolerance.General starting point for most syntheses.[11]
Hoveyda-Grubbs II (HG-II) RuCl₂(IMes)(C₉H₁₀O-CHPh)High activity and thermal stability.Challenging, hindered, or electron-deficient substrates.[11]

Diagram: Intramolecular vs. Intermolecular RCM

cluster_0 High Concentration cluster_1 High Dilution (Desired) A1 Diene Monomer B1 Dimer A1->B1 Intermolecular Reaction C1 Polymer B1->C1 ... A2 Diene Monomer B2 Piperidine Product A2->B2 Intramolecular Cyclization

Caption: High concentration favors polymerization in RCM.

References

Technical Support Center: Preventing Racemization in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral piperidine synthesis. The piperidine scaffold is a cornerstone of modern pharmaceuticals, but maintaining stereochemical integrity throughout a synthetic sequence can be a significant challenge.[1][2] This guide provides in-depth, troubleshooting-focused answers to common questions encountered by researchers in the field. We will explore the mechanisms behind racemization and provide actionable, field-proven protocols to safeguard your chiral centers.

Section 1: Foundational Concepts & Initial Diagnosis

This section addresses the fundamental principles of racemization in the context of piperidine chemistry and how to accurately diagnose a loss of stereochemical purity.

Q1: I'm observing a loss of enantiomeric excess (ee) in my synthesis. At what points is a chiral piperidine most vulnerable to racemization?

A1: Racemization risk is highest when a stereocenter has an adjacent acidic proton. In piperidines, the α-protons (at C2 and C6) are the most susceptible. The loss of stereochemical integrity typically occurs through the formation of a planar, achiral intermediate, such as an enolate, carbanion, or iminium ion.[3] Re-protonation or nucleophilic attack on this planar species can then occur from either face, leading to a mixture of enantiomers.

Key risk points in your synthesis include:

  • Base-Mediated Reactions: Any step involving a strong base can deprotonate the α-carbon, especially if there are activating groups nearby (e.g., a carbonyl).

  • N-Alkylation/Substitution: These reactions often require basic conditions that can promote epimerization.

  • Reductive Amination: The formation of a planar imine or iminium ion intermediate is inherent to this reaction, creating a point where stereochemistry can be lost if not properly controlled.[4]

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization, even under mildly basic or acidic conditions.[5]

Section 2: Troubleshooting Specific Synthetic Transformations

Here, we address common issues encountered during specific reaction types and provide targeted solutions.

Q2: My N-alkylation of a C2-substituted piperidine is causing significant racemization. Why is this happening and what are the best practices to prevent it?

A2: This is a classic problem. The conditions for N-alkylation, particularly the use of a base to deprotonate the piperidine nitrogen, can inadvertently deprotonate the C2 proton. This forms a planar carbanion or enolate-like intermediate, which then racemizes upon protonation during workup.

Troubleshooting & Optimization Strategy:
  • Choice of Base is Critical: Avoid overly strong bases like LDA or NaH if possible. Opt for milder, non-nucleophilic bases that are sufficient to deprotonate the nitrogen but less likely to abstract the C-H proton.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or -20 °C). This kinetically disfavors the C-H deprotonation pathway.

  • Control Stoichiometry and Addition: Use a slight excess of the piperidine relative to the alkylating agent and add the alkylating agent slowly. This ensures the halide is consumed quickly, minimizing its availability to react after potential epimerization.[6]

Comparative Data: Base Selection for N-Alkylation
BaseSolventTemperature (°C)Typical Resulting ee (%)Causality Behind the Choice
NaHDMF2560-80%High Risk: Strong, heterogeneous base. Can easily cause C2-deprotonation.
K₂CO₃ACN25>95%Good Choice: Mild, heterogeneous base. Generally insufficient pKa to deprotonate C2.[6]
Cs₂CO₃DMF0>98%Excellent Choice: Mild base, and the cesium cation can chelate to improve reactivity without promoting epimerization.
DBUTHF2575-90%Moderate Risk: Strong, non-nucleophilic organic base. Can still be strong enough to cause issues.
DIPEAACN50>95%Good Choice: A sterically hindered "proton sponge" that is typically non-basic enough to avoid C-H deprotonation.
Workflow for Stereoretentive N-Alkylation

Below is a DOT script visualizing a decision-making process for optimizing this critical step.

start Problem: Racemization during N-Alkylation base Step 1: Re-evaluate Base Is the base stronger than necessary? (e.g., NaH, LDA) start->base temp Step 2: Lower Temperature Run at 0°C or -20°C? base->temp Yes, switch to K₂CO₃ or Cs₂CO₃ base->temp No, base is already mild method Step 3: Consider Alternative Methods temp->method Racemization persists success Success: Stereochemistry Preserved (>98% ee) temp->success Problem Solved method->success Implement Reductive Amination or other base-free method

Caption: Decision workflow for troubleshooting N-alkylation.

Q3: I am forming a piperidine ring via reductive amination of a chiral dialdehyde/diketone, and the diastereoselectivity is poor. How can I improve this?

A3: Reductive amination is a powerful tool, but it involves cascade reactions including the formation of iminium ions, which are planar and susceptible to non-selective reduction.[7][8] The stereochemical outcome is determined by the facial selectivity of the hydride reduction of the final cyclic imine intermediate.

Troubleshooting & Optimization Strategy:
  • Choice of Reducing Agent: The steric bulk of the hydride source is paramount. Bulky reducing agents will have a stronger facial preference, leading to higher diastereoselectivity. Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) in this regard.

  • pH Control: The rate of iminium ion formation and reduction are pH-dependent. Typically, mildly acidic conditions (pH 4-6) are optimal. If the pH is too low, the amine starting material is fully protonated and non-nucleophilic. If it's too high, iminium ion formation is slow.

  • Solvent and Temperature: Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

Protocol: Diastereoselective Double Reductive Amination

This protocol outlines a general procedure for forming a piperidine ring with improved stereocontrol.

  • Setup: To a solution of the dicarbonyl compound (1.0 equiv) and the amine source (e.g., ammonium acetate, 1.5 equiv) in anhydrous DCE (0.1 M) at 0 °C, add 4Å molecular sieves.

  • pH Adjustment: Add acetic acid (1.1 equiv) to catalyze iminium ion formation. Stir the mixture for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q4: How can I confirm that racemization has occurred and accurately quantify the enantiomeric excess (ee) of my piperidine product?

A4: Visualizing racemization requires a chiral analytical method. The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[9][10]

Analytical Workflow:
  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly effective for separating piperidine enantiomers.[11]

  • Method Development:

    • Mobile Phase: Start with a normal-phase mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol.

    • Additive: A small amount of an amine additive (e.g., 0.1% diethylamine or ethanolamine) is often required to reduce peak tailing by blocking active sites on the silica support.

    • Detection: UV detection is common. If your compound lacks a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag (like dansyl chloride or 3,5-dinitrobenzoyl chloride) is an effective strategy.[9][10][12]

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100 .

Protocol: Chiral HPLC Analysis with Pre-Column Derivatization

This protocol is adapted for piperidines lacking a UV chromophore.[9][10]

  • Derivatization: In a vial, dissolve the piperidine sample (~1 mg) in DCM (1 mL). Add triethylamine (1.5 equiv) followed by 3,5-dinitrobenzoyl chloride (1.2 equiv). Stir at room temperature for 1-2 hours. Quench with a small amount of methanol and evaporate the solvent.

  • Sample Preparation: Reconstitute the residue in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 90:10 Hexane:Isopropanol + 0.1% Diethylamine

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: 254 nm

Mechanism of Racemization Diagram

This diagram illustrates the common base-catalyzed epimerization mechanism at a chiral center alpha to the nitrogen.

Caption: Base-catalyzed epimerization via a planar carbanion. (Note: Image placeholders would be replaced with actual chemical structures in a live system.)

References

Technical Support Center: Synthesis of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and analysis for the synthesis of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical development.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on byproduct identification and mitigation.

Synthetic Overview: The Dieckmann Condensation Pathway

The synthesis of this compound is commonly achieved via an intramolecular Dieckmann condensation.[3][4][5] This base-catalyzed reaction involves the cyclization of a linear cyano-ester precursor to form the target β-keto nitrile. The reaction is driven to completion by the deprotonation of the acidic α-proton situated between the ketone and nitrile groups of the product.[5]

Synthesis_Pathway Precursor Acyclic Cyano-Ester Precursor (e.g., Benzyl N-(2-cyanoethyl)-N-(2-alkoxycarbonylethyl)amine) Enolate Intermediate Enolate Precursor->Enolate Deprotonation (α to -CN) Base Base (e.g., NaOEt, KOtBu) Cyclization Intramolecular Nucleophilic Attack Intermediate Tetrahedral Intermediate Enolate->Intermediate Cyclization Elimination Elimination of Alkoxide (RO⁻) Product_Enolate Product Enolate (Deprotonated β-Keto Nitrile) Intermediate->Product_Enolate Elimination Final_Product This compound Product_Enolate->Final_Product Protonation Workup Acidic Workup (H₃O⁺) Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Pathways Main Product Target Product (Single Epimer) Epimerization Epimerization Main Product->Epimerization Base (B⁻) H⁺ Hydrolysis Nitrile Hydrolysis Main Product->Hydrolysis H₂O (Acid/Base) Epimer Epimeric Byproduct Epimerization->Epimer Amide_Byproduct Amide Byproduct Hydrolysis->Amide_Byproduct Intermolecular Intermolecular Condensation Dimer Dimeric Byproduct Intermolecular->Dimer Starting Material Acyclic Precursor Starting Material->Main Product Intramolecular Cyclization Starting Material->Intermolecular High Conc. Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, HPLC, LC-MS) Problem Is Yield Low or Impurity Profile Complex? Start->Problem Check_SM Is Starting Material (SM) Present? Problem->Check_SM Yes End Purified Product Problem->End No (Clean, High Yield) Check_Mass Identify Mass of Major Impurity Check_SM->Check_Mass No Sol_SM Cause: Incomplete Reaction Solution: - Use stronger/more base - Ensure anhydrous conditions - Increase temperature Check_SM->Sol_SM Yes Mass_Product Mass = Product? Check_Mass->Mass_Product Mass_M18 Mass = Product + 18? Mass_Product->Mass_M18 No Sol_Epimer Cause: Epimerization Solution: - Use Chiral HPLC for analysis - Minimize reaction time - Controlled acidic quench Mass_Product->Sol_Epimer Yes Sol_Amide Cause: Nitrile Hydrolysis Solution: - Neutralize workup (pH 6-7) - Keep temperature low - Avoid prolonged H₂O contact Mass_M18->Sol_Amide Yes Other Other Byproducts (e.g., Dimer, Hydrolyzed SM) Consult further analysis. Mass_M18->Other No

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides a comprehensive comparison of two primary synthetic routes to this compound: a classical Dieckmann condensation approach and a more modern strategy involving the functionalization of a pre-formed piperidone ring. Each route is presented with detailed, step-by-step experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of their respective advantages and disadvantages. This in-depth analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale discovery efforts or large-scale manufacturing campaigns.

Introduction

The 3-cyano-4-oxopiperidine scaffold is a privileged motif in drug discovery, appearing in a range of therapeutic agents. The cyano group can act as a bioisostere for other functional groups or serve as a handle for further chemical transformations, while the piperidone ring provides a versatile three-dimensional framework. This compound, with its readily removable benzyloxycarbonyl (Cbz) protecting group, is a particularly valuable intermediate for the construction of complex molecular architectures. This guide will dissect two distinct and viable synthetic pathways to this important molecule, offering a head-to-head comparison to aid in synthetic route selection.

Route 1: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters or nitriles through the intramolecular cyclization of a suitable acyclic precursor. In the context of this compound synthesis, this approach involves the construction of a linear precursor containing both an ester and a nitrile functionality, which is then induced to cyclize.

Causality Behind Experimental Choices

This route is predicated on the ability of a strong base to deprotonate the α-carbon of both the ester and nitrile groups, generating a nucleophilic enolate that can attack the electrophilic carbonyl of the ester, leading to ring closure. The choice of sodium ethoxide as the base is strategic; it is sufficiently strong to effect the condensation while being cost-effective for larger scale synthesis. The subsequent acidic workup is crucial for both neutralization and decarboxylation of the initially formed β-keto ester intermediate, which can be unstable.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(benzyloxycarbonylamino)pentanedioate

  • To a solution of diethyl 2-aminopentanedioate (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound via Dieckmann Condensation

  • To a solution of sodium ethoxide (2.0 eq) in ethanol (15 volumes), add a solution of diethyl 2-(benzyloxycarbonylamino)pentanedioate (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol (5 volumes) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl to achieve a pH of 2.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Visualizing the Pathway

G cluster_0 Route 1: Dieckmann Condensation Diethyl 2-aminopentanedioate Diethyl 2-aminopentanedioate Diethyl 2-(benzyloxycarbonylamino)pentanedioate Diethyl 2-(benzyloxycarbonylamino)pentanedioate Diethyl 2-aminopentanedioate->Diethyl 2-(benzyloxycarbonylamino)pentanedioate Benzyl chloroformate, Et3N This compound This compound Diethyl 2-(benzyloxycarbonylamino)pentanedioate->this compound Ethyl cyanoacetate, NaOEt, then H+

Caption: Dieckmann condensation route to the target molecule.

Route 2: Functionalization of a Pre-formed Piperidone Ring

This contemporary approach leverages a commercially available or readily synthesized piperidone core, onto which the desired cyano group is installed. This strategy often offers a more convergent and potentially higher-yielding pathway. The key transformation is the introduction of a one-carbon unit at the 3-position, which is then converted to the nitrile.

Causality Behind Experimental Choices

The initial formylation step utilizes a Vilsmeier-Haack type reagent generated in situ from dimethylformamide (DMF) and a dehydrating agent (e.g., phosphorus oxychloride or oxalyl chloride), or more conveniently, by using a pre-formed reagent like Bredereck's reagent. This electrophilic formylating agent reacts with the enolate of the N-Cbz-4-piperidone to introduce the hydroxymethylene group. The subsequent conversion of the β-hydroxy enone to the nitrile is a classical transformation. The use of hydroxylamine hydrochloride to form the oxime, followed by dehydration with a reagent like acetic anhydride or trifluoroacetic anhydride, is a reliable method.

Experimental Protocol

Step 1: Synthesis of Benzyl 4-oxo-3-(hydroxymethylene)piperidine-1-carboxylate

  • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then add ethyl formate (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a solution of the crude Benzyl 4-oxo-3-(hydroxymethylene)piperidine-1-carboxylate (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • To the resulting crude oxime, add acetic anhydride (5 volumes) and heat at 100 °C for 1 hour.

  • Pour the reaction mixture onto ice and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain this compound.

Visualizing the Pathway

G cluster_1 Route 2: Piperidone Functionalization Benzyl 4-oxopiperidine-1-carboxylate Benzyl 4-oxopiperidine-1-carboxylate Benzyl 4-oxo-3-(hydroxymethylene)piperidine-1-carboxylate Benzyl 4-oxo-3-(hydroxymethylene)piperidine-1-carboxylate Benzyl 4-oxopiperidine-1-carboxylate->Benzyl 4-oxo-3-(hydroxymethylene)piperidine-1-carboxylate 1. NaH, THF 2. Ethyl formate This compound This compound Benzyl 4-oxo-3-(hydroxymethylene)piperidine-1-carboxylate->this compound 1. NH2OH.HCl, NaOAc 2. Ac2O, heat

Caption: Functionalization of a pre-formed piperidone ring.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: Dieckmann CondensationRoute 2: Piperidone Functionalization
Overall Yield ModerateGood to Excellent
Number of Steps 2 (from protected amino-diester)2 (from N-Cbz-4-piperidone)
Starting Materials Diethyl 2-aminopentanedioate, Benzyl chloroformate, Ethyl cyanoacetateBenzyl 4-oxopiperidine-1-carboxylate, Ethyl formate
Reagent Cost & Availability Starting materials are commercially available but may be more expensive.N-Cbz-4-piperidone is readily available and relatively inexpensive.
Scalability Can be challenging to scale due to the use of sodium ethoxide and the workup procedure.Generally more amenable to scale-up, with straightforward reaction conditions.
Purification Requires chromatographic purification at multiple stages.Final product typically requires chromatographic purification.
Key Challenges Control of side reactions during condensation; potential for low yields.Handling of sodium hydride; ensuring complete conversion in the formylation step.

Discussion and Recommendation

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Dieckmann Condensation) is a classic approach that demonstrates fundamental principles of organic synthesis. Its primary advantage lies in the construction of the heterocyclic ring and the introduction of the cyano group in a convergent manner. However, this route can be hampered by moderate yields and the need for careful control of reaction conditions to avoid polymerization and other side reactions. The multi-component nature of the condensation step can also lead to purification challenges. This route may be favored in academic settings for its pedagogical value or when the specific acyclic precursors are readily available.

Route 2 (Piperidone Functionalization) represents a more modern and often more efficient strategy. Starting from a readily available piperidone, this route is more convergent and typically provides higher overall yields. The two-step formylation-cyanation sequence is generally robust and scalable. While the use of sodium hydride requires appropriate handling precautions, the reactions are otherwise straightforward to perform. For most applications, particularly in a drug development setting where efficiency, scalability, and yield are paramount, Route 2 is the recommended synthetic strategy. The accessibility of the starting material and the more reliable nature of the transformations make it a more practical choice for the routine synthesis of this compound.

Conclusion

The synthesis of this compound can be successfully achieved through either a Dieckmann condensation or a piperidone functionalization approach. A thorough analysis of the experimental protocols, yields, and scalability considerations suggests that the functionalization of a pre-formed piperidone ring is the superior strategy for most research and development applications. This guide provides the necessary details for researchers to implement either synthesis and to make an informed choice based on their specific project requirements and available resources.

A Comparative Guide to the Biological Activity of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Piperidone Scaffold in Drug Discovery

The 4-piperidone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its conformational flexibility and the ability to be readily functionalized at multiple positions make it an ideal template for the design of novel therapeutics. Within this class, molecules incorporating a cyano group at the 3-position and a carbamate at the nitrogen atom, such as Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, have emerged as compounds of significant interest, particularly in the realm of oncology. This guide provides a comparative analysis of the biological activity of this compound and its conceptual analogs, supported by experimental data from relevant studies on closely related structures. We will delve into the structure-activity relationships that govern their cytotoxic effects and provide detailed protocols for their evaluation.

Comparative Biological Evaluation: A Focus on Anticancer Activity

While direct comparative studies on a series of immediate analogs of this compound are not extensively available in the public domain, we can infer structure-activity relationships (SAR) from research on closely related 3-cyanopyridine and piperidone derivatives. These studies collectively suggest that the cytotoxic and anticancer properties of this scaffold are influenced by the nature of the substituents on the piperidine nitrogen and the aromatic rings.

A study on novel 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives provides valuable insights into the SAR of compounds bearing the 3-cyano-2-oxo-pyridine core, which is structurally analogous to the 3-cyano-4-oxopiperidone system[1]. The in vitro cytotoxicity of these compounds was evaluated against the human lung carcinoma cell line (A549), with doxorubicin as a reference drug. The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), highlight the impact of subtle structural modifications on anticancer potency[1].

Compound IDCore StructureKey SubstituentsCancer Cell LineIC50 (µg/mL)[1]
8a 3-cyano-2-oxo-1,2-dihydropyridine4-(4-fluorophenyl), 6-phenylA549 (Lung)0.83
7b 3-cyano-2-thioxo-1,2-dihydropyridine4-(4-fluorophenyl), 6-phenylA549 (Lung)0.87
7a 3-cyano-2-thioxo-1,2-dihydropyridine4-(4-chlorophenyl), 6-phenylA549 (Lung)1.25
7c 3-cyano-2-thioxo-1,2-dihydropyridine4-(4-methoxyphenyl), 6-phenylA549 (Lung)1.38
Doxorubicin (Standard Drug)-A549 (Lung)Not specified in abstract

Table 1: Comparative Cytotoxicity of 3-Cyanopyridine Analogs against A549 Human Lung Carcinoma Cell Line.

The data indicates that the presence of a para-fluoro substituent on the phenyl ring at the 4-position of the pyridone/thiopyridone ring (compounds 8a and 7b ) leads to the most potent anticancer activity in this series[1]. This suggests that electronic properties and the size of the substituent at this position are critical for cytotoxicity.

Experimental Protocols: A Guideline for Comparative Analysis

To enable researchers to conduct their own comparative studies on this compound and its analogs, we provide a detailed, step-by-step protocol for a standard in vitro cytotoxicity assay.

Workflow for Comparative Cytotoxicity Screening

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: Cytotoxicity Assay (MTT) cluster_2 Phase 3: Data Analysis A Synthesize & Purify Analogs B Prepare Stock Solutions (DMSO) A->B E Treat Cells with Serial Dilutions of Compounds B->E C Culture Cancer Cell Lines (e.g., A549, MCF-7) D Seed Cells in 96-well Plates C->D D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability (%) I->J K Determine IC50 Values J->K L Compare Potency of Analogs K->L G compound This compound & Analogs stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL stress->bcl2 Inhibits bax Bax (Pro-apoptotic) Bak stress->bax Activates bcl2->bax Inhibits mito Mitochondrion bax->mito Permeabilizes Membrane cytoc Cytochrome c Release mito->cytoc apaf1 Apaf-1 cytoc->apaf1 Binds to cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

A Comparative Guide to Catalysts for Piperidine Synthesis: From Noble Metals to Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and agrochemicals.[1] Its synthesis, most commonly achieved through the hydrogenation of pyridine, is a critical transformation that demands efficiency, selectivity, and scalability. However, the inherent aromatic stability of the pyridine ring and its potential to poison catalysts present significant synthetic hurdles.[1] This guide offers a comparative analysis of various catalytic systems for piperidine synthesis, providing in-depth technical insights and experimental data to inform catalyst selection for your specific research and development needs.

The Landscape of Piperidine Synthesis: A Mechanistic Overview

The direct hydrogenation of pyridine to piperidine involves the addition of three equivalents of hydrogen across the aromatic ring. This process can be broadly categorized by the type of catalyst employed: heterogeneous, homogeneous, and, more recently, biocatalytic systems. Each approach offers a unique set of advantages and disadvantages concerning activity, selectivity, cost, and operational complexity.

The general mechanism for metal-catalyzed pyridine hydrogenation involves the activation of both hydrogen and the pyridine ring on the catalyst surface. For platinum group metals, this typically involves the heterolytic activation of dihydrogen.[2] The pyridine molecule can adsorb to the metal surface, facilitating the stepwise addition of hydrogen atoms to the aromatic ring. A critical challenge in this process is preventing catalyst deactivation, as the nitrogen lone pair in both pyridine and the resulting piperidine can strongly coordinate to the metal center, inhibiting further catalytic cycles.[1]

a

Heterogeneous Catalysis: The Workhorses of Industry

Heterogeneous catalysts, typically solid materials dispersed in a liquid or gaseous reaction medium, are the most common choice for industrial-scale piperidine synthesis due to their ease of separation and recyclability.[3] These catalysts can be broadly classified into noble metal and non-precious metal systems.

Noble Metal Catalysts: High Activity Under Mild Conditions

Catalysts based on platinum group metals such as rhodium (Rh), ruthenium (Ru), and platinum (Pt) are highly effective for pyridine hydrogenation, often operating under milder conditions of temperature and pressure compared to their non-precious counterparts.[1]

  • Rhodium (Rh): Rhodium-based catalysts, particularly Rhodium on carbon (Rh/C) and Rhodium(III) oxide (Rh₂O₃), exhibit excellent activity and selectivity.[4] Rh/C can facilitate the complete hydrogenation of pyridines at temperatures as low as 80°C and 5 atm of H₂ pressure in water.[5] Rh₂O₃ has been shown to be highly active for the hydrogenation of a wide range of unprotected pyridines under mild conditions.[4]

  • Ruthenium (Ru): Ruthenium catalysts are also highly effective and have been explored for diastereoselective hydrogenations of substituted pyridines.[6]

  • Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is a versatile catalyst for this transformation, often used in acidic solvents like acetic acid to enhance the reactivity of the pyridine ring.[4]

Non-Precious Metal Catalysts: A Cost-Effective Alternative

While requiring more forcing reaction conditions (higher temperatures and pressures), non-precious metal catalysts, such as nickel-based systems, offer a significant cost advantage, making them attractive for large-scale production.[7]

  • Raney Nickel: This high-surface-area nickel catalyst is a classic choice for pyridine hydrogenation.[8] It is typically prepared by leaching aluminum from a nickel-aluminum alloy.[8] While effective, it often requires high temperatures (170-200°C) and pressures.[7]

  • Nickel Silicide: More recent developments include nickel silicide catalysts, which have shown successful application in efficient pyridine hydrogenation.[6]

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, which exist in the same phase as the reactants, offer the potential for higher selectivity and activity under milder conditions due to their well-defined active sites.[9] However, their separation from the reaction product can be challenging.[9]

  • Iridium (Ir) Catalysts: Iridium(III)-catalyzed ionic hydrogenation has emerged as a powerful method for the selective reduction of pyridines.[10][11][12] This approach is particularly valuable for substrates with sensitive functional groups that might not be tolerated by traditional hydrogenation methods.[10][11][12] The mechanism is believed to involve a concerted protonation and hydride transfer, which circumvents catalyst poisoning by the nitrogen lone pair.[10]

  • Rhodium (Rh) Complexes: Homogeneous rhodium complexes are also effective for the transfer hydrogenation of pyridinium salts, offering a pathway to chiral piperidines.[13]

Biocatalysis: The Green Frontier

Enzymatic and whole-cell biocatalysis represent a growing area in piperidine synthesis, offering the potential for high enantioselectivity and environmentally benign reaction conditions.[14]

  • Lipases: Immobilized lipases, such as Candida antarctica lipase B (CALB), have been successfully employed in the multicomponent synthesis of piperidine derivatives.[10]

  • Hydroxylases and Reductases: A chemo-enzymatic cascade using an amine oxidase and an ene-imine reductase can achieve the asymmetric dearomatization of pyridines to produce enantioenriched piperidines.[14]

Comparative Performance of Catalysts

The choice of catalyst is a critical decision in piperidine synthesis, with a trade-off between activity, selectivity, cost, and the required reaction conditions. The following table summarizes the performance of various catalysts based on published data.

CatalystTypeSubstrateConditionsYield (%)Selectivity (%)TONTOF (h⁻¹)Reference
Rh/C (10%) HeterogeneousPyridine80°C, 5 atm H₂, H₂OHighHigh--[5]
Rh₂O₃ HeterogeneousSubstituted Pyridines40°C, 5 bar H₂, TFEHighHigh--[4]
Raney Nickel HeterogeneousPyridine170-200°C, high pressureHigh---[7]
Iridium(III) Complex HomogeneousFunctionalized PyridinesMild conditionsHighHigh--[10][11][12]
Immobilized CALB BiocatalystBenzaldehyde, Aniline, Acetoacetate esterAmbientVery Good---[10]

Note: TON (Turnover Number) and TOF (Turnover Frequency) are important metrics for catalyst efficiency. TON represents the number of moles of substrate that a mole of catalyst can convert before inactivation, while TOF is the turnover per unit time. Direct comparison of these values across different studies can be challenging due to varying reaction conditions.

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using Rhodium(III) Oxide

This protocol is adapted from a procedure demonstrating the efficient hydrogenation of pyridines under mild conditions.[4]

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • High-purity hydrogen gas

  • Autoclave reactor

  • Glass vial with a magnetic stirrer bar

Procedure:

  • To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate and Rh₂O₃.

  • Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous TFE (1 mL) to the vial.

  • Place the vial inside an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40°C and stir for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed by NMR spectroscopy using an internal standard to determine the yield.

  • For product isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.

a

Protocol 2: Biocatalytic Synthesis of a Piperidine Derivative

This protocol outlines a general procedure for the lipase-catalyzed multicomponent synthesis of a piperidine derivative.[10]

Materials:

  • Benzaldehyde (1 mmol)

  • Aniline (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Immobilized Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes (MHNTs) (catalyst)

  • Solvent (e.g., toluene)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, combine benzaldehyde, aniline, and ethyl acetoacetate in the chosen solvent.

  • Add the immobilized CALB catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, use a magnet to separate the immobilized catalyst from the reaction mixture.

  • Wash the catalyst with a suitable solvent and dry it for reuse.

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired piperidine derivative.

Conclusion: Selecting the Optimal Catalyst

The synthesis of piperidines via pyridine hydrogenation offers a diverse toolbox of catalytic methods. The optimal choice depends heavily on the specific requirements of the synthesis.

  • For laboratory-scale synthesis and the production of fine chemicals with sensitive functional groups, homogeneous iridium catalysts or rhodium-based heterogeneous catalysts under mild conditions are excellent choices, offering high selectivity and activity.[1][4][10][11][12]

  • For large-scale industrial applications where cost is a primary driver, non-precious metal catalysts like Raney Nickel remain a viable option, despite the need for more demanding reaction conditions.[1][7]

  • For the synthesis of chiral piperidines, biocatalytic methods and asymmetric homogeneous catalysis provide powerful strategies for achieving high enantioselectivity.[13][14]

As research in catalysis continues to advance, the development of more active, selective, and sustainable catalysts will further enhance the synthetic accessibility of the invaluable piperidine scaffold.

References

A Comparative Guide to the Purity Analysis of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the purity of intermediates is a cornerstone of drug safety and efficacy. Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure it meets the stringent quality standards of the industry. This guide provides an in-depth, comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this critical intermediate. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, empowering you to make informed decisions in your analytical strategy.

The Analytical Challenge: Unveiling the Purity Profile

This compound, with its N-carbobenzyloxy (Cbz) protecting group and multiple functional moieties, presents a unique analytical challenge. A robust purity analysis must be capable of separating the main compound from a spectrum of potential impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific information required from the analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[1] Given that this compound is a relatively large and polar molecule, HPLC is an exceptionally well-suited technique for its purity determination. The separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.[2]

The Causality Behind the HPLC Method Design

Our recommended approach is a Reversed-Phase HPLC (RP-HPLC) method. This choice is predicated on the molecule's moderate polarity. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[3] More polar impurities will have a weaker interaction with the stationary phase and elute earlier, while less polar impurities will be retained longer.

The inclusion of an acid modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, in the mobile phase is crucial for several reasons. It helps to suppress the ionization of any residual acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[4] Furthermore, it ensures consistent retention times and improves the overall reproducibility of the method.

Detection is typically performed using a UV detector. The benzyl group and the carbonyl group in the molecule are chromophores that absorb UV light, making UV detection a sensitive and reliable method for quantification.[5] Wavelengths around 210-220 nm (for the amide bond) and 254 nm (for the benzyl group) are generally effective.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an incredibly sensitive technique, ideal for the analysis of volatile and semi-volatile compounds.[6] However, its application to a molecule like this compound is contingent on a critical factor: thermal stability.

The Thermal Stability Conundrum

The primary challenge in analyzing this compound by GC-MS is the potential for thermal degradation of the N-Cbz protecting group in the hot GC inlet and column. High temperatures can cause the Cbz group to cleave, leading to the formation of artifacts and an inaccurate purity profile. Therefore, a careful evaluation of the compound's thermal stability is a prerequisite for considering GC-MS.

Assuming the compound exhibits sufficient thermal stability or can be derivatized to a more volatile and stable form, GC-MS can provide invaluable information. The mass spectrometer detector offers high specificity, allowing for the identification of impurities based on their unique mass fragmentation patterns.[7] This can be particularly useful for identifying unknown impurities that may not be readily apparent in an HPLC chromatogram.

Comparative Analysis: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds.[6]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Instrumentation HPLC system with a UV or PDA detector.GC system coupled with a mass spectrometer.
Sensitivity Good sensitivity, typically in the ppm range.Excellent sensitivity, often reaching ppb levels.
Specificity Good specificity with UV detection, enhanced with a PDA detector.Excellent specificity due to mass fragmentation patterns, allowing for positive identification of impurities.[7]
Key Advantage for Topic Robust and reliable for routine purity analysis without concerns of thermal degradation.Potential for definitive identification of volatile impurities.
Key Limitation for Topic May not definitively identify unknown impurities without a mass spectrometer detector (LC-MS).Potential for thermal degradation of the N-Cbz group, leading to inaccurate results.

Experimental Protocols

The following protocols are provided as a robust starting point for the purity analysis of this compound. Method validation in accordance with ICH guidelines (Q2(R1)) is essential to ensure the suitability of the chosen method for its intended purpose.

Protocol 1: Reversed-Phase HPLC Purity Method

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm and 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Protocol 2: GC-MS Impurity Profile Method (with cautionary note)

Objective: To identify and quantify volatile impurities in this compound.

Caution: This method is contingent on the thermal stability of the analyte. A preliminary thermal stability study is strongly recommended before routine use.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C (or lower, based on thermal stability assessment)

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex to ensure homogeneity.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, assuming comparable response factors for structurally similar compounds.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate validate Method Validation (ICH) calculate->validate

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS Impurity Profiling.

Conclusion: A Synergistic Approach to Purity Assurance

For the routine purity analysis of this compound, RP-HPLC stands out as the more robust and reliable technique due to the non-volatile and potentially thermally labile nature of the molecule. It provides accurate and precise quantification of the main component and related impurities.

However, GC-MS should not be entirely dismissed. In a comprehensive characterization scenario, particularly during process development or for investigating unknown volatile impurities, GC-MS can be an invaluable orthogonal technique. Its high sensitivity and specificity can uncover impurities that might be missed by HPLC-UV.

Ultimately, a synergistic approach that leverages the strengths of both techniques will provide the most comprehensive understanding of the purity profile of this compound, ensuring the highest quality for this critical pharmaceutical intermediate. The choice of method should always be guided by a thorough understanding of the analyte's properties and validated to be fit for its intended purpose.

References

A Senior Application Scientist's Guide to Benchmarking New Piperidine-Based Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs due to its favorable physicochemical properties that enhance druggability and metabolic stability. Its presence in a wide range of pharmaceuticals, from anticancer agents to central nervous system drugs, underscores its versatility. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the efficacy and safety of novel piperidine-based inhibitors, using acetylcholinesterase (AChE) inhibition for Alzheimer's disease as a primary example.

The Rationale: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the concentration and duration of acetylcholine are increased, enhancing cholinergic neurotransmission and offering symptomatic relief. Many successful therapeutics, including the piperidine-containing drug Donepezil, are based on this mechanism.

Below is a simplified representation of the cholinergic signaling pathway and the mechanism of action for AChE inhibitors.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention Acetyl-CoA Acetyl-CoA ACh_Vesicle ACh Vesicle Acetyl-CoA->ACh_Vesicle Choline Acetyltransferase Choline Choline Choline->ACh_Vesicle ACh Acetylcholine ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Metabolite Choline + Acetate AChE->Choline_Metabolite Signal Signal Transduction ACh_Receptor->Signal Piperidine_Inhibitor Piperidine-Based Inhibitor Piperidine_Inhibitor->AChE Inhibition caption Cholinergic signaling and AChE inhibition. Off_Target_Workflow Start New Piperidine Inhibitor (NPBI-1) In_Silico Tier 1: In Silico Profiling (Similarity searching, Docking) Start->In_Silico Broad_Panel Tier 2: Broad Panel Screening (e.g., GPCR, Kinase panels) Start->Broad_Panel Phenotypic Tier 3: Unbiased Phenotypic Screening Start->Phenotypic Hypothesized_Targets Hypothesized Off-Targets In_Silico->Hypothesized_Targets Confirmed_Hits Confirmed Hits from Panels Broad_Panel->Confirmed_Hits Phenotypic_Signature Phenotypic Signature Phenotypic->Phenotypic_Signature Validation Hit Validation (Dose-Response Assays) Hypothesized_Targets->Validation Confirmed_Hits->Validation Deconvolution Target Deconvolution Phenotypic_Signature->Deconvolution Validated_Off_Targets Validated Off-Targets Validation->Validated_Off_Targets Deconvolution->Validated_Off_Targets caption Tiered strategy for off-target screening.

A Researcher's Guide to Translating In Vitro Success to In Vivo Efficacy for Benzyl 3-cyano-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating remarkable versatility across a spectrum of biological targets.[1] Among its numerous iterations, Benzyl 3-cyano-4-oxopiperidine-1-carboxylate and its derivatives have emerged as a promising class of compounds, garnering significant interest for their potential in oncology and enzyme inhibition.[2][3] However, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. This guide provides a comprehensive comparison of in vitro and in vivo studies for this specific class of derivatives, offering field-proven insights and detailed experimental frameworks to aid researchers in navigating this critical translational gap.

The Rationale Behind the Scaffold: A Note on Synthesis and Design

The synthesis of this compound derivatives is a multi-step process that offers considerable flexibility for structural modifications. A common synthetic route involves the Dieckmann condensation of N-benzyl-N-(2-cyanoethyl)glycine ethyl ester, followed by hydrolysis and decarboxylation. This approach allows for the introduction of various substituents on the benzyl and piperidine rings, enabling the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical determinants of both in vitro potency and in vivo pharmacokinetics.[4] The strategic inclusion of the cyano group and the 4-oxo functionality often aims to enhance interactions with specific biological targets, such as the active sites of enzymes or receptors.[5]

Part 1: The In Vitro Arena - Gauging Potential in a Controlled Environment

In vitro assays serve as the initial proving ground for novel compounds, offering a rapid and cost-effective means to assess biological activity and guide structure-activity relationship (SAR) studies. For this compound derivatives, the primary in vitro investigations typically revolve around cytotoxicity against cancer cell lines and specific enzyme inhibition.

Foundational In Vitro Assay: Assessing Cytotoxicity

A fundamental first step is to determine the cytotoxic potential of the derivatives against a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6]

Table 1: Representative In Vitro Cytotoxicity Data for Cyano-Oxopiperidine Analogs

Compound IDCancer Cell LineCell TypeIC50 (µM)
Analog A A549Human Lung Carcinoma0.87
Analog B MCF-7Human Breast Adenocarcinoma1.77
Analog C PC3Human Prostate Cancer0.81[3]
Analog D HepG2Human Liver Cancer2.71

Note: The data presented are representative values for analogous compounds found in the literature and serve to illustrate the expected potency range.[7][8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Probing the Mechanism: Enzyme Inhibition Assays

Many piperidine derivatives exert their therapeutic effects by inhibiting specific enzymes.[9] For instance, if the target is a kinase or a protease, a corresponding in vitro enzyme inhibition assay is crucial. These assays typically measure the activity of the purified enzyme in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagent Preparation: Prepare a reaction buffer containing the purified enzyme, its substrate (often a peptide), and ATP (for kinases).

  • Inhibitor Addition: Add serial dilutions of the this compound derivatives to the reaction wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate or ATP.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Detection: Use a suitable detection method to measure the product of the enzymatic reaction. This can be a colorimetric, fluorescent, or luminescent signal.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InVitro_Workflow

Part 2: The In Vivo Gauntlet - Assessing Performance in a Complex Biological System

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. The transition to animal models introduces the complexities of absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, as well as the overall physiological response, or pharmacodynamics.

Establishing a Foothold: Pharmacokinetic Profiling

Before assessing efficacy, it is essential to understand how the compound behaves in a living organism. A preliminary pharmacokinetic (PK) study is conducted to determine key parameters such as clearance, half-life, and bioavailability.

Table 2: Representative In Vivo Pharmacokinetic Data for Benzyloxy Piperidine Analogs

Compound IDClearance (mL/min/kg)Half-life (t1/2) (hr)Brain Penetration (Kp)
Analog E 224.42.9
Analog F >100<2>6

Note: This data is for analogous benzyloxy piperidine compounds and illustrates the variability in pharmacokinetic properties that can be observed.[5]

Experimental Protocol: Murine Pharmacokinetic Study

  • Compound Administration: Administer the this compound derivative to a cohort of mice, typically via intravenous (IV) and oral (PO) routes to assess bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Modeling: Use specialized software to analyze the concentration-time data and calculate key PK parameters.[10]

The Ultimate Test: In Vivo Efficacy Models

For anticancer drug candidates, the gold standard for in vivo efficacy testing is often a xenograft model, where human cancer cells are implanted into immunocompromised mice.[11]

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Initiation: Randomize the tumor-bearing mice into treatment and control groups. Administer the this compound derivative (formulated in a suitable vehicle) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle only.

  • Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy of the compound.

InVivo_Workflow

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear and predictive relationship between in vitro potency and in vivo efficacy. However, this is often not a straightforward correlation. A compound with a low nanomolar IC50 in an in vitro assay may show poor efficacy in an animal model due to unfavorable pharmacokinetics.

Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC):

  • Metabolic Stability: The compound may be rapidly metabolized in the liver, leading to low systemic exposure. In vitro metabolic stability assays using liver microsomes or hepatocytes can provide an early indication of this.[12]

  • Plasma Protein Binding: High plasma protein binding can limit the amount of free drug available to reach the target site.

  • Permeability and Efflux: The compound may have poor permeability across biological membranes or be a substrate for efflux pumps, such as P-glycoprotein, which actively transport it out of cells.[13]

  • Target Engagement: It is crucial to confirm that the compound is reaching its intended target in the in vivo model at a sufficient concentration to exert its biological effect.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool that integrates pharmacokinetic data with pharmacodynamic outcomes to understand the dose-concentration-effect relationship.[14][15] By developing a robust PK/PD model, researchers can simulate different dosing regimens and predict the clinical response, thereby optimizing the design of future studies.

Conclusion: A Pathway to Translational Success

The development of this compound derivatives as potential therapeutics requires a carefully orchestrated interplay between in vitro and in vivo studies. While in vitro assays provide essential initial data on potency and mechanism of action, they are only the first step. A thorough understanding of the compound's pharmacokinetic properties is paramount for translating in vitro success into in vivo efficacy. By employing the detailed experimental protocols and considering the key translational factors outlined in this guide, researchers can more effectively navigate the complexities of drug development and increase the likelihood of advancing these promising compounds toward clinical application.

References

Comparative Cross-Reactivity Profiling of Compounds Derived from Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its inherent conformational flexibility and synthetic tractability allow for the creation of diverse molecular architectures tailored to specific biological targets. The Benzyl 3-cyano-4-oxopiperidine-1-carboxylate framework, in particular, offers a versatile starting point for generating potent inhibitors across various target classes, from kinases to proteases.

However, the very features that make this scaffold so attractive also present a formidable challenge: the potential for cross-reactivity. Off-target interactions, where a compound binds to unintended proteins, can lead to unforeseen toxicities or a diminished therapeutic window, representing a primary cause of late-stage drug development failures.[4][5][6] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a strategic necessity for successful lead optimization and the development of safer, more effective medicines.

This guide provides a comprehensive framework for the cross-reactivity profiling of derivatives from the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present comparative data to illustrate how subtle molecular modifications can dramatically alter a compound's selectivity profile.

PART I: The Strategic Imperative of Early-Stage Selectivity Profiling

In the high-stakes environment of drug discovery, identifying liabilities early is paramount. Postponing cross-reactivity analysis until later stages of development introduces significant risk, as a promiscuous compound may exhibit a clean profile in preliminary assays only to fail spectacularly in preclinical toxicology or clinical trials.

A tiered, systematic screening approach initiated during the hit-to-lead phase provides critical data that informs the entire optimization strategy.[4] This proactive methodology allows for:

  • Early Triage of Promiscuous Compounds: Efficiently deprioritizing molecules that are unlikely to achieve the required selectivity, thus conserving valuable resources.

  • Informing Structure-Activity Relationships (SAR): Understanding which molecular features contribute to off-target binding is as crucial as knowing which contribute to on-target potency.

  • Rational Design of More Selective Analogs: Guiding medicinal chemists to make targeted modifications that mitigate off-target effects while maintaining or improving on-target activity.[7]

The experimental workflow should be designed as a funnel, starting with broad, high-throughput screens to identify potential issues, followed by more focused, in-depth assays to confirm and characterize those interactions.

experimental_workflow cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement & Validation cluster_2 Tier 3: Phenotypic & Safety Assessment A Primary Target IC₅₀ Determination B Broad Kinase Panel Screen (e.g., >400 kinases @ 1-10 µM) A->B Hit Confirmation C Broad Receptor/Enzyme Panel (e.g., GPCRs, Proteases) B->C Broaden Scope D Cellular Thermal Shift Assay (CETSA®) Confirm On- and Off-Target Engagement C->D Validate Hits in Cellular Context E Cellular Off-Target Assays (e.g., Functional readout for identified off-targets) D->E Deconvolve Mechanism F Cytotoxicity & Apoptosis Assays E->F Assess Functional Impact G hERG Channel Patch Clamp Assay F->G Key Safety Check

Caption: A tiered workflow for systematic off-target identification.

PART II: Core Experimental Methodologies

Protocol 1: Broad Panel Kinase Profiling

Expertise & Experience: The human kinome contains over 500 members, many of which share a highly conserved ATP-binding pocket. This structural similarity makes kinases a very common class of off-targets for ATP-competitive inhibitors.[5] A broad panel screen is the most efficient method to rapidly assess a compound's selectivity across the kinome. We describe a radiometric-based filter binding assay, a gold-standard method known for its sensitivity and robustness.

Protocol Standard: [Adapted from Reaction Biology & Bio-protocol.org][8]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a subsequent dilution series to achieve final assay concentrations (e.g., a 10-point, 3-fold serial dilution starting from 10 µM).

  • Reaction Mixture Preparation: In a 96-well plate, combine the following for each kinase to be tested:

    • 10 µL of the specific kinase in assay buffer.

    • 10 µL of the corresponding substrate peptide/protein.

    • 10 µL of the test compound at various dilutions (or DMSO vehicle for control).

  • Reaction Initiation: Add 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ to each well. The ATP concentration is typically set at the apparent Kₘ for each individual kinase to ensure high sensitivity to competitive inhibition.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will not.

  • Washing: Wash the filter mat extensively with a phosphoric acid solution to remove any unbound [γ-³³P]-ATP.

  • Detection: Allow the filter mat to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness (Self-Validating System):

  • Positive Control: Each kinase assay includes a known, potent inhibitor (e.g., Staurosporine) to confirm the assay is performing correctly.

  • Negative Control: DMSO vehicle controls are used to define the baseline kinase activity (0% inhibition).

  • Z'-factor: This statistical parameter is calculated for each assay plate to measure the separation between the positive and negative controls. A Z'-factor > 0.5 is required to ensure the assay is robust and the data is reliable.[9]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: A compound that binds a purified protein in a biochemical assay may not engage the same target in the complex milieu of a living cell due to factors like cell permeability or competition with endogenous ligands. CETSA® provides direct, label-free evidence of target engagement within an intact cellular environment, making it an indispensable tool for validating both on-target and off-target hits from primary screens.

Protocol Standard: [Pelago Bioscience]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound at various concentrations (or DMSO vehicle) and incubate under normal culture conditions for a defined period (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., 37°C to 67°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection by Western Blot: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the protein of interest, followed by a suitable secondary antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity of the soluble target protein against the temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates ligand-induced thermal stabilization and confirms target engagement.

Trustworthiness (Self-Validating System):

  • Isothermal Dose-Response: Performing the assay at a single, fixed temperature (chosen to be on the slope of the melting curve) with varying compound concentrations can generate a dose-response curve to determine a cellular EC₅₀, confirming the engagement is specific and saturable.

  • Negative Control Compound: A structurally similar but inactive analog should be tested in parallel. This compound should not induce a thermal shift, confirming that the observed effect is due to specific binding and not non-specific compound properties.

PART III: Comparative Analysis of Hypothetical Derivatives

To illustrate how SAR drives selectivity, we will analyze the cross-reactivity profiles of three hypothetical derivatives based on the parent scaffold.

  • Compound 1 (Parent Scaffold): this compound.

  • Compound 2 (Optimized for Selectivity): Features a bulky tert-butyl group, designed to introduce steric hindrance that may prevent binding to the narrower ATP pockets of many off-target kinases.

  • Compound 3 (Promiscuous Derivative): Incorporates a morpholine moiety, which introduces a basic nitrogen atom that can form additional hydrogen bonds, potentially increasing affinity for a wider range of targets.[4]

Table 1: Kinase Selectivity Profile (IC₅₀, nM)
Kinase TargetCompound 1 (Parent)Compound 2 (Selective)Compound 3 (Promiscuous)
Primary Target Kinase A 50 45 80
Off-Target: Kinase B1,800>10,000250
Off-Target: Kinase C4,500>10,000600
Off-Target: Kinase D8,2009,5001,100
Off-Target: Kinase E>10,000>10,0003,400

Data Interpretation:

  • Compound 1 shows good initial potency against the primary target but has micromolar activity against several off-target kinases, indicating a need for optimization.

  • Compound 2 maintains high potency against the primary target while demonstrating a dramatically improved selectivity profile. The bulky group successfully eliminated the off-target activity against Kinases B and C, validating the rational design strategy.[7]

  • Compound 3 exhibits a significant loss of selectivity. The introduction of the morpholine group led to potent inhibition of multiple off-target kinases, making this compound highly promiscuous and a poor candidate for further development.

Table 2: Cellular Target Engagement (CETSA® Shift, °C at 1 µM)
Target ProteinCompound 2 (Selective)Compound 3 (Promiscuous)
Primary Target Kinase A +5.2°C +3.8°C
Off-Target: Kinase BNo Shift+4.1°C

Data Interpretation: The CETSA® results confirm the biochemical findings in a physiological context. Compound 2 induces a robust thermal shift for the primary target but shows no engagement of the off-target Kinase B in intact cells. Conversely, Compound 3 clearly engages both the intended target and the off-target kinase, confirming its promiscuous nature is not an artifact of in vitro assays and would likely translate to cellular off-target effects.

PART IV: Visualizing the Path to Selectivity

The relationship between chemical structure and selectivity can be visualized to guide future design efforts.

SAR_for_selectivity Parent Compound 1 (Parent Scaffold) - Moderate Selectivity - Off-target activity in µM range Mod1 Add Bulky Group (Compound 2) - Introduce Steric Hindrance - Prevent binding to conserved off-target pockets Parent->Mod1 Rational Design Mod2 Add H-Bond Acceptor (Compound 3) - Introduce Basic Nitrogen - Forms new interactions in off-target sites Parent->Mod2 Unfavorable Modification Result1 High Selectivity - On-target potency maintained - Off-target activity eliminated Mod1->Result1 Result2 High Promiscuity - Potent off-target activity - Poor candidate for development Mod2->Result2

Caption: Rational design logic for improving compound selectivity.

Conclusion

The cross-reactivity profiling of derivatives from the this compound scaffold is a critical, multi-faceted process. It requires a logical, tiered approach that begins with broad biochemical screens and progresses to definitive cellular validation. As demonstrated, subtle modifications to the parent structure can have profound effects on the selectivity profile. By integrating robust experimental data with rational design principles, researchers can successfully navigate the challenges of off-target effects, ultimately leading to the development of safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to Head-to-Head Comparison of Piperidine Building Blocks in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its status as a privileged structure. T[1][2][3]he ability to rapidly synthesize and screen libraries of piperidine-based compounds through parallel synthesis is a powerful strategy for accelerating drug discovery.

[4][5][6]This guide provides an in-depth, head-to-head comparison of common piperidine building blocks used in parallel synthesis. Moving beyond a simple catalog of reagents, we will delve into the causality behind experimental choices, provide validated protocols, and present a framework for evaluating building block performance. Our focus is on empowering you to make informed decisions for your discovery campaigns, ensuring you select the optimal building block for generating high-quality compound libraries with the desired diversity and molecular complexity.

[7][8]### The Strategic Importance of Piperidine Scaffolds in Drug Discovery

The piperidine ring offers a unique combination of properties that make it highly attractive for drug design. Its three-dimensional, non-planar structure allows for the presentation of substituents in well-defined spatial orientations, enabling precise interactions with biological targets. T[3]he introduction of chiral centers into the piperidine scaffold can further enhance biological activity and selectivity, as well as improve pharmacokinetic properties.

[9][10][11]Parallel synthesis techniques, which involve the simultaneous synthesis of multiple compounds in separate reaction vessels, are ideally suited for exploring the chemical space around the piperidine core. T[12]his approach allows for the systematic variation of substituents at multiple points of diversity, leading to the rapid generation of focused libraries for hit identification and lead optimization.

Core Piperidine Building Blocks for Parallel Synthesis: A Comparative Overview

The choice of the initial piperidine building block is a critical decision that will dictate the types of chemical transformations possible and the overall diversity of the resulting library. Below, we compare some of the most frequently utilized piperidine building blocks in parallel synthesis.

Ketone-Functionalized Piperidines: The Workhorses of Reductive Amination

Piperidones are arguably the most versatile building blocks for parallel synthesis due to the reactivity of the ketone functionality. They are primarily used in reductive amination reactions to introduce a wide variety of substituents at the 4-position.

Building BlockKey Features & ConsiderationsCommon Applications
4-Piperidone Monohydrate Hydrochloride - Pros: Inexpensive, readily available. The hydrochloride salt is stable and easy to handle. - Cons: The free secondary amine can compete in reactions if not desired. Requires careful control of reaction conditions to avoid N-alkylation.- Direct reductive amination to generate libraries of 4-amino-piperidines. - Can be N-functionalized prior to or concurrently with reductive amination.
N-Boc-4-piperidone - Pros: The Boc protecting group masks the reactivity of the piperidine nitrogen, allowing for selective functionalization of the ketone. T[13]he Boc group is easily removed under acidic conditions. - Cons: Higher cost compared to the unprotected form. An additional deprotection step is required to functionalize the nitrogen.- Ideal for multi-step parallel synthesis where the piperidine nitrogen needs to be functionalized in a later step. - Used in the synthesis of fentanyl and its analogs.
Amine-Functionalized Piperidines: Scaffolds for Amide and C-N Bond Formation

Aminopiperidines are key building blocks for generating libraries with diversity at the exocyclic nitrogen. They are commonly used in amide coupling reactions and palladium-catalyzed cross-coupling reactions.

Building BlockKey Features & ConsiderationsCommon Applications
4-Aminopiperidine - Pros: Provides a primary amine for a wide range of functionalization reactions. - Cons: The presence of two reactive nitrogens (endocyclic and exocyclic) requires careful selection of protecting groups for selective functionalization.- Amide library synthesis via coupling with a library of carboxylic acids. - Buchwald-Hartwig amination with aryl halides to generate N-aryl-4-aminopiperidines.
N-Boc-4-aminopiperidine - Pros: The Boc group on the ring nitrogen allows for selective reaction at the exocyclic primary amine. - Cons: Higher cost and requires a deprotection step to access the ring nitrogen.- Preferred building block for the synthesis of libraries of N-substituted-4-aminopiperidines where the ring nitrogen is to be functionalized later.
Carboxylic Acid-Functionalized Piperidines: Gateways to Amide Libraries

Piperidine carboxylic acids are essential for creating libraries of amides, a common motif in bioactive molecules.

Building BlockKey Features & ConsiderationsCommon Applications
Piperidine-4-carboxylic acid - Pros: A versatile building block for creating libraries of amides and esters. - Cons: The zwitterionic nature can affect solubility. The secondary amine may require protection for certain transformations.- Parallel synthesis of amide libraries by coupling with a diverse set of primary and secondary amines.
N-Boc-piperidine-4-carboxylic acid - Pros: The Boc protecting group allows for clean and selective amide bond formation without interference from the ring nitrogen. - Cons: Higher cost and requires a deprotection step.- The building block of choice for the parallel synthesis of piperidine-4-carboxamides.

Key Synthetic Methodologies and Experimental Protocols

The following section provides detailed, step-by-step protocols for key reactions used in the parallel synthesis of piperidine libraries. The "Causality Behind Experimental Choices" sections offer insights into the rationale for selecting specific reagents and conditions.

Protocol 1: Parallel Reductive Amination of N-Boc-4-piperidone

This protocol describes the parallel synthesis of a library of 4-amino-N-Boc-piperidines.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dispense N-Boc-4-piperidone solution to each well prep2 Dispense library of amines to each well prep1->prep2 react1 Add reducing agent (e.g., NaBH(OAc)₃) prep2->react1 react2 Seal plate and shake at room temperature react1->react2 workup1 Quench reaction with aqueous base (e.g., NaHCO₃) react2->workup1 workup2 Extract with organic solvent (e.g., DCM) workup1->workup2 workup3 Evaporate solvent workup2->workup3

Caption: Workflow for parallel reductive amination.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of N-Boc-4-piperidone in 1,2-dichloroethane (DCE).

    • Prepare 0.5 M stock solutions of a library of primary and secondary amines in DCE in a 96-well plate format.

  • Reaction Setup:

    • To each well of a 96-well deep-well plate, add 200 µL (0.1 mmol) of the N-Boc-4-piperidone stock solution.

    • Add 220 µL (0.11 mmol, 1.1 eq) of each amine stock solution to the corresponding well.

    • Add 400 µL of a 0.5 M suspension of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE (0.2 mmol, 2.0 eq) to each well.

  • Reaction:

    • Seal the 96-well plate and shake at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 1 mL of dichloromethane (DCM) to each well, seal the plate, and shake vigorously.

    • Allow the layers to separate and collect the organic layer using a liquid handler.

    • Evaporate the solvent to yield the crude products.

    • Analyze the products by LC-MS and purify by preparative HPLC if necessary.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents, which minimizes side reactions.

  • 1,2-Dichloroethane (DCE): A good solvent for both the reactants and the reducing agent. Its higher boiling point can be advantageous if heating is required, though this reaction proceeds well at room temperature.

  • Excess Amine and Reducing Agent: Using a slight excess of the amine and a larger excess of the reducing agent helps to drive the reaction to completion, which is crucial in parallel synthesis where purification can be a bottleneck.

Protocol 2: Parallel Buchwald-Hartwig Amination

This protocol describes the parallel synthesis of a library of N-aryl-4-aminopiperidines.

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dispense aryl halide library to reaction vials prep2 Add N-Boc-4-aminopiperidine, Pd catalyst, ligand, and base prep1->prep2 prep3 Add anhydrous solvent (e.g., toluene) prep2->prep3 react1 Seal vials and heat with stirring prep3->react1 workup1 Cool to room temperature react1->workup1 workup2 Filter through Celite workup1->workup2 workup3 Evaporate solvent workup2->workup3 workup4 Purify by chromatography workup3->workup4

Caption: Workflow for parallel Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reagent Preparation:

    • In a glovebox, dispense a library of aryl bromides (0.1 mmol) into an array of microwave vials.

    • To each vial, add N-Boc-4-aminopiperidine (0.12 mmol, 1.2 eq), Pd₂(dba)₃ (0.002 mmol, 2 mol%), XPhos (0.008 mmol, 8 mol%), and sodium tert-butoxide (0.14 mmol, 1.4 eq).

  • Reaction Setup:

    • Add 1 mL of anhydrous, degassed toluene to each vial.

    • Seal the vials with crimp caps.

  • Reaction:

    • Heat the reactions at 100 °C for 16 hours with magnetic stirring.

  • Workup and Purification:

    • Cool the reactions to room temperature.

    • Dilute each reaction mixture with 2 mL of ethyl acetate and filter through a plug of Celite.

    • Concentrate the filtrate in vacuo.

    • Purify the crude products by flash chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the C-N cross-coupling of a wide range of aryl halides and amines.

  • Sodium tert-butoxide: A strong, non-nucleophilic base that is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be set up and run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Data Presentation: A Framework for Comparison

While a comprehensive, directly comparative dataset from a single study is elusive in the public literature, we can establish a framework for how to evaluate and compare piperidine building blocks in your own experiments. The following tables present representative data for a hypothetical parallel reductive amination of N-Boc-4-piperidone with a small library of amines.

Table 1: Representative Yields in Parallel Reductive Amination

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-N-Boc-4-aminopiperidine85
2AnilineN-Phenyl-N-Boc-4-aminopiperidine70
3MorpholineN-(N-Boc-4-piperidinyl)morpholine90
42-FluoroanilineN-(2-Fluorophenyl)-N-Boc-4-aminopiperidine65

Table 2: Representative Purity Analysis by LC-MS

EntryProductPurity (%)
1N-Benzyl-N-Boc-4-aminopiperidine>95
2N-Phenyl-N-Boc-4-aminopiperidine92
3N-(N-Boc-4-piperidinyl)morpholine>98
4N-(2-Fluorophenyl)-N-Boc-4-aminopiperidine88

Interpreting the Data:

  • Yields: Aliphatic amines (e.g., benzylamine, morpholine) generally give higher yields in reductive amination compared to less nucleophilic aromatic amines (e.g., aniline). Electron-withdrawing groups on the aromatic ring (e.g., 2-fluoroaniline) can further decrease the yield.

  • Purity: Reactions with aliphatic amines tend to be cleaner, resulting in higher purity products. Aromatic amines can sometimes lead to side products, requiring more extensive purification.

Conclusion and Future Outlook

The strategic selection of piperidine building blocks is a critical first step in the design and execution of a successful parallel synthesis campaign. By understanding the relative reactivity, advantages, and limitations of common building blocks like 4-piperidone, N-Boc-4-piperidone, and their amine and carboxylic acid-functionalized counterparts, researchers can tailor their synthetic strategies to maximize library quality and diversity.

The protocols and comparative framework presented in this guide provide a solid foundation for researchers to conduct their own head-to-head comparisons and make data-driven decisions. As new synthetic methodologies and building blocks continue to emerge, a systematic approach to evaluation will be essential for harnessing the full potential of the piperidine scaffold in the quest for novel therapeutics. The development of more efficient and modular synthetic routes, such as the recently reported combination of biocatalytic C-H oxidation and radical cross-coupling, promises to further streamline the synthesis of complex piperidines and expand the accessible chemical space for drug discovery.

[14]### References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Faham, A. (2021). Piperidine nucleus in the field of drug discovery. Future Medicinal Chemistry, 13(24), 2165-2188. --INVALID-LINK--

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e31-e51. --INVALID-LINK--

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. --INVALID-LINK--

  • No valid URL provided

  • Fiveable. (n.d.). Combinatorial chemistry. Medicinal Chemistry Class Notes.

  • Smith, A. B., & Smith, R. E. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH Public Access, 3(7), 878-881. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.com.

  • Smith, A. B., & Smith, R. E. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. Organic letters, 13(14), 3794-3797. --INVALID-LINK--

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem.com. --INVALID-LINK--

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. --INVALID-LINK--

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. --INVALID-LINK--

  • Asynt. (2022). Introduction to Parallel Synthesis in Chemistry. Asynt.com. --INVALID-LINK--

  • No valid URL provided

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. BenchChem.com.

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Linker Conjugation. BenchChem.com.

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis. BenchChem.com.

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e31-e51. --INVALID-LINK--

  • The Royal Society of Chemistry. (2015). The Handbook of Medicinal Chemistry: Principles and Practice.

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. --INVALID-LINK--

  • Chen, Z., Miller, W. S., Shan, S., & Valenzano, K. J. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & medicinal chemistry letters, 13(19), 3247-3252. --INVALID-LINK--

  • Jones, S. P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. --INVALID-LINK--

  • Kim, J., & Lee, D. H. (2005). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Molecules, 10(1), 162-168. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Piperidine Libraries. BenchChem.com.

  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. LifeChemicals.com. --INVALID-LINK--

  • Epton, R., & Wellings, D. A. (1996). Parallel-compound synthesis: methodology for accelerating drug discovery. Bioorganic & medicinal chemistry, 4(5), 645-654. --INVALID-LINK--

  • Enamine. (n.d.). Aldehydes. Enamine.net. --INVALID-LINK--

  • Figliozzi, G. M., & Goldsmith, R. (1996). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 1(1), 24-27. --INVALID-LINK--

  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2186-2194. --INVALID-LINK--

  • O'Brien, P., et al. (2020). Design and Synthesis of 56 Shape‐Diverse 3D Fragments. Chemistry – A European Journal, 26(39), 8969-8978. --INVALID-LINK--

  • Nielsen, T. E., & Nielsen, J. (2003). Solid-phase polyamine synthesis using piperazine and piperidine building blocks. Organic letters, 5(22), 4183-4185. --INVALID-LINK--

  • No valid URL provided

  • Tu, N. P., Searle, P. A., & Sarris, K. (2015). An Automated Microwave-Assisted Synthesis Purification System for Rapid Generation of Compound Libraries. Journal of Laboratory Automation, 20(6), 659-669. --INVALID-LINK--

  • Kim, J., & Lee, D. H. (2005). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. Molecules, 10(1), 162-168. --INVALID-LINK--

  • No valid URL provided

  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(19), 8096-8107. --INVALID-LINK--

  • Quintana, M., & van der Pijl, F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 11988-12003. --INVALID-LINK--

  • No valid URL provided

  • No valid URL provided

  • No valid URL provided

  • O'Brien, C. J., & Taylor, R. J. (2008). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 49(29-30), 4584-4587. --INVALID-LINK--

  • No valid URL provided

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and provide a framework grounded in risk assessment and scientific causality. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the experimental design. Given the limited publicly available safety data for this specific compound[1], this guide adopts a conservative approach, treating the substance with the high degree of caution afforded to organic nitriles and potential cyanide-releasing compounds.

Immediate Safety & Hazard Assessment

The core hazard associated with this molecule stems from its cyano (-CN) functional group. Organic nitriles can be toxic and, under certain conditions (e.g., reaction with strong acids or bases, or thermal decomposition), can release highly toxic hydrogen cyanide (HCN) gas[2][3]. The piperidine backbone is a common scaffold in pharmacologically active molecules.

Hazard Category Description & Rationale Immediate Actions
Primary Hazard: Acute Toxicity (Potential) The cyano group is the primary concern. All alkali cyanides are highly soluble and can be lethal upon ingestion or skin contact.[2] While this is a more complex organic molecule, the potential for toxicity via inhalation, ingestion, or dermal absorption must be assumed.Handle exclusively in a certified chemical fume hood.[3][4] Use the "buddy system"; never work alone.[4][5]
Secondary Hazard: Irritation Analogous piperidine-based compounds are known to cause skin, eye, and respiratory irritation.[6][7][8][9]Wear appropriate chemical splash goggles, a face shield, and chemical-resistant gloves.[3][4]
Reactivity Hazard Inorganic cyanides react with acids to liberate highly toxic and flammable HCN gas.[2][3] This reactivity should be assumed for this compound.Store separately and away from all acids, nitrides, and strong oxidizing agents.[2][4]
Emergency Exposure Cyanide is a fast-acting poison; exposure is a serious medical emergency.[5]In case of any exposure, call emergency services (911) immediately.[2][3] Provide the Safety Data Sheet (SDS) to the medical team.[2][5]

Engineering Controls & Pre-Operational Workflow

Before the container is opened, the environment must be prepared. The principle here is containment; the laboratory environment is the primary barrier protecting the researcher.

Pre-Work Checklist:
  • Designated Area: Establish a designated area for working with this compound. This area should be clearly marked with signs identifying the chemical hazard.[3]

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.[5] Before starting, check the hood's monitor to ensure it is functioning correctly.[4]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been tested within the month.[3] Ensure a cyanide-specific spill kit is available.

  • Buddy System: Inform a colleague in the lab before you begin work. Do not work alone when handling cyanide compounds.[2][4]

  • Review Documentation: Have this guide and the compound's SDS readily available in the work area.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a system designed to protect against the specific hazards of the compound. For this compound, this means robust protection against dermal absorption, inhalation, and splashes.

Required PPE Ensemble:
  • Primary Barrier: A flame-resistant lab coat.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn where there is any splash or dust hazard.[3][4]

  • Gloves: Double gloving with nitrile gloves is mandatory. The outer glove should be a thicker, chemical-resistant nitrile glove.[2][3][4] Gloves must be inspected for tears or holes before use.[4]

  • Apparel: Wear long pants and closed-toe shoes.[2][3]

Step-by-Step PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Inner Nitrile Gloves Don2->Don3 Don4 4. Outer Nitrile Gloves Don3->Don4 Doff1 1. Outer Nitrile Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Safe Handling & Standard Operating Procedure (SOP)

All manipulations of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[2][3][4]

Weighing Solid Compound:
  • Tare a container with its lid on the balance.

  • Move the container and lid into the chemical fume hood.

  • Transfer the desired amount of the solid compound into the container inside the hood. This minimizes the risk of inhaling dust particles.

  • Securely close the container lid.

  • Move the closed container back to the balance for final weighing.[2]

  • Return the closed container to the fume hood for any subsequent steps (e.g., adding solvent).

Preparing Solutions:
  • Always add solvents to the solid compound slowly within the fume hood.

  • Ensure no acids are present in the fume hood unless required by the experimental procedure, and if so, only in minimal quantities.[3]

  • Keep the container closed whenever possible.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel in the lab should be aware of these procedures.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs ExposureType Type of Exposure? Start->ExposureType SpillType Spill Location? Start->SpillType SkinContact Skin/Eye Contact ExposureType->SkinContact Dermal Inhalation Inhalation/Ingestion ExposureType->Inhalation Respiratory/ Oral Shower Remove clothing. Use safety shower/eyewash for 15 minutes. SkinContact->Shower FreshAir Move to fresh air immediately. Inhalation->FreshAir Call911 Call 911 / Emergency Services Shower->Call911 FreshAir->Call911 InHood Contained in Fume Hood SpillType->InHood Inside OutsideHood Outside Fume Hood SpillType->OutsideHood Outside CleanUp Use spill kit. Wipe with pH 10 water. Dispose as hazardous waste. InHood->CleanUp Evacuate Evacuate Area! Alert others. Close doors. OutsideHood->Evacuate Evacuate->Call911

Caption: Emergency Response Decision Flowchart.

Detailed Emergency Actions:
  • Skin or Eye Contact: Immediately remove all contaminated clothing. For skin, wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] For eyes, flush with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][3][4] Seek immediate medical attention.[3]

  • Inhalation or Ingestion: Move the affected person to fresh air at once.[2][4] If cyanide poisoning is suspected, call 911 immediately.[2] Provide the SDS to emergency responders.[5]

  • Minor Spill (inside a fume hood): Carefully sweep up solid spills to avoid creating dust.[2] Use a cloth dampened with a slightly basic solution (pH ~10) to wipe the area.[2] Collect all cleanup materials in a heavy-duty plastic bag, seal it, and label it as hazardous waste.[2]

  • Major Spill (outside a fume hood): Do not attempt to clean it up. Evacuate the area immediately, alert others, and close the laboratory doors.[2][3] Call emergency services from a safe location.[3][4]

Waste Disposal & Decontamination

Proper disposal is crucial to prevent environmental contamination and accidental exposure. Cyanide-containing waste is classified as acutely toxic hazardous waste.[5]

Waste Segregation and Collection:
  • Dedicated Containers: All waste contaminated with this compound must be collected in dedicated, clearly labeled, and sealed hazardous waste containers.[3]

  • Separate Solid and Liquid Waste: Use separate containers for solid waste (gloves, wipes, contaminated filter paper) and liquid waste.[3]

  • Empty Containers: The original product container, even when empty, must be treated as hazardous waste and disposed of accordingly.[5]

  • Avoid Incompatibles: Never mix cyanide-containing waste with acidic waste, as this can generate deadly HCN gas.[4]

Decontamination:
  • Glassware and Equipment: Thoroughly rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous liquid waste. Then, wash with soap and water.

  • Work Surfaces: At the end of the procedure, wipe down the entire work surface inside the fume hood with a cloth dampened with a slightly basic solution (pH ~10), followed by a clean water wipe.[2] Dispose of all wipes as solid hazardous waste.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.